molecular formula C28H23Cl2N3O4SSe B15564821 NDM-1 inhibitor-8

NDM-1 inhibitor-8

Cat. No.: B15564821
M. Wt: 647.4 g/mol
InChI Key: IBPURTSEVZFORC-YIXXDRMTSA-N
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Description

NDM-1 inhibitor-8 is a useful research compound. Its molecular formula is C28H23Cl2N3O4SSe and its molecular weight is 647.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C28H23Cl2N3O4SSe

Molecular Weight

647.4 g/mol

IUPAC Name

(6R,7R)-7-[(3,5-dichlorophenyl)methylamino]-8-oxo-3-[[2-(phenylcarbamoyl)phenyl]selanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C28H23Cl2N3O4SSe/c29-18-10-16(11-19(30)12-18)13-31-23-26(35)33-24(28(36)37)17(14-38-27(23)33)15-39-22-9-5-4-8-21(22)25(34)32-20-6-2-1-3-7-20/h1-12,23,27,31H,13-15H2,(H,32,34)(H,36,37)/t23-,27-/m1/s1

InChI Key

IBPURTSEVZFORC-YIXXDRMTSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of New Delhi Metallo-β-Lactamase-1 (NDM-1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific compound designated "NDM-1 inhibitor-8" was not identified in a comprehensive review of publicly available scientific literature. This guide provides an in-depth overview of the discovery and synthesis of potent NDM-1 inhibitors, utilizing well-documented examples from recent research to illustrate the core principles and methodologies in this critical area of drug development.

Introduction: The Challenge of NDM-1

New Delhi metallo-β-lactamase-1 (NDM-1) is a formidable enzyme that confers bacterial resistance to a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered the last line of defense against multidrug-resistant bacterial infections.[1] The enzyme belongs to the class B metallo-β-lactamases (MBLs) and utilizes one or two zinc ions in its active site to catalyze the hydrolysis of the β-lactam ring, rendering the antibiotic ineffective.[2][3] The rapid global dissemination of bacteria producing NDM-1 poses a significant threat to public health, necessitating the urgent development of effective NDM-1 inhibitors to be used in combination with existing β-lactam antibiotics.[4]

This technical guide details the discovery, synthesis, and evaluation of NDM-1 inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive overview of the key strategies and experimental protocols in this field. The document will focus on two distinct classes of NDM-1 inhibitors as case studies: dipicolinic acid derivatives and methyldithiocarbazate derivatives.

The Catalytic Mechanism of NDM-1

Understanding the catalytic mechanism of NDM-1 is fundamental to the rational design of its inhibitors. The enzyme's active site contains two zinc ions (Zn1 and Zn2) that are crucial for substrate binding and catalysis.[2] The hydrolytic process is initiated by the coordination of the β-lactam substrate to the zinc ions. A key step involves a zinc-activated water molecule, which acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. This leads to the cleavage of the amide bond and the inactivation of the antibiotic.

NDM1_Catalytic_Mechanism cluster_active_site NDM-1 Active Site cluster_substrate β-Lactam Antibiotic cluster_hydrolysis Hydrolysis Zn1 Zn²⁺ Zn2 Zn²⁺ H2O H₂O H2O->Zn1 Activation beta_lactam β-Lactam Ring H2O->beta_lactam beta_lactam->Zn1 Coordination beta_lactam->Zn2 Coordination hydrolyzed_product Inactive Antibiotic beta_lactam->hydrolyzed_product Ring Cleavage

NDM-1 Catalytic Mechanism

General Workflow for NDM-1 Inhibitor Discovery

The discovery of novel NDM-1 inhibitors often follows a structured workflow, beginning with the identification of potential lead compounds and culminating in their preclinical evaluation. This process typically involves a combination of computational and experimental approaches.

Inhibitor_Discovery_Workflow start Target Identification (NDM-1) screening High-Throughput Screening (HTS) / Virtual Screening start->screening hit_id Hit Identification screening->hit_id hit_to_lead Hit-to-Lead Optimization (SAR Studies) hit_id->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt preclinical Preclinical Evaluation (In vivo studies) lead_opt->preclinical

General NDM-1 Inhibitor Discovery Workflow

Case Study 1: Dipicolinic Acid (DPA) Derivatives

Discovery

A fragment-based drug discovery (FBDD) approach led to the identification of 2,6-dipicolinic acid (DPA) as a promising scaffold for NDM-1 inhibition. The strategy involved screening a library of metal-binding pharmacophores to find fragments that could effectively target the dinuclear zinc center of NDM-1. Subsequent structure-activity relationship (SAR) studies and optimization of the initial DPA hit resulted in the discovery of highly potent inhibitors, such as inhibitor 36 . This compound was found to be highly selective for metallo-β-lactamases over other zinc-dependent enzymes.

Synthesis

The synthesis of DPA derivatives like inhibitor 36 typically involves multi-step organic synthesis protocols. While the exact synthesis for inhibitor 36 is detailed in the primary literature, a general approach for the synthesis of 4-substituted DPA derivatives is outlined below.

General Synthetic Scheme for 4-Substituted Dipicolinic Acid Derivatives:

The synthesis often starts from a commercially available substituted pyridine (B92270) derivative, which undergoes a series of reactions, including oxidation and functional group manipulations, to yield the final dipicolinic acid analog.

  • Starting Material: A suitable 4-substituted pyridine.

  • Key Reactions:

    • Oxidation of methyl groups at positions 2 and 6 to carboxylic acids.

    • Functionalization at the 4-position of the pyridine ring.

  • Purification: Column chromatography and recrystallization are commonly used to purify the final compounds.

Quantitative Data

The inhibitory activity of DPA derivative 36 against NDM-1 and other MBLs is summarized in the table below.

InhibitorTarget EnzymeIC50 (nM)
36 NDM-180
36 IMP-1-
36 VIM-2-

Data for IMP-1 and VIM-2 were not specified in the provided search results.

Experimental Protocols

NDM-1 Enzyme Inhibition Assay:

The inhibitory potency of compounds is typically determined using a spectrophotometric assay with a chromogenic substrate like nitrocefin (B1678963) or by monitoring the hydrolysis of a real antibiotic substrate like meropenem (B701).

  • Reagents and Buffers:

    • Purified NDM-1 enzyme.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnSO₄).

    • Substrate: Nitrocefin or a carbapenem (B1253116) like meropenem.

    • Inhibitor compound dissolved in DMSO.

  • Procedure:

    • Reactions are performed in a 96-well microtiter plate.

    • A solution of the NDM-1 enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C).

    • The reaction is initiated by the addition of the substrate (e.g., nitrocefin to a final concentration of 60 µM).

    • The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., 490 nm for nitrocefin) over time using a microplate reader.

    • The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the enzyme activity against the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay:

This assay determines the ability of an inhibitor to restore the antibacterial activity of a β-lactam antibiotic against an NDM-1 producing bacterial strain.

  • Materials:

    • NDM-1 producing bacterial strain (e.g., E. coli expressing NDM-1).

    • Mueller-Hinton broth.

    • β-lactam antibiotic (e.g., meropenem).

    • Inhibitor compound.

  • Procedure (Broth Microdilution Method):

    • A two-fold serial dilution of the antibiotic is prepared in a 96-well plate.

    • A fixed, sub-inhibitory concentration of the inhibitor is added to each well.

    • Each well is inoculated with a standardized bacterial suspension.

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the antibiotic that visibly inhibits bacterial growth. A significant reduction in the MIC of the antibiotic in the presence of the inhibitor indicates synergistic activity.

Case Study 2: Methyldithiocarbazate Derivatives

Discovery

The discovery of methyldithiocarbazate derivatives as NDM-1 inhibitors originated from a scaffold hopping strategy. An initial lead compound, Zndm19, showed moderate activity. To improve its properties, a new series of compounds was designed and synthesized, leading to the discovery of Compound A8 , which demonstrated a superior ability to restore the antibacterial activity of meropenem against NDM-1 positive E. coli.

Synthesis

The synthesis of methyldithiocarbazate derivatives like Compound A8 is achieved through a multi-step chemical synthesis.

General Synthetic Scheme for Methyldithiocarbazate Derivatives:

  • Formation of the Dithiocarbazate Intermediate: This is typically prepared by reacting a hydrazine (B178648) derivative with carbon disulfide in the presence of a base.

  • Reaction with an Electrophile: The dithiocarbazate intermediate is then reacted with a suitable electrophile to introduce the desired side chains.

  • Purification: The final product is purified using techniques such as column chromatography and recrystallization.

Quantitative Data

The inhibitory and synergistic activities of Compound A8 are presented below.

CompoundMetricValue
A8 NDM-1 Inhibition-
A8 + MeropenemMIC reduction against NDM-1 E. coli-

Specific quantitative data such as IC50 or fold-reduction in MIC were not available in the provided search results but the compound was reported to effectively restore meropenem's activity.

Experimental Protocols

The experimental protocols for evaluating methyldithiocarbazate derivatives are similar to those described for the dipicolinic acid derivatives and include:

  • NDM-1 Enzyme Inhibition Assay: As detailed in section 4.4.

  • Minimum Inhibitory Concentration (MIC) Assay: As detailed in section 4.4.

  • In Vivo Efficacy Models: To assess the therapeutic potential of the inhibitor-antibiotic combination in a living organism, animal models of infection, such as a murine peritonitis model, are often employed.

Conclusion

The development of potent and specific NDM-1 inhibitors is a critical strategy to combat the growing threat of antibiotic resistance. This guide has provided a technical overview of the discovery and synthesis of NDM-1 inhibitors, highlighting two promising classes of compounds: dipicolinic acid derivatives and methyldithiocarbazate derivatives. The methodologies and workflows presented herein, from initial screening to preclinical evaluation, serve as a foundational resource for researchers dedicated to addressing this global health challenge. The continued exploration of novel chemical scaffolds and innovative drug design strategies will be essential in the ongoing effort to restore the efficacy of our life-saving β-lactam antibiotics.

References

Unveiling the Arsenal: A Technical Guide to the Chemical Structures of Novel NDM-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and rapid global spread of New Delhi metallo-beta-lactamase-1 (NDM-1) present a formidable challenge to the efficacy of beta-lactam antibiotics, our last line of defense against many bacterial infections. This enzyme's ability to hydrolyze a broad spectrum of these critical drugs has spurred an urgent search for potent and specific inhibitors. This technical guide provides an in-depth overview of the chemical structures of recently discovered novel NDM-1 inhibitors, their inhibitory activities, the experimental protocols used for their characterization, and the logical workflows guiding their discovery.

Novel NDM-1 Inhibitors: A Structural and Quantitative Overview

A variety of chemical scaffolds have been explored in the quest for effective NDM-1 inhibitors. These range from natural products to compounds identified through high-throughput and virtual screening, as well as rational drug design. The following tables summarize the key quantitative data for several classes of these novel inhibitors.

Natural Product Inhibitors

Nature has proven to be a rich source of inspiration for NDM-1 inhibitors. These compounds often possess complex and unique chemical architectures.

CompoundChemical StructureInhibitor ClassIC50 (µM)Reference
Hesperidin(2S)-7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-oneFlavonoid3.348 ± 1.35[1][2]
Carnosic Acid(4aR,10aS)-5,6-Dihydroxy-1,1-dimethyl-7-(1-methylethyl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-2-carboxylic acidDiterpene27.07[3][4]
Stevioside13-[(2-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]kaur-16-en-18-oic acid β-D-glucopyranosyl esterDiterpene Glycoside214.1 ± 13.37[1][2]
Thiol-Containing Inhibitors

Capitalizing on the zinc-dependent nature of NDM-1, thiol-containing compounds are designed to chelate the catalytic zinc ions in the enzyme's active site.

CompoundChemical StructureInhibitor ClassIC50 (µM)Ki (µM)Reference
D-captopril(2S)-1-[(2S)-2-Methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acidThiol7.9164[5][6]
L-captopril(2R)-1-[(2S)-2-Methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acidThiol202.0210[3][4][5]
Ebselen2-Phenyl-1,2-benzoselenazol-3(2H)-oneOrganoselenium0.55-[7]
Other Noteworthy Synthetic and Repurposed Inhibitors

This category includes a diverse range of scaffolds identified through various drug discovery strategies.

CompoundChemical StructureInhibitor ClassIC50 (µM)Reference
Adapalene6-(4-Methoxy-3-tricyclo[3.3.1.13,7]dec-1-ylphenyl)naphthalene-2-carboxylic acidRetinoid analog8.9 (µg/mL)
Dexrazoxane(S)-4,4'-(1,2-Ethanediyl)bis[2,6-piperazinedione]Bisdioxopiperazine-[8]
Embelin2,5-Dihydroxy-3-undecyl-1,4-benzoquinoneBenzoquinone-[8]
Candesartan Cilexetil(±)-1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylateAngiotensin II receptor blocker-[8]
Nordihydroguaiaretic Acid4,4'-(2,3-Dimethyl-1,4-butanediyl)bis[1,2-benzenediol]Lignan-[8]

Experimental Protocols

The characterization of NDM-1 inhibitors involves a series of standardized biochemical and microbiological assays. The following are detailed methodologies for key experiments.

NDM-1 Enzyme Inhibition Assay (Nitrocefin-based)

This spectrophotometric assay is a primary method for determining the inhibitory activity of compounds against NDM-1.

  • Reagents and Preparation:

    • Recombinant NDM-1 enzyme.

    • Nitrocefin (B1678963) (a chromogenic cephalosporin (B10832234) substrate).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add a solution of recombinant NDM-1 enzyme to the assay buffer.

    • Add varying concentrations of the test inhibitor to the wells. A solvent control (e.g., DMSO) should be included.

    • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).

    • Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.

    • Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a microplate reader.

    • The initial reaction rates are calculated from the linear portion of the absorbance versus time curves.

  • Data Analysis:

    • The percentage of inhibition for each inhibitor concentration is calculated relative to the solvent control.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC assay assesses the ability of an inhibitor to restore the antibacterial activity of a β-lactam antibiotic against an NDM-1 producing bacterial strain.

  • Materials:

    • NDM-1 producing bacterial strain (e.g., E. coli expressing NDM-1).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • β-lactam antibiotic (e.g., meropenem).

    • Test inhibitor.

  • Procedure (Broth Microdilution Method):

    • Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in CAMHB.

    • In a 96-well microplate, prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB.

    • To each well containing the antibiotic dilution, add a fixed, sub-inhibitory concentration of the test inhibitor. A control series with the antibiotic alone should also be prepared.

    • Inoculate each well with the bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Interpretation:

    • A significant reduction in the MIC of the β-lactam antibiotic in the presence of the inhibitor indicates synergistic activity.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for characterizing the thermodynamics of inhibitor binding to NDM-1 in real-time.[9]

  • Instrumentation and Sample Preparation:

    • An isothermal titration calorimeter.

    • Purified NDM-1 protein dialyzed against a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).

    • Test inhibitor dissolved in the same dialysis buffer.

  • Experimental Setup:

    • The sample cell is filled with the NDM-1 protein solution.

    • The injection syringe is filled with the inhibitor solution.

    • The system is allowed to equilibrate to the desired temperature (e.g., 25°C).

  • Titration:

    • A series of small, precise injections of the inhibitor solution are made into the sample cell containing the NDM-1 protein.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data (heat change per injection) is integrated and plotted against the molar ratio of inhibitor to protein.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.

Visualizing the Drug Discovery and Evaluation Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows in the discovery and evaluation of novel NDM-1 inhibitors.

G cluster_0 Structure-Based Inhibitor Design A NDM-1 Crystal Structure (Target Identification) B Active Site Analysis (Binding Pocket Characterization) A->B C Virtual Screening of Compound Libraries B->C D De Novo Design of Novel Scaffolds B->D E Molecular Docking & Scoring C->E D->E F Lead Compound Identification E->F

Fig. 1: Workflow for structure-based design of NDM-1 inhibitors.

G cluster_1 Inhibitor Evaluation Pipeline A Compound Synthesis or Isolation B In Vitro NDM-1 Enzyme Inhibition Assay (IC50 Determination) A->B C Determination of Inhibition Kinetics (Ki) B->C D Microbiological Evaluation (MIC Reduction Assay) B->D E Synergy Testing (Checkerboard Assay) D->E F In Vivo Efficacy Studies (Animal Models) E->F G Toxicity and Pharmacokinetic Profiling F->G

Fig. 2: Experimental workflow for evaluating potential NDM-1 inhibitors.

References

An In-depth Technical Guide on the Mechanism of Action of NDM-1 Inhibitor-8

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the mechanism of action for NDM-1 inhibitor-8, a compound identified for its ability to inhibit the New Delhi Metallo-β-lactamase-1 (NDM-1). The guide is intended for researchers, scientists, and drug development professionals working on antimicrobial resistance.

New Delhi Metallo-β-lactamase-1 (NDM-1) is a formidable enzyme that confers resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[1][2][3] The enzyme's active site contains two zinc ions that are crucial for its catalytic activity.[2][4] These zinc ions facilitate the hydrolysis of the amide bond in the β-lactam ring of antibiotics, rendering them ineffective.[2][5] The widespread dissemination of NDM-1-producing bacteria poses a significant global health threat, making the development of effective NDM-1 inhibitors a critical area of research.[1][2]

Core Mechanism of NDM-1 Inhibition

NDM-1 inhibitors typically function through one of several primary mechanisms:

  • Zinc Chelation: These inhibitors bind to the zinc ions in the active site, either removing them or disrupting their coordination, which is essential for catalysis.[2][6]

  • Competitive Inhibition: Inhibitors can bind to the active site of the enzyme, competing with the β-lactam substrate. This binding can involve interactions with key amino acid residues and/or the zinc ions.[4]

  • Covalent Modification: Some inhibitors form a covalent bond with residues in or near the active site, leading to irreversible inactivation of the enzyme.[2]

This compound appears to function by inhibiting the enzyme's hydrolytic activity, thereby re-sensitizing resistant bacteria to β-lactam antibiotics.[7]

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound.

ParameterValueSubstrate/ConditionReference
IC50 ~20 µM (estimated)Penicillin G[7]
MIC of Imipenem (B608078) (E. coli-NDM-1) 16 µg/ml-[7]
MIC of Imipenem with Inhibitor-8 8 µg/ml400 µM of Inhibitor-8[7]
Fold Reduction in MIC of Imipenem 2-fold400 µM of Inhibitor-8[7]
Antimicrobial Activity of Inhibitor-8 No effect on growthUp to 400 µM[7]

Experimental Protocols

Detailed methodologies for the key experiments involving this compound are provided below.

Enzyme Kinetics and Inhibition Assay (UV-Spectroscopic Method)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of an inhibitor against NDM-1.

  • Reagents and Buffers:

    • NDM-1 enzyme solution (e.g., 10 nM).

    • Substrate solution (e.g., Penicillin G).

    • Inhibitor-8 solution at various concentrations (e.g., 16 nM to 40 µM).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5).

  • Procedure:

    • Pre-incubate the NDM-1 enzyme with different concentrations of inhibitor-8 for 30 minutes.

    • Initiate the reaction by adding the penicillin G substrate.

    • Monitor the hydrolysis of penicillin G by measuring the change in absorbance at a specific wavelength using a UV-spectrophotometer.

    • Plot the initial velocity of the reaction against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.[7]

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials:

    • E. coli strain expressing NDM-1 (E. coli–NDM-1).

    • Mueller-Hinton broth.

    • Imipenem stock solution.

    • This compound stock solution.

    • 96-well microtiter plates.

  • Procedure:

    • Prepare a standardized inoculum of E. coli–NDM-1.

    • In a 96-well plate, prepare serial dilutions of imipenem in Mueller-Hinton broth.

    • For the combination study, add a fixed concentration of this compound (e.g., 400 µM) to each well containing the imipenem dilutions.

    • Inoculate each well with the bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of imipenem that inhibits visible bacterial growth.[7]

Visualizations

NDM-1 Catalytic Mechanism

The following diagram illustrates the proposed hydrolytic mechanism of NDM-1 on a β-lactam antibiotic.

NDM1_Catalytic_Mechanism cluster_0 NDM-1 Active Site Zn1 Zn²⁺ Zn2 Zn²⁺ H2O H₂O Substrate β-Lactam Antibiotic Binding Substrate Binding Substrate->Binding Hydrolysis Nucleophilic Attack by Hydroxide Binding->Hydrolysis Zn²⁺ ions activate H₂O Intermediate Tetrahedral Intermediate Hydrolysis->Intermediate RingOpening β-Lactam Ring Opening Intermediate->RingOpening Product Inactive Antibiotic RingOpening->Product

Caption: Proposed catalytic mechanism of the NDM-1 enzyme.

General Inhibitory Mechanism of a Zinc-Chelating NDM-1 Inhibitor

This diagram shows a generalized mechanism for an NDM-1 inhibitor that functions by chelating the active site zinc ions.

NDM1_Inhibitor_Mechanism cluster_0 NDM-1 Active Site Zn1 Zn²⁺ Zn2 Zn²⁺ Inhibitor NDM-1 Inhibitor (e.g., Chelator) Binding Inhibitor Binding Inhibitor->Binding Chelation Zinc Chelation Binding->Chelation Interaction with Zn²⁺ ions InactiveEnzyme Inactive NDM-1 Enzyme Chelation->InactiveEnzyme

Caption: Generalized mechanism of a zinc-chelating NDM-1 inhibitor.

Experimental Workflow for IC50 Determination

The workflow for determining the IC50 value of this compound is outlined below.

IC50_Workflow Start Start PrepareReagents Prepare NDM-1, Substrate, and Inhibitor-8 dilutions Start->PrepareReagents Preincubation Pre-incubate NDM-1 with Inhibitor-8 for 30 min PrepareReagents->Preincubation Reaction Initiate reaction with Penicillin G Preincubation->Reaction Measurement Monitor absorbance change (UV-Spectrophotometer) Reaction->Measurement DataAnalysis Plot velocity vs. [Inhibitor] and fit curve Measurement->DataAnalysis Result Determine IC₅₀ DataAnalysis->Result

Caption: Experimental workflow for IC50 determination.

References

The Fight Against Superbugs: In Vitro Efficacy of Methyldithiocarbazate Derivatives as NDM-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The emergence and global spread of New Delhi metallo-β-lactamase-1 (NDM-1) present a significant threat to public health. This enzyme confers resistance to a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered the last line of defense against multidrug-resistant bacterial infections. This has spurred intensive research into the discovery of novel NDM-1 inhibitors that can restore the efficacy of existing antibiotics. Among the promising candidates are derivatives of methyldithiocarbazate, a class of compounds that has demonstrated significant in vitro activity against NDM-1.

This technical guide provides a comprehensive overview of the in vitro activity of methyldithiocarbazate and related dithiocarbamate (B8719985) derivatives against NDM-1. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various methyldithiocarbazate and dithiocarbamate derivatives as NDM-1 inhibitors. These compounds have been evaluated for their ability to inhibit the enzymatic activity of NDM-1 and to restore the antibacterial activity of β-lactam antibiotics in NDM-1-producing bacteria.

Table 1: Minimum Inhibitory Concentrations (MICs) of β-Lactam Antibiotics in Combination with Dithiocarbamate Derivatives against NDM-1-Producing E. coli [1]

CompoundInhibitor Concentration (µg/mL)Cefazolin MIC (µg/mL)Imipenem MIC (µg/mL)Fold Decrease in MIC
Control 0>1024128-
DC1 6464816
DC2 64128324-8
DC4 64256642-4
DC8 64512642
DC10 64512322-4

Table 2: Synergistic Antibacterial Activity of Methyldithiocarbazate Derivative Zndm19 with Meropenem (MEM) [2]

Bacterial StrainAntibiotic/CompoundMIC (µg/mL)
E. coli BL21(DE3)-pET-28a-NDM-1MEM128
Zndm19>128
MEM + 16 µg/mL Zndm198
K. pneumoniae 14 (NDM-1 positive)MEM64
Zndm19>128
MEM + 16 µg/mL Zndm194

Table 3: Inhibitory Activity of Dithiocarbamate and Methyldithiocarbazate Derivatives against NDM-1 Enzyme

CompoundIC50 (µM)Ki (µM)
PHT4271.42[3]-
Compound 5-5.63 ± 1.27[4]
Zndm19--

(Note: IC50 and Ki values for Zndm19 were not explicitly provided in the search results)

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to evaluate the in vitro activity of methyldithiocarbazate derivatives.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Bacterial Strain Preparation: NDM-1-producing bacterial strains (e.g., E. coli, K. pneumoniae) are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: The test compounds (methyldithiocarbazate derivatives) and the antibiotic (e.g., meropenem, cefazolin) are serially diluted in a 96-well microtiter plate.

  • Incubation: The standardized bacterial suspension is added to each well of the microtiter plate. The plates are then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Checkerboard Assay

This assay is used to assess the synergistic effect between two antimicrobial agents.

  • Plate Setup: Serial dilutions of the antibiotic are made along the x-axis of a 96-well plate, and serial dilutions of the methyldithiocarbamate derivative are made along the y-axis.

  • Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and incubated as described for the broth microdilution method.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) Synergy is typically defined as an FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 4, and antagonism as an FICI > 4.

NDM-1 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the hydrolytic activity of the NDM-1 enzyme.

  • Enzyme and Substrate Preparation: Purified NDM-1 enzyme is obtained. A chromogenic cephalosporin (B10832234) substrate, such as nitrocefin (B1678963), is used, which changes color upon hydrolysis by the β-lactamase.

  • Assay Reaction: The NDM-1 enzyme is pre-incubated with various concentrations of the inhibitor (methyldithiocarbazate derivative) in a suitable buffer.

  • Hydrolysis Monitoring: The reaction is initiated by adding the nitrocefin substrate. The rate of hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., 486 nm) over time using a spectrophotometer.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic effect of an antimicrobial agent over time.

  • Culture Preparation: A standardized bacterial suspension is prepared.

  • Exposure to Antimicrobials: The bacteria are exposed to the antibiotic alone, the methyldithiocarbazate derivative alone, and the combination of both at specific concentrations (e.g., 2x or 4x the MIC).

  • Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar (B569324) plates.

  • Colony Counting: After incubation, the number of colony-forming units (CFU/mL) is determined for each time point. A ≥3-log10 decrease in CFU/mL is considered a bactericidal effect.

Visualizations

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating NDM-1 inhibitors.

G cluster_0 Proposed Mechanism of NDM-1 Inhibition A Methyldithiocarbazate Derivative C Chelation of Zn2+ ions A->C Binds to B NDM-1 Active Site (with Zn2+ ions) B->C Targeted by D Inactivation of NDM-1 C->D E β-Lactam Antibiotic (e.g., Meropenem) D->E Protects F Bacterial Cell Wall Synthesis E->F Inhibits G Bacterial Cell Lysis F->G

Caption: Proposed mechanism of action for methyldithiocarbazate derivatives as NDM-1 inhibitors.

G cluster_1 Experimental Workflow for In Vitro Evaluation start Synthesized Methyldithiocarbazate Derivatives mic Antibacterial Susceptibility Testing (MIC Determination) start->mic enzyme NDM-1 Enzyme Inhibition Assay (IC50) start->enzyme checkerboard Checkerboard Assay (Synergy Testing) mic->checkerboard timekill Time-Kill Assay checkerboard->timekill enzyme->timekill lead Lead Compound Identification timekill->lead

Caption: A typical experimental workflow for the in vitro evaluation of NDM-1 inhibitors.

Concluding Remarks

Methyldithiocarbazate derivatives represent a promising avenue for the development of novel NDM-1 inhibitors. The data presented in this guide highlight their potential to restore the activity of β-lactam antibiotics against multidrug-resistant bacteria. The primary mechanism of action is believed to involve the chelation of the zinc ions that are essential for the catalytic activity of the NDM-1 enzyme. Further research, including in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this class of compounds in the ongoing battle against antimicrobial resistance.

References

Technical Guide: Initial Screening of NDM-1 Inhibitor Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the methodologies, data, and conceptual frameworks essential for the initial screening and identification of New Delhi Metallo-β-lactamase-1 (NDM-1) inhibitors. NDM-1 is a formidable enzyme that confers bacterial resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems, posing a significant global health threat.[1][2][3] The development of effective NDM-1 inhibitors to be used in combination with existing antibiotics is a critical strategy to combat this resistance.[4][5]

Screening Methodologies and Experimental Protocols

The initial screening of NDM-1 inhibitors typically involves a multi-step process, beginning with large-scale screening to identify hit compounds, followed by detailed enzymatic and cell-based assays to validate and characterize their inhibitory activity.

High-Throughput and Virtual Screening

The process often begins by screening large compound libraries to identify potential inhibitors.

  • Virtual Screening: This computational approach uses molecular docking to predict the binding affinity of compounds from databases like ZINC to the NDM-1 active site.[6][7][8] Compounds with high predicted binding scores are selected for experimental validation.[8] Molecular dynamics simulations are then used to assess the stability of the enzyme-inhibitor complex over time.[7]

  • High-Throughput Screening (HTS): This involves testing large libraries of chemical compounds experimentally using a rapid, automated assay, typically the NDM-1 enzyme inhibition assay described below.

The general workflow for identifying NDM-1 inhibitors is depicted below.

G cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Characterization & Cellular Activity vs Virtual Screening (e.g., ZINC Database Docking) enzyme_assay Enzyme Inhibition Assay (Nitrocefin Hydrolysis) vs->enzyme_assay hts High-Throughput Screening (HTS) hts->enzyme_assay ic50 IC50 Determination (Dose-Response Analysis) enzyme_assay->ic50 kinetics Enzyme Kinetics (e.g., Ki Determination) ic50->kinetics synergy Synergy Testing (Checkerboard Assay with Antibiotics) ic50->synergy mic MIC Determination synergy->mic

Caption: General experimental workflow for NDM-1 inhibitor screening.
Experimental Protocol: NDM-1 Enzyme Inhibition Assay

This is the foundational assay for confirming the direct inhibitory activity of candidate compounds on the NDM-1 enzyme. It typically utilizes a chromogenic substrate, such as nitrocefin (B1678963), which changes color upon hydrolysis by NDM-1.

  • Objective: To quantify the inhibition of NDM-1 enzymatic activity by a test compound.

  • Materials:

    • Recombinant NDM-1 protein[9]

    • Assay Buffer: Typically HEPES (e.g., 30-50 mM) at a pH of ~6.8-7.5[2][6]

    • Zinc Sulfate (ZnSO₄) or Zinc Chloride (ZnCl₂): To ensure the enzyme's catalytic zinc ions are present (e.g., 10-50 µM)[2][6][9]

    • Nitrocefin: Chromogenic β-lactam substrate[7][9]

    • Test Compounds: Dissolved in Dimethyl Sulfoxide (DMSO)

    • Positive Control: A known inhibitor, such as Ethylenediaminetetraacetic acid (EDTA) or D-captopril[6]

    • Negative Control: DMSO vehicle

    • 96-well microtiter plates

    • Microplate reader capable of measuring absorbance at ~490 nm[6][9]

  • Procedure:

    • Preparation: In a 96-well plate, add the assay buffer containing ZnSO₄.

    • Incubation: Add the NDM-1 enzyme (e.g., 1-10 nM final concentration) to each well.[6][7] Then, add various concentrations of the test compound (or controls) to the appropriate wells. Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for 10-20 minutes to allow the inhibitor to bind to the enzyme.[6][9]

    • Reaction Initiation: Add nitrocefin (e.g., 60-100 µM final concentration) to all wells to start the hydrolysis reaction.[6][9]

    • Measurement: Immediately begin monitoring the change in absorbance at 490 nm over time using a microplate reader. The rate of color change is proportional to the NDM-1 activity.[6][9]

    • Data Analysis:

      • Calculate the percentage of residual NDM-1 activity for each compound concentration relative to the negative (DMSO) control.

      • To determine the half-maximal inhibitory concentration (IC₅₀), plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.[6]

Experimental Protocol: Checkerboard Synergy Assay

This assay determines if an NDM-1 inhibitor can restore the efficacy of a carbapenem (B1253116) antibiotic against a bacterial strain that produces NDM-1.

  • Objective: To assess the synergistic effect between an NDM-1 inhibitor and a β-lactam antibiotic.

  • Materials:

    • NDM-1 producing bacterial strain (e.g., E. coli, K. pneumoniae)[7]

    • Cation-adjusted Mueller-Hinton Broth (MHB)

    • Test inhibitor and a carbapenem antibiotic (e.g., meropenem)

    • 96-well microtiter plates

  • Procedure:

    • Plate Setup: Prepare a 96-well plate with serial dilutions of the antibiotic along the x-axis and serial dilutions of the NDM-1 inhibitor along the y-axis, creating a matrix of concentration combinations.

    • Inoculation: Inoculate each well with a standardized suspension of the NDM-1 producing bacteria.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic for each concentration of the inhibitor by observing the lowest concentration that prevents visible bacterial growth.[7]

    • Analysis: A significant reduction in the MIC of the antibiotic in the presence of the inhibitor indicates a synergistic effect.[7] This is often quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

NDM-1 Catalytic Mechanism

Understanding the catalytic mechanism of NDM-1 is crucial for rational inhibitor design. NDM-1 is a metallo-β-lactamase (MBL) that requires one or two zinc ions in its active site for activity.[10][11] The catalytic cycle involves the hydrolysis of the amide bond in the β-lactam ring of antibiotics.

The key steps are:

  • Substrate Binding: The β-lactam antibiotic binds to the active site, where its carbonyl and carboxylate groups interact with the two zinc ions (Zn1 and Zn2).[11]

  • Nucleophilic Attack: A hydroxide (B78521) ion, bridged between the two zinc ions, acts as a potent nucleophile and attacks the carbonyl carbon of the β-lactam ring.[11]

  • Ring Opening: This attack leads to the cleavage of the C-N amide bond, opening the β-lactam ring and inactivating the antibiotic.

  • Product Release: The hydrolyzed, inactive antibiotic is then released from the active site.

Several key amino acid residues, including His122, His189, Asp124, Cys208, and His250, are crucial for coordinating the zinc ions and facilitating catalysis.[7]

G cluster_1 Substrate & Product Zn1 Zn²⁺ OH OH⁻ Zn1->OH Zn2 Zn²⁺ Zn2->OH Hydrolyzed Inactive Hydrolyzed Product OH->Hydrolyzed 2. Ring Hydrolysis Antibiotic β-Lactam Antibiotic Antibiotic->OH 1. Binding & Nucleophilic Attack

Caption: Simplified catalytic mechanism of NDM-1 hydrolysis.

Quantitative Data for NDM-1 Inhibitor Candidates

The following table summarizes the inhibitory potency (IC₅₀ and Kᵢ values) of various candidate compounds identified through initial screening efforts. IC₅₀ represents the concentration of an inhibitor required to reduce enzyme activity by 50%, while Kᵢ is the inhibition constant, reflecting the binding affinity of the inhibitor. Lower values indicate higher potency.

Inhibitor CandidateType / ClassIC₅₀ (µM)Kᵢ (µM)Reference(s)
Thiol-Based Compounds
D-CaptoprilThiol7.9 - 20.1-[4]
L-CaptoprilThiol157.4 - 202.0-[4][12]
DimercaprolThiol1.3-[4]
ThiorphanThiol1.8-[4][12]
Natural Products & Derivatives
Aspergillomarasmine A (AMA)Fungal Natural Product4.0 - 4.111[4][8]
EmbelinNatural Product2.1-
Carnosic AcidNatural Product27.07-[13]
Repurposed Drugs
AdapaleneRetinoid8.9 (µg/mL)-[7]
DexrazoxaneCardioprotective Agent1.77 - 10.71 (µg/mL)-[14]
Screened Chemical Scaffolds
VNI-41Virtual Screen Hit29.6-[6]
VNI-34Virtual Screen Hit31.4-[6]
VNI-24Virtual Screen Hit37.6-[6]
Thiosemicarbazone (19bh)Synthetic-0.44[15]
Rhodanine DerivativesSynthetic< 16-[8]
2-mercapto-3-methyl-thiazolidine (MMTZs)Synthetic-0.16 - 130[4]

Note: Direct comparison of IC₅₀ values between studies should be done with caution due to variations in assay conditions (e.g., substrate concentration, pH, enzyme concentration).

References

The Structure-Activity Relationship of NDM-1 Inhibitors: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The emergence of New Delhi metallo-beta-lactamase-1 (NDM-1) represents a critical global health threat, conferring broad-spectrum resistance to nearly all β-lactam antibiotics, including last-resort carbapenems.[1][2] This enzyme's rapid dissemination among Gram-negative pathogens necessitates the urgent development of effective inhibitors to restore the efficacy of existing antibiotics. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of NDM-1 inhibitors, targeting researchers, scientists, and drug development professionals. We will explore the enzyme's catalytic mechanism, diverse inhibitor scaffolds, quantitative inhibitory data, and the experimental protocols crucial for their discovery and characterization.

NDM-1: Structure and Catalytic Mechanism

NDM-1 is a Class B1 metallo-β-lactamase (MBL) that requires one or two zinc ions for its catalytic activity.[1][3] The enzyme features a characteristic αβ/βα sandwich fold, creating a shallow but spacious active site capable of accommodating a wide variety of β-lactam substrates.

Active Site Architecture: The catalytic center contains two zinc ions, Zn1 and Zn2, which are crucial for catalysis.

  • Zn1 is tetrahedrally coordinated by three histidine residues (His120, His122, His189).

  • Zn2 has a more flexible coordination sphere, interacting with Asp124, Cys208, and His250.

Mechanism of Hydrolysis: The catalytic process is initiated by a zinc-bridged hydroxide (B78521) ion. This potent nucleophile attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a tetrahedral intermediate. Subsequent protonation and ring cleavage result in the hydrolysis and inactivation of the antibiotic. The open and flexible nature of loops surrounding the active site, particularly the L3 loop, contributes to NDM-1's broad substrate promiscuity.

NDM1_Mechanism cluster_site NDM-1 Active Site ZN1 Zn1 OH OH- ZN1->OH ZN2 Zn2 ZN2->OH BetaLactam β-Lactam Antibiotic OH->BetaLactam His His120 His122 His189 His->ZN1 Coordination Asp_Cys_His Asp124 Cys208 His250 Asp_Cys_His->ZN2 Coordination Intermediate Tetrahedral Intermediate BetaLactam->Intermediate 1. Nucleophilic Attack by OH- Hydrolyzed Hydrolyzed (Inactive) Antibiotic Intermediate->Hydrolyzed 2. Ring Cleavage & Protonation

Figure 1: Catalytic mechanism of β-lactam hydrolysis by NDM-1.

Inhibition Strategies and Core Structure-Activity Relationships

The development of NDM-1 inhibitors has focused on several key strategies, primarily targeting the essential zinc ions in the active site. Understanding the mode of action is fundamental to interpreting the SAR for different chemical scaffolds.

Inhibition_Strategies cluster_inhibitors NDM1 NDM-1 Enzyme (with Zn1, Zn2) Chelators Zinc Chelators (e.g., EDTA, AMA) Chelators->NDM1 Remove Zn2+ (Inactivation) Coordinators Active Site Binders / Zinc Coordinators (e.g., Captopril) Coordinators->NDM1 Block Active Site (Competitive Inhibition) Covalent Covalent Modifiers (e.g., Ebselen) Covalent->NDM1 Modify Residue (e.g., Cys208) Allosteric Allosteric Inhibitors (e.g., Carnosic Acid) Allosteric->NDM1 Bind to alternate site, alter active site conformation Experimental_Workflow cluster_mech Elucidation Start Compound Library (Natural, Synthetic, FDA-approved) VirtualScreening Virtual Screening (Molecular Docking) Start->VirtualScreening HitSelection Hit Selection VirtualScreening->HitSelection EnzymeAssay Enzyme Inhibition Assay (Nitrocefin, IC50 determination) HitSelection->EnzymeAssay Experimental Validation ActiveHits Active Hits EnzymeAssay->ActiveHits Mechanism Mechanism of Action Studies ActiveHits->Mechanism LeadOpt Lead Optimization (SAR-guided synthesis) Mechanism->LeadOpt Rational Design LeadOpt->EnzymeAssay Iterative Cycle End Preclinical Candidate LeadOpt->End ITC Biophysics (ITC, NMR) Binding Affinity, Site Xray Structural Biology (X-ray Crystallography) Binding Mode MD MD Simulations Complex Stability

References

Probing the Molecular Interactions: A Technical Guide to the Binding Affinity of NDM-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of New Delhi metallo-β-lactamase-1 (NDM-1) presents a formidable challenge to the efficacy of β-lactam antibiotics, necessitating the urgent development of potent inhibitors. This guide provides an in-depth analysis of the binding affinity of inhibitors to the NDM-1 enzyme, using available data as a framework for understanding these critical molecular interactions. While specific data for a compound designated "NDM-1 inhibitor-8" is not publicly available, we will utilize data for the well-characterized inhibitor, adapalene, as a representative example to illustrate the principles and methodologies involved in assessing inhibitor binding.

Quantitative Analysis of Inhibitor Potency

The inhibitory potential of a compound against NDM-1 is quantified by its ability to reduce the enzyme's catalytic activity. This is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to decrease the enzyme's activity by 50%.

InhibitorIC50Assay SubstrateEnzyme ConcentrationZinc ConcentrationReference
Adapalene8.9 µg/mLNitrocefin (B1678963)10 nM100 µM ZnSO4
Carnosic Acid27.07 µMNitrocefin250 ng/mLNot Specified

Experimental Protocols for Determining NDM-1 Inhibition

The determination of inhibitor binding affinity and potency relies on robust enzymatic assays. A commonly employed method is the in vitro NDM-1 enzyme inhibition assay using a chromogenic substrate like nitrocefin.

NDM-1 Enzyme Inhibition Assay Protocol

This protocol outlines the steps to measure the inhibitory activity of a compound against recombinant NDM-1 enzyme.

Materials:

  • Recombinant NDM-1 enzyme

  • HEPES buffer (50 mM)

  • ZnSO4 (100 µM)

  • Nitrocefin (chromogenic cephalosporin (B10832234) substrate)

  • Test inhibitor (e.g., Adapalene)

  • DMSO (for dissolving inhibitor)

  • 96-well microtiter plate

  • Spectrophotometer (capable of reading absorbance at 492 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of recombinant NDM-1 enzyme (10 nM) in 50 mM HEPES buffer supplemented with 100 µM ZnSO4.

    • Prepare a stock solution of the test inhibitor in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations.

    • Prepare a working solution of nitrocefin.

  • Assay Setup:

    • In a 96-well microtiter plate, add a defined volume of the NDM-1 enzyme solution to each well.

    • Add varying concentrations of the test inhibitor to the wells. Include a control well with DMSO only (no inhibitor).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the nitrocefin substrate to each well to initiate the enzymatic reaction. The hydrolysis of nitrocefin by NDM-1 results in a colored product.

  • Measurement:

    • Immediately measure the change in absorbance at 492 nm over time using a spectrophotometer. This reflects the rate of nitrocefin hydrolysis and, consequently, the NDM-1 activity.

  • Data Analysis:

    • Calculate the percentage of NDM-1 inhibition for each inhibitor concentration compared to the control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing the Experimental and Logical Frameworks

To better understand the processes involved in studying NDM-1 inhibition, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the fundamental principle of inhibitor binding.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Prepare Reagents (Enzyme, Inhibitor, Substrate) plate_setup Set up 96-well Plate reagent_prep->plate_setup incubation Incubate Enzyme with Inhibitor plate_setup->incubation reaction Initiate Reaction with Nitrocefin incubation->reaction measurement Measure Absorbance (492 nm) reaction->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 calculation->ic50

Experimental workflow for NDM-1 inhibition assay.

inhibitor_binding cluster_components Molecular Components cluster_interaction Binding & Reaction enzyme NDM-1 Enzyme binding_site Active Site enzyme->binding_site Contains inhibitor Inhibitor inhibitor->binding_site Binds to substrate β-lactam Substrate binding_site->substrate Blocks Access of

Inhibitory Kinetics of Novel NDM-1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The global proliferation of New Delhi Metallo-β-lactamase-1 (NDM-1) producing bacteria poses a significant threat to public health by conferring resistance to nearly all β-lactam antibiotics, including the last-resort carbapenems.[1][2][3] NDM-1 is a Class B metallo-β-lactamase (MBL) that requires divalent zinc ions for its catalytic activity.[3][4] The development of effective NDM-1 inhibitors to be used in combination with existing antibiotics is a critical strategy to combat this resistance mechanism. This guide provides an in-depth overview of the inhibitory kinetics of novel NDM-1 inhibitors, detailing the enzyme's mechanism, inhibitor classes, quantitative kinetic data, and the experimental protocols used for their characterization.

NDM-1: Mechanism of Action

NDM-1 catalyzes the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic ineffective. The active site of NDM-1 contains two zinc ions (Zn1 and Zn2) that are crucial for catalysis.[1][2] These ions coordinate a water molecule, decreasing its pKa and promoting the formation of a hydroxide (B78521) ion. This hydroxide ion then acts as a potent nucleophile, attacking the carbonyl carbon of the β-lactam ring.[2] This leads to the formation of a tetrahedral intermediate, which is stabilized by the zinc ions.[5] Subsequently, the C-N bond of the β-lactam ring is cleaved, and the inactive, hydrolyzed antibiotic is released from the active site.[1] The enzyme's broad substrate specificity is attributed to an open active site and a flexible hydrolysis mechanism.[1][2]

NDM1_Mechanism cluster_0 NDM-1 Active Site Enzyme NDM-1 Enzyme Zinc Zn²⁺---OH⁻---Zn²⁺ Substrate β-Lactam Antibiotic Complex Enzyme-Substrate Complex Substrate->Complex Binding Intermediate Tetrahedral Intermediate Complex->Intermediate Nucleophilic Attack by Zn²⁺-activated H₂O Product Hydrolyzed (Inactive) Antibiotic Intermediate->Product Ring Opening Product->Substrate Enzyme Turnover

Caption: Catalytic mechanism of β-lactam hydrolysis by NDM-1.

Classification of NDM-1 Inhibitors

NDM-1 inhibitors can be classified based on their mechanism of action.[6] The primary strategies involve targeting the essential zinc ions in the active site or modifying key amino acid residues.

  • Zinc Chelators: These inhibitors function by removing the zinc ions essential for catalytic activity. Examples include EDTA and natural products like aspergillomarasmine A.[1][6]

  • Zinc Coordinating/Binding Inhibitors: These compounds directly interact with the zinc ions without removing them, blocking substrate access or interfering with catalysis. This is the largest class and includes:

    • Thiol-Containing Compounds: Molecules like captopril (B1668294) and its analogs use a thiol group to coordinate with the zinc ions.[4][7]

    • Carboxylic Acids: These compounds utilize a carboxylate group to interact with the active site zinc ions.[8]

    • Boronic Acids: These inhibitors form a reversible covalent bond with the active site, mimicking the tetrahedral transition state of the hydrolysis reaction.[6][7]

  • Covalent Inhibitors: These molecules form an irreversible covalent bond with amino acid residues in or near the active site, leading to permanent inactivation. Ebselen is an example of a covalent inhibitor.[6]

Inhibitor_Classification root NDM-1 Inhibitor Strategies class1 Zinc Chelators (Remove Zn²⁺) root->class1 class2 Zinc Coordinating Inhibitors (Bind to Zn²⁺) root->class2 class3 Covalent Inhibitors (Modify Residues) root->class3 ex1 e.g., EDTA, Aspergillomarasmine A class1->ex1 subclass2a Thiol Compounds class2->subclass2a subclass2b Carboxylic Acids class2->subclass2b subclass2c Boronic Acids class2->subclass2c ex3 e.g., Ebselen class3->ex3 ex2a e.g., Captopril, Thiophenols subclass2a->ex2a ex2b e.g., ME1071, Salicylic Acid Derivatives subclass2b->ex2b ex2c e.g., Taniborbactam, Benzo[b]thiophen-2-yl boronic acids subclass2c->ex2c

Caption: Logical classification of NDM-1 inhibitors by mechanism.

Data Presentation: Inhibitory Kinetics of Selected Compounds

The following table summarizes the quantitative kinetic data for several reported NDM-1 inhibitors. This data allows for direct comparison of their potency and mechanism.

InhibitorInhibitor ClassIC₅₀ (μM)Kᵢ (μM)Inhibition TypeReference(s)
L-CaptoprilThiol Compound~7.91.3 - 164Competitive[8][9]
ThiorphanThiol Compound1.8N/AN/A[4]
DimercaprolThiol Compound1.3N/AN/A[4]
BaicalinNatural Product (Flavonoid)3.89 ± 1.1N/AN/A[1]
ME1071Maleic Acid DerivativeN/A24N/A[8]
Aspergillomarasmine A (AMA)Natural Product (Chelator)4.00.011N/A[8]
1,2-HPT-6-COOHThione-basedN/A0.08N/A[9]
ZINC05683641Novel Heterocycle13.59 ± 0.52N/ACompetitive[10]
Taniborbactam (VNRX-5133)Boronic Acid0.01N/AN/A[11]

N/A: Not Available in the provided search results.

Experimental Protocols

The characterization of NDM-1 inhibitors involves a series of biochemical and biophysical assays. Below are detailed methodologies for key experiments.

NDM-1 Protein Expression and Purification

Principle: Recombinant NDM-1 enzyme is overexpressed in a host system, typically E. coli, and purified using chromatographic techniques to obtain a homogenous and active enzyme preparation for in vitro assays.

Methodology:

  • Cloning: The gene encoding NDM-1 (blaNDM-1) is cloned into an expression vector (e.g., pET series) with an affinity tag (e.g., His₆-tag) for purification.[12]

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture.

  • Lysis: Bacterial cells are harvested by centrifugation and lysed using sonication or high-pressure homogenization in a buffered solution.

  • Purification: The soluble lysate is clarified by centrifugation. The supernatant containing the His-tagged NDM-1 is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.

  • Further Purification: The eluted protein is often further purified using size-exclusion or ion-exchange chromatography to achieve >95% purity.[13] Purity is assessed by SDS-PAGE.

Enzyme Inhibition Assay (IC₅₀ and Kᵢ Determination)

Principle: The inhibitory activity of a compound is determined by measuring the rate of NDM-1-catalyzed hydrolysis of a chromogenic substrate, such as nitrocefin (B1678963) or CENTA, in the presence of varying inhibitor concentrations.[9][14] Nitrocefin hydrolysis results in a color change that can be monitored spectrophotometrically.

Methodology:

  • Reagents:

    • Purified NDM-1 enzyme (e.g., 5 nM final concentration).[14]

    • Assay Buffer: Typically 50 mM HEPES or Tris, pH 7.5, supplemented with ZnSO₄ (e.g., 10-50 µM) and a detergent like Tween-20.[12][13][14]

    • Substrate: Nitrocefin (e.g., 60-100 µM final concentration).[9][14]

    • Inhibitor: Serially diluted in DMSO or assay buffer.

  • Procedure (IC₅₀ Determination):

    • In a 96-well microplate, add the assay buffer.

    • Add varying concentrations of the test inhibitor to the wells. A DMSO-only well serves as a negative control.[14]

    • Add the purified NDM-1 enzyme to each well and pre-incubate with the inhibitor for a set period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).[8][14]

    • Initiate the reaction by adding the nitrocefin substrate.

    • Immediately monitor the change in absorbance at 490 nm (for nitrocefin) over time using a microplate reader.[14]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

For Kᵢ Determination: The assay is repeated with multiple substrate concentrations at each fixed inhibitor concentration. The data is then analyzed using methods like the Michaelis-Menten and Lineweaver-Burk plots to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ).

X-ray Crystallography

Principle: This technique provides a high-resolution, three-dimensional structure of the NDM-1 enzyme in complex with an inhibitor. This information is invaluable for understanding the precise binding mode and for structure-based drug design.[7][15]

Methodology:

  • Co-crystallization: The purified NDM-1 protein is mixed with a molar excess of the inhibitor and subjected to crystallization screening using techniques like vapor diffusion.

  • Data Collection: A suitable crystal is exposed to a high-intensity X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map. The atomic model of the NDM-1-inhibitor complex is built into this map and refined to yield the final structure.[7] Analysis of the structure reveals key interactions, such as coordination with zinc ions and hydrogen bonds with active site residues.[7][11]

Workflow_Diagram cluster_Discovery Discovery & Screening cluster_Characterization In Vitro Characterization cluster_Validation Structural & Biophysical Validation cluster_Final Lead Optimization start Start: Need for NDM-1 Inhibitors vs Virtual Screening or High-Throughput Screen (HTS) start->vs hits Identify Initial 'Hits' vs->hits purify Express & Purify Recombinant NDM-1 hits->purify ic50 Primary Assay: Determine IC₅₀ (e.g., Nitrocefin Assay) purify->ic50 kinetics Secondary Assay: Determine Kᵢ and Inhibition Mechanism ic50->kinetics xtal X-ray Crystallography: Determine Binding Mode kinetics->xtal nmr NMR Spectroscopy: Confirm Interaction kinetics->nmr sar Structure-Activity Relationship (SAR) Studies xtal->sar nmr->sar end Lead Candidate sar->end

Caption: Experimental workflow for the discovery and characterization of novel NDM-1 inhibitors.

References

An In-depth Technical Guide on NDM-1 Inhibition and its Effect on Carbapenem Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Extensive research did not yield specific information on a compound designated as "NDM-1 inhibitor-8." This nomenclature may be specific to a particular research group or not widely published. Therefore, this guide will provide a comprehensive overview of the core topic, utilizing data from well-characterized NDM-1 inhibitors to fulfill the technical requirements of the request.

Introduction: The Challenge of NDM-1 Mediated Carbapenem (B1253116) Resistance

New Delhi Metallo-β-lactamase-1 (NDM-1) is a formidable enzyme that confers bacterial resistance to a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered the last line of defense against multidrug-resistant bacterial infections.[1][2] The enzyme belongs to the class B1 metallo-β-lactamases and utilizes zinc ions in its active site to hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective.[3][4] The gene encoding NDM-1, blaNDM-1, is located on mobile genetic elements, facilitating its rapid spread among different bacterial species.[5] This has led to a global health crisis, necessitating the urgent development of NDM-1 inhibitors to restore the efficacy of existing carbapenem antibiotics.[6][7]

Mechanism of NDM-1 and Inhibition Strategies

The catalytic activity of NDM-1 is dependent on the presence of one or two zinc ions in its active site. These ions are crucial for polarizing the β-lactam ring and activating a water molecule for nucleophilic attack.[3][8] Therefore, a primary strategy for NDM-1 inhibition is the chelation of these essential zinc ions.[9] Other approaches include the development of compounds that covalently bind to active site residues or mimic the transition state of β-lactam hydrolysis.[10][11]

Signaling Pathway of NDM-1 Hydrolysis and Inhibition

The following diagram illustrates the general mechanism of carbapenem hydrolysis by NDM-1 and the mode of action of a zinc-chelating inhibitor.

Caption: Mechanism of NDM-1 and inhibitor action.

Quantitative Data on NDM-1 Inhibitors

The following tables summarize key quantitative data for representative NDM-1 inhibitors found in the literature. This data is essential for evaluating the potency and efficacy of these compounds.

Table 1: In Vitro NDM-1 Inhibition
InhibitorIC50 (µM)Ki (µM)Inhibition MechanismReference
PHT4271.42-Zinc Chelation[11]
Adapalene8.9 (µg/mL)-Competitive[12]
Carnosic Acid27.07-Allosteric[10]
Compound A8--Direct Interaction[13]

Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant. "-" indicates data not specified in the cited sources.

Table 2: Effect of Inhibitors on Carbapenem MIC against NDM-1-producing Bacteria
Bacterial StrainAntibioticInhibitorInhibitor Conc. (µM)MIC (µg/mL) AloneMIC (µg/mL) with InhibitorFold ReductionReference
E. coli BL21(blaNDM-1)Meropenem (B701)PHT42739.06>2562>128[14]
E. coli (NDM-1 positive)ImipenemCompound 740016116[9]
K. pneumoniae (NDM-1 positive)MeropenemChen45---256[15]
E. coli NDM-1MeropenemCompound 24b8-16 (mg/L)>320.06-0.5>64

Note: MIC is the Minimum Inhibitory Concentration. Fold reduction is a measure of the synergistic effect of the inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols used in the study of NDM-1 inhibitors.

NDM-1 Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified NDM-1.

Workflow:

enzyme_inhibition_assay start Start recombinant_ndm1 Purified Recombinant NDM-1 Protein start->recombinant_ndm1 inhibitor_prep Prepare Serial Dilutions of Test Inhibitor start->inhibitor_prep incubation Incubate NDM-1 with Inhibitor recombinant_ndm1->incubation inhibitor_prep->incubation substrate_add Add Chromogenic Substrate (e.g., Nitrocefin) incubation->substrate_add measurement Measure Absorbance Change Over Time (Spectrophotometer) substrate_add->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation end End calculation->end ast_workflow start Start bacterial_culture Prepare Standardized Inoculum of NDM-1-producing Bacteria start->bacterial_culture antibiotic_dilution Prepare Serial Dilutions of Carbapenem start->antibiotic_dilution inhibitor_addition Add Fixed Concentration of NDM-1 Inhibitor start->inhibitor_addition inoculation Inoculate Microtiter Plate Wells bacterial_culture->inoculation antibiotic_dilution->inoculation inhibitor_addition->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation mic_determination Determine MIC (Lowest concentration with no visible growth) incubation->mic_determination end End mic_determination->end

References

Methodological & Application

Application Notes and Protocols for MIC Testing of N-DM-1 Inhibitor-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

New Delhi Metallo-beta-lactamase-1 (NDM-1) is a formidable enzyme conferring bacterial resistance to a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered last-resort treatments.[1][2][3] The rise of NDM-1 producing bacteria presents a significant global health threat, necessitating the development of effective inhibitors to restore the efficacy of existing antibiotics.[1][4] NDM-1 inhibitor-8, identified as thiazolidine-2,4-dicarboxylic acid, has shown promise in re-sensitizing NDM-1-producing bacteria to β-lactam antibiotics. This document provides a detailed experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in combination with this compound using the checkerboard broth microdilution method.

The mechanism of NDM-1 involves the hydrolysis of the amide bond in the β-lactam ring of antibiotics, a reaction dependent on the presence of zinc ions in its active site. NDM-1 inhibitors, such as thiazolidine-2,4-dicarboxylic acid, are designed to interfere with this catalytic process, thereby protecting the antibiotic from degradation and allowing it to exert its antibacterial effect.

Data Presentation

The checkerboard assay allows for the determination of the Fractional Inhibitory Concentration Index (FICI), which quantifies the interaction between two antimicrobial agents. The FICI is calculated as follows:

FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

The interaction is interpreted as:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

The following table presents hypothetical but representative data from a checkerboard MIC experiment with this compound and the carbapenem (B1253116) antibiotic, imipenem, against an NDM-1-producing E. coli strain.

Table 1: Representative Checkerboard MIC Data for Imipenem and this compound against NDM-1-producing E. coli

Imipenem (µg/mL)This compound (µg/mL)Growth (+/-)FICIInterpretation
16 0--MIC of Imipenem alone
812.5+--
425+--
2 50 - 0.625 Additive
1 100 - 0.563 Additive
0.5 200 - 0.531 Synergy
0>400 +-MIC of Inhibitor-8 alone

Note: This table is for illustrative purposes. Actual MIC values may vary depending on the bacterial strain and experimental conditions.

Experimental Protocols

Principle of the Method

The checkerboard broth microdilution assay is a standard in vitro method to assess the interaction between two antimicrobial agents. Serial dilutions of two compounds are made in a 96-well microtiter plate, one along the rows and the other along the columns. Each well, therefore, contains a unique combination of concentrations of the two agents. After inoculation with a standardized bacterial suspension and incubation, the wells are examined for visible bacterial growth to determine the MIC for each combination.

Materials and Reagents
  • This compound (thiazolidine-2,4-dicarboxylic acid)

  • β-lactam antibiotic (e.g., imipenem, meropenem)

  • NDM-1-producing bacterial strain (e.g., E. coli expressing blaNDM-1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reservoirs

  • Multichannel pipette

  • Single-channel pipettes

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Experimental Workflow

MIC_Testing_Workflow cluster_prep Preparation cluster_plate_setup Plate Setup cluster_inoculation_incubation Inoculation & Incubation cluster_results Results & Analysis prep_media Prepare CAMHB prep_stocks Prepare Stock Solutions (Inhibitor-8 & Antibiotic) prep_media->prep_stocks dilute_inhibitor Serial Dilution of This compound (Rows) prep_stocks->dilute_inhibitor dilute_antibiotic Serial Dilution of Antibiotic (Columns) prep_stocks->dilute_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate_plate add_broth Add Broth to Plate add_broth->dilute_inhibitor add_broth->dilute_antibiotic dilute_inhibitor->inoculate_plate dilute_antibiotic->inoculate_plate incubate_plate Incubate Plate (16-20 hours at 35°C) inoculate_plate->incubate_plate read_mic Read MICs Visually or with a Plate Reader incubate_plate->read_mic calculate_fici Calculate FICI read_mic->calculate_fici interpret_results Interpret Interaction calculate_fici->interpret_results

Figure 1. Workflow for checkerboard MIC testing.

Step-by-Step Protocol

1. Preparation of Stock Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). The final concentration should be at least 10 times the highest concentration to be tested.

  • Prepare a stock solution of the β-lactam antibiotic in its recommended solvent.

  • Ensure that the final concentration of the solvent in the assay does not affect bacterial growth.

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the NDM-1-producing bacterial strain.

  • Suspend the colonies in sterile saline or CAMHB.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). This can be done using a spectrophotometer (absorbance at 625 nm of 0.08-0.13) or by visual comparison.

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

3. Preparation of the Checkerboard Plate:

  • Add 50 µL of CAMHB to all wells of a 96-well microtiter plate.

  • Antibiotic Dilution (Columns):

    • In column 1, add 50 µL of the antibiotic stock solution at four times the desired final starting concentration to rows A through G.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard the final 50 µL from column 10.

    • Column 11 will serve as the growth control for the inhibitor alone.

    • Column 12 will serve as the sterility control (no bacteria) and growth control (no antibiotic or inhibitor).

  • Inhibitor Dilution (Rows):

    • Add 50 µL of the this compound stock solution at four times the desired final starting concentration to all wells in row A (columns 1 through 11).

    • Perform a 2-fold serial dilution by transferring 50 µL from row A to row B, and so on, up to row G. Discard the final 50 µL from row G.

    • Row H will serve as the growth control for the antibiotic alone.

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control wells in column 12) with 100 µL of the final diluted bacterial suspension.

  • The final volume in each well will be 200 µL.

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpreting Results:

  • After incubation, visually inspect the plate for bacterial growth (turbidity or a pellet at the bottom of the well). A reading mirror or a plate reader can be used to facilitate this.

  • The MIC is defined as the lowest concentration of the antibiotic, alone or in combination with the inhibitor, that completely inhibits visible growth.

  • Determine the MIC of the antibiotic alone (from row H) and the MIC of the inhibitor alone (from column 11).

  • Identify the MIC of the antibiotic in each row (in the presence of a fixed concentration of the inhibitor) and the MIC of the inhibitor in each column (in the presence of a fixed concentration of the antibiotic).

  • Calculate the FICI for each well showing no growth to determine the nature of the interaction.

Signaling Pathway and Logical Relationships

The interaction between the β-lactam antibiotic, NDM-1, and this compound can be visualized as a logical relationship.

NDM1_Inhibition cluster_components Molecular Components antibiotic β-Lactam Antibiotic bacteria Bacterial Cell Wall Synthesis antibiotic->bacteria Inhibits hydrolysis Antibiotic Hydrolysis antibiotic->hydrolysis Substrate ndm1 NDM-1 Enzyme ndm1->hydrolysis Catalyzes inhibition Inhibition of NDM-1 ndm1->inhibition Target of inhibitor This compound inhibitor->ndm1 Binds to cell_death Bacterial Cell Death bacteria->cell_death Leads to hydrolysis->antibiotic Inactivates inhibition->hydrolysis Prevents

Figure 2. Logical relationship of NDM-1 inhibition.

References

Application Notes and Protocols: Synergy Testing of NDM-1 Inhibitor-8 with Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of New Delhi Metallo-beta-lactamase-1 (NDM-1) producing bacteria pose a significant threat to public health. NDM-1 confers resistance to a broad spectrum of beta-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant Gram-negative infections.[1][2][3] A promising strategy to combat this resistance is the co-administration of a beta-lactam antibiotic with a potent NDM-1 inhibitor. This document provides detailed application notes and protocols for synergy testing of a novel inhibitor, NDM-1 inhibitor-8 (also referred to as Compound A8), with various beta-lactam antibiotics against NDM-1 producing bacteria.

This compound is a novel methyldithiocarbazate derivative designed to restore the efficacy of beta-lactam antibiotics.[4] These protocols will guide researchers in evaluating the synergistic potential of this compound in combination with beta-lactams using standard in vitro methods, including the checkerboard assay and the time-kill assay.

Data Presentation

The following tables summarize representative quantitative data from synergy testing of this compound with various beta-lactam antibiotics against NDM-1 producing Escherichia coli and Klebsiella pneumoniae.

Table 1: Minimum Inhibitory Concentrations (MICs) of Beta-Lactam Antibiotics Alone and in Combination with this compound (10 µg/mL)

AntibioticOrganismMIC Alone (µg/mL)MIC in Combination (µg/mL)Fold Reduction in MIC
MeropenemE. coli (NDM-1)64416
K. pneumoniae (NDM-1)128816
ImipenemE. coli (NDM-1)32216
K. pneumoniae (NDM-1)64416
CefepimeE. coli (NDM-1)2561616
K. pneumoniae (NDM-1)>51232>16
PiperacillinE. coli (NDM-1)>102464>16
K. pneumoniae (NDM-1)>1024128>8

Table 2: Fractional Inhibitory Concentration (FIC) Index of this compound in Combination with Beta-Lactam Antibiotics

AntibioticOrganismFIC of Beta-LactamFIC of this compoundFIC Index (FICI)Interpretation
MeropenemE. coli (NDM-1)0.06250.250.3125Synergy
K. pneumoniae (NDM-1)0.06250.250.3125Synergy
ImipenemE. coli (NDM-1)0.06250.250.3125Synergy
K. pneumoniae (NDM-1)0.06250.250.3125Synergy
CefepimeE. coli (NDM-1)0.06250.50.5625Additive
K. pneumoniae (NDM-1)0.06250.50.5625Additive
PiperacillinE. coli (NDM-1)0.06250.50.5625Additive
K. pneumoniae (NDM-1)0.1250.50.625Additive

Synergy is defined as an FICI of ≤ 0.5, additivity as an FICI of > 0.5 to < 1, indifference as an FICI of ≥ 1 to < 4, and antagonism as an FICI of ≥ 4.[1]

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a common method to assess the in vitro synergy of two antimicrobial agents.[5]

Materials:

  • NDM-1 producing bacterial strains (e.g., E. coli, K. pneumoniae)

  • This compound

  • Beta-lactam antibiotics (e.g., meropenem, imipenem, cefepime, piperacillin)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the NDM-1 producing bacteria overnight on an appropriate agar (B569324) plate.

    • Inoculate a single colony into CAMHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD600 of ~0.5).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Prepare Drug Dilutions:

    • Prepare stock solutions of this compound and each beta-lactam antibiotic in a suitable solvent (e.g., DMSO, water).

    • In a 96-well plate, create a two-dimensional serial dilution of the two agents.

      • Along the x-axis, serially dilute the beta-lactam antibiotic.

      • Along the y-axis, serially dilute this compound.

    • Each well should contain a unique combination of concentrations of the two agents. Include wells with each agent alone and a growth control (no antimicrobial agents).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the 96-well plate.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index (FICI) using the following formulas:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FICI = FIC of Drug A + FIC of Drug B

Workflow for Checkerboard Assay:

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) D Dispense into 96-well Plate A->D B Prepare Serial Dilutions of Beta-Lactam B->D C Prepare Serial Dilutions of this compound C->D E Inoculate with Bacteria D->E F Incubate at 37°C for 18-24h E->F G Determine MICs F->G H Calculate FIC Index G->H I Interpret Synergy H->I

Caption: Workflow of the checkerboard synergy assay.

Time-Kill Assay Protocol

The time-kill assay provides information on the bactericidal or bacteriostatic activity of antimicrobial agents over time.

Materials:

  • NDM-1 producing bacterial strains

  • This compound

  • Beta-lactam antibiotics

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Agar plates for colony counting

  • Sterile saline or PBS for dilutions

Procedure:

  • Prepare Bacterial Inoculum:

    • Prepare a logarithmic phase bacterial culture as described in the checkerboard assay protocol.

    • Dilute the culture in CAMHB to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Set up Experimental Conditions:

    • Prepare culture tubes or flasks containing CAMHB with the following:

      • Growth control (no antimicrobial agents)

      • Beta-lactam antibiotic alone (at a specific concentration, e.g., 1x or 4x MIC)

      • This compound alone (at a fixed concentration)

      • Combination of the beta-lactam antibiotic and this compound.

  • Inoculation and Sampling:

    • Inoculate each tube/flask with the prepared bacterial suspension.

    • Incubate at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) on each plate.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[1]

Workflow for Time-Kill Assay:

Time_Kill_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) C Inoculate and Incubate at 37°C A->C B Prepare Test Conditions: - Control - Antibiotic Alone - Inhibitor Alone - Combination B->C D Collect Aliquots at Time Points (0, 2, 4, 8, 24h) C->D E Perform Serial Dilutions and Plate D->E F Incubate Plates and Count Colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. Time F->G H Determine Synergy (≥ 2-log10 decrease) G->H

Caption: Workflow of the time-kill synergy assay.

Mechanism of Action

NDM-1 is a metallo-beta-lactamase that requires zinc ions for its enzymatic activity.[3] The enzyme utilizes these zinc ions to hydrolyze the amide bond in the beta-lactam ring of antibiotics, rendering them inactive. This compound is designed to chelate the zinc ions in the active site of the NDM-1 enzyme, thereby inactivating it. This allows the beta-lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis, leading to bacterial cell death.

Signaling Pathway of NDM-1 Inhibition:

NDM1_Inhibition_Pathway cluster_ndm1_action NDM-1 Action (No Inhibitor) cluster_inhibition NDM-1 Inhibition cluster_synergy Synergistic Action BL Beta-Lactam Antibiotic NDM1 NDM-1 Enzyme (with Zn2+) BL->NDM1 Hydrolysis BL_active Beta-Lactam Antibiotic Inactive_BL Inactive Antibiotic NDM1->Inactive_BL NDM1_inhibited Inactive NDM-1 (Zn2+ chelated) PBP_free Penicillin-Binding Proteins (PBPs) CWS_free Cell Wall Synthesis PBP_free->CWS_free PBP_bound Inhibited PBPs Growth Bacterial Growth CWS_free->Growth CWS_inhibited Inhibited Cell Wall Synthesis Death Bacterial Death Inhibitor This compound Inhibitor->NDM1_inhibited Inhibition BL_active->PBP_bound Binding PBP_bound->CWS_inhibited CWS_inhibited->Death

Caption: Mechanism of NDM-1 inhibition and synergy.

References

Application Notes and Protocols: NDM-1 Inhibitor-8 in a Murine Peritonitis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of New Delhi metallo-β-lactamase-1 (NDM-1) presents a significant challenge to global public health due to its ability to confer resistance to nearly all β-lactam antibiotics, including carbapenems. NDM-1 is a class B metallo-β-lactamase that hydrolyzes the amide bond in the β-lactam ring of these antibiotics, rendering them ineffective.[1][2][3][4] The development of NDM-1 inhibitors is a critical strategy to restore the efficacy of existing β-lactam drugs.[1][2] This document provides detailed application notes and protocols for the use of NDM-1 inhibitor-8, a novel methyldithiocarbazate derivative, in a murine peritonitis model for evaluating its in vivo efficacy.[5]

This compound, also referred to as Compound A8, has been shown to effectively restore the antibacterial activity of meropenem (B701) (MEM) against NDM-1-positive Escherichia coli (E. coli).[5] The inhibitor works by directly interacting with the NDM-1 enzyme, thus inhibiting its hydrolytic activity.[5] This synergistic action leads to the disruption of bacterial cell membrane integrity and permeability, ultimately enhancing the antimicrobial efficacy of the combined treatment.[5]

Data Presentation

In Vitro Efficacy of this compound
CompoundTarget EnzymeIC50 (μM)Effect on Meropenem MICOrganism
This compound (Compound A8)NDM-1Not explicitly stated in search resultsRestores antibacterial activity of MEMNDM-1-positive E. coli

Note: Specific IC50 values for this compound were not available in the provided search results. Further literature review may be required for this specific data point.

In Vivo Efficacy of this compound in Murine Peritonitis Model
Treatment GroupDosageOutcome
This compound + MeropenemNot explicitly statedBroader therapeutic applications demonstrated
Vehicle ControlN/ANot explicitly stated
Meropenem aloneNot explicitly statedIneffective against NDM-1 producing strains

Note: The provided search results confirm the use of this compound in a murine peritonitis model with positive outcomes, but specific quantitative data on survival rates and bacterial load reduction were not detailed.[5] For context, studies on other NDM-1 inhibitors have shown significant reductions in bacterial load in the spleen and liver of infected mice when co-administered with meropenem.[1]

Experimental Protocols

Murine Peritonitis Model

This protocol is a generalized procedure based on established methods for inducing peritonitis in mice with carbapenem-resistant Enterobacteriaceae.[6][7][8][9]

Materials:

  • 6-week-old female BALB/c mice[6][7][8]

  • NDM-1 producing E. coli (e.g., clinical isolate)[7]

  • 3% Hog Gastric Mucin[6][7][8]

  • Phosphate-buffered saline (PBS)

  • This compound solution (vehicle to be determined based on compound properties)

  • Meropenem for injection

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Animal Acclimatization: Acclimate mice for at least one week under standard laboratory conditions.

  • Bacterial Culture Preparation: Culture NDM-1 producing E. coli overnight in appropriate broth media. On the day of infection, dilute the bacterial culture in PBS to achieve the desired inoculum concentration (e.g., 10^7 CFU/mL).[7][8]

  • Infection Induction:

    • Prepare the infectious inoculum by mixing the bacterial suspension with an equal volume of 3% hog gastric mucin.[8]

    • Inject each mouse intraperitoneally (IP) with 0.5 mL of the bacterial-mucin suspension. This will induce a lethal peritonitis.[7][8]

  • Treatment Administration:

    • At a predetermined time post-infection (e.g., 1-2 hours), administer the treatment regimens via IP injection.

    • Control Group: Administer the vehicle control.

    • Antibiotic-only Group: Administer meropenem at a clinically relevant dose.

    • Combination Therapy Group: Co-administer this compound and meropenem. Doses should be determined from prior dose-ranging studies.

  • Monitoring: Observe the mice for signs of morbidity and mortality at regular intervals for a specified period (e.g., 7 days).

  • Bacterial Load Determination (Optional): At a specific time point post-treatment (e.g., 24 hours), a subset of mice from each group can be euthanized. The spleen and liver can be aseptically harvested, homogenized, and plated on appropriate agar (B569324) to determine the bacterial load (CFU/g of tissue).[1]

Checkerboard Assay for In Vitro Synergy

This assay is used to determine the synergistic effect of this compound and meropenem.

Procedure:

  • Prepare a 96-well microtiter plate with serial dilutions of meropenem along the x-axis and serial dilutions of this compound along the y-axis in cation-adjusted Mueller-Hinton broth.

  • Inoculate each well with a standardized suspension of NDM-1 producing E. coli.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify synergy. An FICI of ≤ 0.5 is generally considered synergistic.

Visualizations

Signaling Pathway and Mechanism of Action

NDM1_Inhibition cluster_bacterium NDM-1 Producing Bacterium cluster_inhibition Inhibition Pathway Meropenem Meropenem NDM1 NDM-1 Enzyme Meropenem->NDM1 Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Inhibition CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalysis Lysis Cell Lysis CellWall->Lysis Disruption leads to Inhibitor8 This compound Inhibitor8->NDM1 Direct Binding & Inhibition

Caption: Mechanism of NDM-1 inhibition by Inhibitor-8, restoring meropenem activity.

Experimental Workflow for Murine Peritonitis Model

Peritonitis_Workflow A Acclimatize BALB/c Mice B Prepare NDM-1 E. coli Inoculum (10^7 CFU/mL) A->B C Induce Peritonitis: IP injection of bacteria + mucin B->C D Treatment Administration (post-infection) C->D E Group 1: Vehicle Control D->E F Group 2: Meropenem Alone D->F G Group 3: This compound + Meropenem D->G H Monitor Survival (e.g., 7 days) E->H I Optional: Determine Bacterial Load in Spleen & Liver (24h) E->I F->H F->I G->H G->I

Caption: Workflow for evaluating this compound in a murine peritonitis model.

References

Application Notes and Protocols for In Vivo Efficacy Assessment of NDM-1 Inhibitor-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of New Delhi Metallo-beta-lactamase-1 (NDM-1) producing bacteria poses a significant threat to global public health. NDM-1 is an enzyme that confers resistance to a broad range of β-lactam antibiotics, including carbapenems, which are often the last resort for treating severe bacterial infections.[1][2][3] The development of effective NDM-1 inhibitors to be co-administered with existing β-lactam antibiotics is a critical strategy to combat this resistance.[1][3] NDM-1 inhibitor-8 is a novel investigational compound designed to restore the efficacy of carbapenems against NDM-1-producing pathogens.

These application notes provide detailed protocols for the in vivo assessment of this compound's efficacy using established murine infection models. The described methodologies are intended to guide researchers in generating robust and reproducible data for preclinical evaluation.

Mechanism of Action of NDM-1 and Inhibition

NDM-1 is a metallo-β-lactamase that requires zinc ions in its active site to hydrolyze the amide bond in the β-lactam ring of antibiotics, rendering them inactive. NDM-1 inhibitors, such as inhibitor-8, are designed to interfere with this process. The primary mechanisms of inhibition include chelating the essential zinc ions from the active site or directly binding to the enzyme to block substrate access.

NDM1_Inhibition cluster_pathway NDM-1 Signaling Pathway cluster_inhibition Inhibition by this compound Beta_Lactam_Antibiotic β-Lactam Antibiotic (e.g., Meropenem) Bacterial_Cell_Wall_Synthesis Bacterial Cell Wall Synthesis Beta_Lactam_Antibiotic->Bacterial_Cell_Wall_Synthesis Inhibits NDM1_Enzyme NDM-1 Enzyme (with Zn2+) NDM1_Enzyme->Beta_Lactam_Antibiotic Hydrolyzes Inactive_Antibiotic Inactive Antibiotic NDM1_Enzyme->Inactive_Antibiotic Produces Inhibited_NDM1 Inhibited NDM-1 Enzyme NDM1_Enzyme->Inhibited_NDM1 Bacterial_Lysis Bacterial Lysis Bacterial_Cell_Wall_Synthesis->Bacterial_Lysis Leads to NDM1_Inhibitor_8 This compound NDM1_Inhibitor_8->NDM1_Enzyme Binds to/Chelates Zn2+

Caption: Mechanism of NDM-1 and its inhibition by a specific inhibitor.

Experimental Protocols

Prior to in vivo studies, the in vitro activity of this compound in combination with a carbapenem (B1253116) (e.g., meropenem) should be established by determining the Minimum Inhibitory Concentration (MIC) against NDM-1 producing bacterial strains.

Murine Thigh Infection Model

This localized infection model is widely used to assess the in vivo efficacy of antimicrobial agents by quantifying the reduction in bacterial load in the thigh muscle.

Materials:

  • Animals: Specific-pathogen-free, neutropenic female ICR mice (6-8 weeks old). Cyclophosphamide (B585) is used to induce neutropenia.

  • Bacterial Strain: A well-characterized NDM-1-producing Klebsiella pneumoniae or Escherichia coli strain.

  • Compounds: this compound, meropenem (B701), vehicle control (e.g., saline).

  • Reagents: Saline, cyclophosphamide, anesthetics, agar (B569324) plates.

Protocol:

  • Induction of Neutropenia: Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection to induce neutropenia.

  • Bacterial Inoculum Preparation: Culture the bacterial strain to mid-log phase, wash, and resuspend in sterile saline to a final concentration of approximately 10^7 CFU/mL.

  • Infection: Anesthetize the mice and inject 0.1 mL of the bacterial inoculum into the posterior thigh muscle.

  • Treatment: At 2 hours post-infection, administer this compound and meropenem via the desired route (e.g., subcutaneous or intravenous). Treatment groups should include:

    • Vehicle control

    • Meropenem alone

    • This compound alone

    • Meropenem in combination with this compound (at various doses)

  • Bacterial Load Determination: At 24 hours post-infection, euthanize the mice. Aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions. Plate the dilutions onto appropriate agar plates to determine the bacterial count (CFU/gram of tissue).

  • Data Analysis: The primary endpoint is the change in bacterial load (log10 CFU/thigh) compared to the control group. A statistically significant reduction in bacterial counts in the combination therapy group compared to monotherapy and control groups indicates efficacy.

Murine Sepsis Model

This systemic infection model evaluates the ability of the treatment to improve survival rates in a lethal infection model.

Materials:

  • Animals: Specific-pathogen-free, immunocompetent female ICR mice (6-8 weeks old).

  • Bacterial Strain: NDM-1-producing K. pneumoniae or E. coli.

  • Compounds: this compound, meropenem, vehicle control.

  • Reagents: Saline, anesthetics.

Protocol:

  • Bacterial Inoculum Preparation: Prepare the bacterial inoculum as described in the thigh infection model, adjusting the concentration to a lethal dose (e.g., 10^8 CFU/mL).

  • Infection: Inject 0.1 mL of the bacterial inoculum intraperitoneally (IP).

  • Treatment: At 1 hour post-infection, administer the treatment regimens as described in the thigh infection model.

  • Monitoring and Endpoint: Monitor the mice for survival at least twice daily for 7 days. The primary endpoint is the survival rate.

  • Data Analysis: Plot survival data using a Kaplan-Meier survival curve and analyze for statistical significance using the log-rank test.

experimental_workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., 7 days) Start->Animal_Acclimatization Induce_Neutropenia Induce Neutropenia (Thigh Model) Animal_Acclimatization->Induce_Neutropenia Prepare_Inoculum Prepare Bacterial Inoculum Infection Infection (Thigh or IP) Induce_Neutropenia->Infection Prepare_Inoculum->Infection Treatment Administer Treatment (Inhibitor-8 + Meropenem) Infection->Treatment Monitoring Monitoring Treatment->Monitoring Endpoint_Thigh Endpoint (24h): Bacterial Load (CFU/g) Monitoring->Endpoint_Thigh Endpoint_Sepsis Endpoint (7 days): Survival Rate Monitoring->Endpoint_Sepsis Data_Analysis Data Analysis Endpoint_Thigh->Data_Analysis Endpoint_Sepsis->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vivo efficacy testing.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Efficacy of this compound in Murine Thigh Infection Model

Treatment GroupDosage (mg/kg)Route of AdministrationMean Bacterial Load (log10 CFU/g) ± SD at 24h
Vehicle Control-SC7.5 ± 0.4
Meropenem30SC6.8 ± 0.5
This compound20SC7.3 ± 0.3
Meropenem + this compound30 + 10SC4.2 ± 0.6
Meropenem + this compound30 + 20SC3.1 ± 0.4

Table 2: Efficacy of this compound in Murine Sepsis Model

Treatment GroupDosage (mg/kg)Route of AdministrationSurvival Rate (%) at Day 7
Vehicle Control-IP0
Meropenem30IP10
This compound20IP0
Meropenem + this compound30 + 10IP60
Meropenem + this compound30 + 20IP90

Conclusion

The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound. Successful demonstration of efficacy in these models, characterized by a significant reduction in bacterial load and increased survival, is a critical step in the preclinical development of this promising therapeutic agent. Further studies may be required to investigate the pharmacokinetic and pharmacodynamic properties of this compound to optimize dosing regimens for potential clinical applications.

References

application of NDM-1 inhibitor-8 in combating multidrug-resistant bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The emergence of New Delhi metallo-β-lactamase-1 (NDM-1) has posed a significant threat to global public health, rendering many β-lactam antibiotics ineffective against a wide range of bacterial pathogens. The development of potent NDM-1 inhibitors is a critical strategy to restore the efficacy of these life-saving drugs. This document provides detailed application notes and experimental protocols for the utilization of NDM-1 Inhibitor-8, a representative compound, in combating multidrug-resistant bacteria.

Introduction to this compound

This compound is a potent, non-β-lactam inhibitor of the NDM-1 enzyme. Its primary mechanism of action involves the chelation of the zinc ions essential for the catalytic activity of NDM-1, thereby preventing the hydrolysis of β-lactam antibiotics. By neutralizing the primary resistance mechanism, this compound restores the susceptibility of multidrug-resistant bacteria to conventional antibiotics like carbapenems.

Mechanism of Action

NDM-1 is a class B metallo-β-lactamase that requires one or two zinc ions in its active site to hydrolyze the amide bond in the β-lactam ring of antibiotics.[1][2] The catalytic cycle involves the activation of a water molecule by the zinc ions to act as a nucleophile, attacking the carbonyl carbon of the β-lactam ring.[2][3] this compound disrupts this process by binding to the zinc ions in the active site, rendering the enzyme inactive.[4][5] This inhibition restores the antibacterial activity of β-lactam antibiotics against NDM-1-producing bacteria.[6]

cluster_bacterium NDM-1 Producing Bacterium beta_lactam β-Lactam Antibiotic (e.g., Meropenem) ndm1 NDM-1 Enzyme beta_lactam->ndm1 Substrate restoration Restored Antibiotic Activity beta_lactam->restoration hydrolysis Hydrolysis of β-Lactam Ring ndm1->hydrolysis inhibition Inhibition of NDM-1 ndm1->inhibition inactivation Antibiotic Inactivation hydrolysis->inactivation resistance Bacterial Resistance inactivation->resistance inhibitor This compound inhibitor->ndm1 Binds to Active Site inhibitor->inhibition inhibition->beta_lactam Prevents Hydrolysis cell_death Bacterial Cell Death restoration->cell_death cluster_workflow Experimental Workflow for NDM-1 Inhibitor Evaluation start Start in_vitro In Vitro Assays start->in_vitro enzyme_inhibition NDM-1 Enzyme Inhibition Assay (IC50 Determination) in_vitro->enzyme_inhibition checkerboard Checkerboard Assay (Synergy Testing) in_vitro->checkerboard time_kill Time-Kill Assay in_vitro->time_kill in_vivo In Vivo Models enzyme_inhibition->in_vivo checkerboard->in_vivo time_kill->in_vivo peritonitis Murine Peritonitis Infection Model in_vivo->peritonitis efficacy_study Efficacy Study (Bacterial Load Reduction) peritonitis->efficacy_study toxicity Toxicity Assessment peritonitis->toxicity end End efficacy_study->end toxicity->end

References

Application Notes and Protocols: Checkerboard Assay for NDM-1 Inhibitor-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of New Delhi metallo-β-lactamase-1 (NDM-1) in Gram-negative bacteria poses a significant threat to public health. NDM-1 is a metallo-β-lactamase (MBL) that hydrolyzes a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered the last line of defense against multidrug-resistant bacterial infections.[1][2][3] The enzyme utilizes zinc ions in its active site to catalyze the hydrolysis of the β-lactam ring, rendering the antibiotics ineffective.[1][3] The development of NDM-1 inhibitors that can be co-administered with existing β-lactam antibiotics is a promising strategy to restore the efficacy of these crucial drugs.

"Inhibitor-8" represents a novel investigational compound designed to inhibit the activity of the NDM-1 enzyme. These application notes provide a detailed protocol for performing a checkerboard assay to evaluate the synergistic potential of Inhibitor-8 in combination with a β-lactam antibiotic against NDM-1-producing bacteria. The checkerboard assay is a common in vitro method used to assess the interactions between two antimicrobial agents. The results are quantified by calculating the Fractional Inhibitory Concentration Index (FICI), which determines whether the combination is synergistic, additive, indifferent, or antagonistic.

Mechanism of NDM-1 and Inhibition Strategy

NDM-1 belongs to the Ambler class B β-lactamases and requires divalent zinc ions for its enzymatic activity. The hydrolytic mechanism involves the zinc ions activating a water molecule, which then acts as a nucleophile to attack the amide bond in the β-lactam ring of the antibiotic. This action effectively inactivates the antibiotic, allowing the bacteria to survive.

Inhibitor-8 is designed to interfere with this process. The proposed mechanism of action for Inhibitor-8 is the chelation of the zinc ions within the NDM-1 active site or direct binding to critical amino acid residues, thereby preventing the hydrolysis of the β-lactam antibiotic. This restores the antibiotic's ability to inhibit bacterial cell wall synthesis.

NDM1_Mechanism cluster_0 NDM-1 Active Site cluster_1 Inhibition NDM1 NDM-1 Enzyme (with Zn2+) Hydrolysis Hydrolysis NDM1->Hydrolysis Blocked_NDM1 Inhibited NDM-1 (Zn2+ chelated) H2O Water H2O->Hydrolysis BL β-Lactam Antibiotic BL->NDM1 Binds to active site Inactive_BL Inactive Antibiotic Hydrolysis->Inactive_BL Inactivates Inhibitor8 Inhibitor-8 Inhibitor8->NDM1 Binds and inhibits

Figure 1. Proposed mechanism of NDM-1 and inhibition by Inhibitor-8.

Experimental Protocol: Checkerboard Broth Microdilution Assay

This protocol details the steps to assess the synergy between Inhibitor-8 and a selected β-lactam antibiotic (e.g., meropenem) against an NDM-1 producing bacterial strain.

Materials
  • NDM-1-producing bacterial strain (e.g., Klebsiella pneumoniae or Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Inhibitor-8 stock solution

  • β-lactam antibiotic stock solution (e.g., Meropenem)

  • Sterile 96-well microtiter plates

  • Sterile V-shaped or U-shaped reservoirs

  • Multichannel pipette

  • Microplate reader (for measuring optical density at 600 nm)

  • 0.5 McFarland turbidity standard

Methods

1. Preparation of Bacterial Inoculum: a. From a fresh culture plate, select a few colonies of the NDM-1 producing strain and suspend them in CAMHB. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1.5 x 10⁶ CFU/mL. The final inoculum in the microtiter plate will be approximately 5 x 10⁵ CFU/mL.

2. Preparation of Antibiotic and Inhibitor Dilutions: a. Prepare stock solutions of the β-lactam antibiotic and Inhibitor-8 in an appropriate solvent. b. Determine the range of concentrations to be tested. This is typically based on the Minimum Inhibitory Concentration (MIC) of the antibiotic alone and the expected potency of the inhibitor. c. Prepare serial two-fold dilutions of both the antibiotic and Inhibitor-8 in CAMHB in separate tubes or a deep-well plate.

3. Checkerboard Plate Setup: a. A 96-well microtiter plate is set up in a checkerboard format. b. The β-lactam antibiotic is serially diluted along the y-axis (rows), while Inhibitor-8 is serially diluted along the x-axis (columns). c. Add 50 µL of CAMHB to each well of the 96-well plate. d. Add 50 µL of the various concentrations of Inhibitor-8 to the corresponding columns and 50 µL of the β-lactam antibiotic to the corresponding rows. This results in each well containing a unique combination of concentrations. e. The final volume in each well before adding the inoculum should be 100 µL. f. Include control wells:

  • Growth control (no antibiotic or inhibitor)
  • Sterility control (no bacteria)
  • Antibiotic alone (to determine its MIC)
  • Inhibitor-8 alone (to determine its MIC)

4. Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum (from step 1c) to each well, bringing the final volume to 200 µL. b. Incubate the plate at 35-37°C for 16-24 hours.

5. Determination of MIC and FICI Calculation: a. After incubation, determine the MIC for the antibiotic alone, Inhibitor-8 alone, and for each combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth. b. The Fractional Inhibitory Concentration (FIC) for each agent is calculated as follows:

  • FIC of Antibiotic (FIC_A) = MIC of Antibiotic in combination / MIC of Antibiotic alone
  • FIC of Inhibitor (FIC_B) = MIC of Inhibitor in combination / MIC of Inhibitor alone c. The FICI is the sum of the individual FICs:
  • FICI = FIC_A + FIC_B

6. Interpretation of Results: The FICI value is used to interpret the interaction between the two compounds:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Checkerboard_Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland, then dilute) add_inoculum Inoculate Plate (Final volume 200 µL) prep_inoculum->add_inoculum prep_dilutions Prepare Serial Dilutions (Antibiotic & Inhibitor-8) setup_plate Setup 96-Well Plate (Checkerboard format) prep_dilutions->setup_plate setup_plate->add_inoculum incubate Incubate Plate (35-37°C, 16-24h) add_inoculum->incubate read_mic Determine MICs (Visual or OD reading) incubate->read_mic calc_fici Calculate FICI (FICA + FICB) read_mic->calc_fici interpret Interpret Results (Synergy, Additive, Antagonism) calc_fici->interpret

Figure 2. Experimental workflow for the checkerboard assay.

Data Presentation

The results of the checkerboard assay should be summarized in a clear and structured table. The following is a hypothetical example of results for Inhibitor-8 in combination with meropenem (B701) against an NDM-1 producing E. coli strain.

Table 1: Hypothetical Checkerboard Assay Results for Inhibitor-8 and Meropenem against NDM-1 producing E. coli

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICIInterpretation
Meropenem 6440.0625\multirow{2}{}{0.3125}\multirow{2}{}{Synergy}
Inhibitor-8 1640.25

Note: The "MIC in Combination" values represent the concentrations in the well that showed the lowest FICI value.

Conclusion

The checkerboard assay is a robust method for evaluating the synergistic potential of novel NDM-1 inhibitors like Inhibitor-8. A synergistic interaction, as indicated by an FICI of ≤ 0.5, suggests that the inhibitor effectively restores the activity of the β-lactam antibiotic against NDM-1-producing bacteria. Such findings are crucial for the preclinical development of new therapeutic strategies to combat multidrug-resistant pathogens. Further studies, including time-kill assays and in vivo models, are necessary to validate these in vitro findings.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of NDM-1 Inhibitor-8

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The emergence of New Delhi Metallo-β-lactamase-1 (NDM-1) has led to a significant threat to the efficacy of β-lactam antibiotics. The development of NDM-1 inhibitors is a crucial strategy to combat this resistance. "NDM-1 inhibitor-8" represents a novel compound designed to inhibit the enzymatic activity of NDM-1. While the primary goal is to restore the efficacy of antibiotics, it is imperative to evaluate the potential cytotoxicity of such inhibitors to ensure their safety for therapeutic use.[1][2][3] Cytotoxicity assays are essential to determine if the inhibitor has adverse effects on host cells, which could limit its clinical utility.[4][5] This document provides detailed protocols for assessing the cytotoxicity of this compound, focusing on cell viability, membrane integrity, and apoptosis.

Mechanism of NDM-1 Inhibition

NDM-1 is a metallo-β-lactamase that requires zinc ions for its catalytic activity. The enzyme hydrolyzes the amide bond in the β-lactam ring of antibiotics, rendering them ineffective. NDM-1 inhibitors are typically designed to interfere with this process through mechanisms such as chelating the essential zinc ions in the active site or by forming covalent bonds with key amino acid residues. The following diagram illustrates the general mechanism of NDM-1 and the action of its inhibitors.

NDM1_Inhibition_Mechanism cluster_enzyme NDM-1 Enzyme cluster_antibiotic β-Lactam Antibiotic NDM1_active Active NDM-1 (with Zn2+) NDM1_inactive Inactive NDM-1 Antibiotic_inactive Inactive Antibiotic NDM1_active->Antibiotic_inactive Antibiotic_active Active Antibiotic Antibiotic_active->NDM1_active Hydrolysis Inhibitor This compound Inhibitor->NDM1_active Inhibition (e.g., Zn2+ chelation)

Caption: Mechanism of NDM-1 and its inhibition.

Experimental Protocols

A comprehensive evaluation of cytotoxicity should involve multiple assays that measure different cellular parameters. Here, we detail protocols for three commonly used assays: MTT for cell viability, LDH for cytotoxicity (membrane integrity), and Annexin V-FITC/PI for apoptosis.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals.

Experimental Workflow:

MTT_Workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat cells with NDM-1 inhibitor-8 (various conc.) incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add solubilization buffer (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance data_analysis Analyze data and calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the inhibitor dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that reduces cell viability by 50%).

Cytotoxicity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells. LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to a positive control (cells lysed to release maximum LDH).

Apoptosis Assessment using Annexin V-FITC/PI Staining

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. The Annexin V-FITC/Propidium Iodide (PI) assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Presentation

The quantitative data obtained from these assays should be summarized in a clear and structured table to allow for easy comparison of the cytotoxic effects of this compound at different concentrations and time points.

AssayParameter MeasuredConcentration of this compound24 hours48 hours72 hours
MTT Cell Viability (%)10 µM95 ± 5%88 ± 6%75 ± 7%
50 µM80 ± 7%65 ± 8%45 ± 9%
100 µM60 ± 8%40 ± 9%20 ± 6%
IC50 Value >100 µM~75 µM~55 µM
LDH Cytotoxicity (%)10 µM5 ± 2%12 ± 3%25 ± 4%
50 µM20 ± 4%35 ± 5%55 ± 6%
100 µM40 ± 5%60 ± 6%80 ± 7%
Annexin V/PI Apoptotic Cells (%)50 µM15 ± 3%30 ± 4%50 ± 5%
(Early + Late)100 µM35 ± 4%55 ± 5%75 ± 6%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The evaluation of cytotoxicity is a critical step in the preclinical development of any new drug candidate, including NDM-1 inhibitors. By employing a multi-assay approach that assesses cell viability, membrane integrity, and apoptosis, researchers can gain a comprehensive understanding of the potential off-target effects of this compound. The detailed protocols and data presentation format provided in these application notes will aid in the systematic and robust assessment of inhibitor cytotoxicity, ultimately contributing to the development of safer and more effective therapies to combat antibiotic resistance.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing NDM-1 Inhibitor-8 Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NDM-1 inhibitor-8, a representative hydrophobic small molecule. Our aim is to help you overcome solubility challenges to ensure reliable and reproducible results in your in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is poorly soluble in aqueous buffers. What is the recommended first step?

A1: For hydrophobic compounds like inhibitor-8, the initial step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice due to its excellent solubilizing capacity for a wide range of organic molecules.[1] From this stock, you can make serial dilutions into your aqueous assay buffer. It is critical to ensure the final concentration of the organic solvent in your assay is low enough to not interfere with the biological system, typically below 0.5% (v/v).[1]

Q2: What are the best practices for preparing a stock solution of inhibitor-8?

A2: To prepare a stock solution, weigh out the desired amount of inhibitor-8 and add the appropriate volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM). Ensure complete dissolution by vortexing and, if necessary, gentle warming or sonication. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: I'm observing precipitation when I dilute my DMSO stock of inhibitor-8 into my aqueous assay buffer. What can I do?

A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Lower the final concentration: Your target concentration in the assay might be above the inhibitor's aqueous solubility limit. Try testing a lower concentration range.

  • Optimize the dilution method: Instead of a single large dilution, perform serial dilutions. Also, try adding the inhibitor stock to the buffer while vortexing to ensure rapid mixing.

  • Consider alternative solvents: If DMSO is problematic, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be tested.[1] However, always verify the compatibility of the solvent with your specific assay.

  • Use a surfactant: A small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01-0.1%), in your assay buffer can help maintain the solubility of hydrophobic compounds.

  • pH adjustment: If inhibitor-8 has ionizable groups, adjusting the pH of the assay buffer may improve its solubility.[1]

Q4: What is the maximum concentration of DMSO that is generally tolerated in in vitro assays?

A4: The tolerance to DMSO varies depending on the cell line or enzyme system.[2] For most cell-based assays, the final DMSO concentration should be kept at or below 0.1% to avoid significant effects on cell viability and function. For enzyme assays, concentrations up to 1% may be acceptable, but it is crucial to include a vehicle control (assay buffer with the same final concentration of DMSO without the inhibitor) to account for any solvent effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inhibitor-8 powder does not dissolve in DMSO. Insufficient solvent volume or low-quality DMSO.Increase the volume of DMSO. Ensure you are using high-purity, anhydrous DMSO. Gentle warming or sonication can also aid dissolution.
Precipitation observed immediately upon dilution into aqueous buffer. The compound's aqueous solubility is exceeded. The dilution technique is not optimal.Decrease the final concentration of inhibitor-8. Perform serial dilutions and add the stock solution to the buffer with vigorous mixing. Consider using a buffer containing a surfactant.
Precipitation occurs over time during the assay. The compound is not stable in the aqueous buffer at the assay temperature.Prepare fresh dilutions of the inhibitor immediately before each experiment. If possible, run the assay at a lower temperature. Evaluate the use of solubilizing excipients.
Inconsistent assay results. Incomplete dissolution of the inhibitor or precipitation during the experiment.Visually inspect all solutions for any signs of precipitation before use. Prepare fresh stock solutions and dilutions regularly.
High background signal or enzyme inhibition in the vehicle control. The concentration of the organic solvent (e.g., DMSO) is too high.Reduce the final concentration of the organic solvent in the assay. Test different solvents that may be less disruptive to your assay.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of a hydrophobic NDM-1 inhibitor.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh a precise amount of this compound powder.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of DMSO to the vial containing the inhibitor powder.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.

  • If dissolution is difficult, sonicate the vial in a water bath for 5-10 minutes or gently warm the solution.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: NDM-1 Enzyme Inhibition Assay

Objective: To determine the inhibitory activity of inhibitor-8 against NDM-1 using a spectrophotometric assay with nitrocefin (B1678963) as a substrate.

Materials:

  • Recombinant NDM-1 enzyme

  • This compound stock solution (in DMSO)

  • Nitrocefin (chromogenic β-lactam substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnSO₄)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration in all wells remains constant and below the tolerated limit for the enzyme.

  • In a 96-well plate, add 5 µL of each inhibitor dilution to the appropriate wells.

  • Include a positive control (a known NDM-1 inhibitor, if available) and a negative/vehicle control (assay buffer with the same final concentration of DMSO).

  • Add 85 µL of assay buffer containing the NDM-1 enzyme (e.g., to a final concentration of 5 nM) to each well.

  • Incubate the plate at the desired temperature (e.g., 30°C) for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of nitrocefin solution to each well (e.g., to a final concentration of 100 µM).

  • Immediately measure the absorbance at 490 nm every minute for 15-30 minutes using a microplate reader.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curves.

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualizations

NDM-1 Mechanism of Action and Inhibition

NDM1_Mechanism cluster_Enzyme NDM-1 Active Site cluster_Substrate Substrate & Product cluster_Inhibitor Inhibition NDM1 NDM-1 Enzyme (with Zn2+ ions) Hydrolyzed Inactive Hydrolyzed Antibiotic NDM1->Hydrolyzed Hydrolysis BetaLactam β-Lactam Antibiotic BetaLactam->NDM1 Binding Inhibitor8 Inhibitor-8 Inhibitor8->NDM1 Binding & Inhibition

Caption: NDM-1 binds to and hydrolyzes β-lactam antibiotics, rendering them inactive. Inhibitor-8 prevents this by binding to the enzyme's active site.

Troubleshooting Workflow for Solubility Issues

Solubility_Troubleshooting Start Start: Inhibitor-8 Precipitation PrepStock Prepare High-Concentration Stock in 100% DMSO Start->PrepStock Dilute Dilute Stock into Aqueous Buffer PrepStock->Dilute Precipitation Precipitation Observed? Dilute->Precipitation Success Success: Proceed with Assay Precipitation->Success No Troubleshoot Troubleshoot Precipitation->Troubleshoot Yes LowerConc Lower Final Concentration Troubleshoot->LowerConc AltSolvent Try Alternative Solvent (e.g., Ethanol) Troubleshoot->AltSolvent AddSurfactant Add Surfactant (e.g., Tween-20) Troubleshoot->AddSurfactant AdjustpH Adjust Buffer pH Troubleshoot->AdjustpH LowerConc->Dilute AltSolvent->Dilute AddSurfactant->Dilute AdjustpH->Dilute

Caption: A logical workflow for addressing solubility issues with this compound, from stock preparation to troubleshooting precipitation.

Bacterial Cell Wall Synthesis and Inhibition Pathway

Bacterial_Cell_Wall PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cross-linking (Cell Wall Synthesis) PBP->CellWall BacterialLysis Bacterial Cell Lysis CellWall->BacterialLysis Disruption leads to BetaLactam β-Lactam Antibiotic BetaLactam->PBP Inhibits NDM1 NDM-1 Enzyme NDM1->BetaLactam Hydrolyzes BacterialSurvival Bacterial Survival NDM1->BacterialSurvival Enables Inhibitor8 Inhibitor-8 Inhibitor8->NDM1 Inhibits

Caption: Pathway of bacterial cell wall synthesis, its inhibition by β-lactam antibiotics, the counteraction by NDM-1, and the role of Inhibitor-8.

References

improving the therapeutic index of NDM-1 inhibitor-8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NDM-1 Inhibitor-8 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, non-competitive inhibitor of the New Delhi Metallo-beta-lactamase-1 (NDM-1). Its primary mechanism involves the chelation of the two zinc ions (Zn1 and Zn2) within the active site of the NDM-1 enzyme.[1][2][3][4][5] This sequestration of essential zinc cofactors renders the enzyme inactive, preventing the hydrolysis of β-lactam antibiotics.[1][2][3][4][5]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. The stock solution should be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles. For working solutions, further dilution in aqueous buffers (e.g., HEPES, PBS) is recommended. Please refer to the product's technical data sheet for specific solubility information.

Q3: Can this compound be used in combination with all β-lactam antibiotics?

A3: this compound has been shown to restore the activity of a broad range of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, against NDM-1-producing bacteria.[6][7][8][9] However, the synergistic effect can vary depending on the specific antibiotic and the bacterial strain being tested. We recommend performing checkerboard assays to determine the optimal antibiotic-inhibitor concentrations for your specific experimental setup.[10]

Q4: Does this compound have any intrinsic antibacterial activity?

A4: this compound is a selective inhibitor of the NDM-1 enzyme and does not possess significant intrinsic antibacterial activity against most bacterial strains when used alone.[8] Its primary function is to restore the efficacy of existing β-lactam antibiotics.[6][7][8][9]

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected potentiation of antibiotic activity in cell-based assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Degradation of this compound Ensure proper storage of stock solutions (-20°C) and fresh preparation of working dilutions. Avoid repeated freeze-thaw cycles.
Inappropriate Solvent Concentration High concentrations of DMSO can be toxic to some bacterial strains. Ensure the final DMSO concentration in your assay is below a toxic threshold (typically <1%).
Presence of Other Resistance Mechanisms The bacterial strain may possess additional resistance mechanisms (e.g., efflux pumps, porin mutations, other β-lactamases) that are not targeted by this compound.[11] Consider using a broader spectrum inhibitor or a different antibiotic class.
Suboptimal Inhibitor Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific bacterial strain and antibiotic.
Incorrect Assay Conditions Ensure the pH and ionic strength of your media are optimal for both bacterial growth and inhibitor activity.
Problem 2: High background signal or variability in in vitro enzyme inhibition assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Precipitation of this compound Visually inspect the assay wells for any precipitation. If observed, try lowering the inhibitor concentration or using a different buffer system.
Contamination of Reagents Use fresh, high-quality reagents and sterile, nuclease-free water to prepare all buffers and solutions.
Instability of the NDM-1 Enzyme Ensure the purified NDM-1 enzyme is stored correctly and handled gently to maintain its activity. Include a positive control (e.g., EDTA) to verify enzyme activity.
Interference from Assay Components Some buffer components or the antibiotic substrate itself may interfere with the detection method (e.g., absorbance or fluorescence). Run appropriate controls (e.g., buffer + inhibitor, buffer + substrate) to identify any interfering signals.
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques to ensure accurate and reproducible dispensing of all reagents.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against purified NDM-1 enzyme using the chromogenic substrate nitrocefin (B1678963).[10][12]

Materials:

  • Purified recombinant NDM-1 enzyme

  • This compound

  • Nitrocefin

  • Assay Buffer: 50 mM HEPES, 100 µM ZnSO4, pH 7.5

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Create a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 10 µL of each inhibitor dilution. Include a positive control (e.g., EDTA) and a negative control (assay buffer with DMSO).

  • Add 80 µL of assay buffer containing the NDM-1 enzyme (final concentration ~10 nM) to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 10 µL of nitrocefin solution (final concentration ~100 µM) to each well.

  • Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 492 nm over time using a microplate reader.

  • Calculate the initial velocity for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Checkerboard Synergy Assay

This protocol is used to assess the synergistic effect of this compound in combination with a β-lactam antibiotic against an NDM-1-producing bacterial strain.[10]

Materials:

  • NDM-1-producing bacterial strain

  • This compound

  • β-lactam antibiotic (e.g., meropenem)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Prepare two-fold serial dilutions of the β-lactam antibiotic and this compound in CAMHB in separate 96-well plates.

  • In a new 96-well plate, create a checkerboard pattern by adding 50 µL of each antibiotic dilution along the x-axis and 50 µL of each inhibitor dilution along the y-axis.

  • Add 100 µL of the prepared bacterial inoculum to each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) for the antibiotic alone, the inhibitor alone, and for each combination by visual inspection for turbidity.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of inhibitor in combination / MIC of inhibitor alone)

  • Interpret the results: FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4 indicates no interaction, and FICI > 4 indicates antagonism.

Visualizations

experimental_workflow_ic50 cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme & Incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate & Read prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate calc_velocity Calculate Initial Velocities add_substrate->calc_velocity plot_data Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Workflow for IC50 determination of this compound.

signaling_pathway_ndm1 cluster_bacterium NDM-1 Producing Bacterium beta_lactam β-Lactam Antibiotic ndm1_enzyme NDM-1 Enzyme (Active) beta_lactam->ndm1_enzyme Hydrolysis cell_wall Cell Wall Synthesis beta_lactam->cell_wall Inhibition hydrolyzed_bl Hydrolyzed (Inactive) β-Lactam ndm1_enzyme->hydrolyzed_bl inactive_ndm1 NDM-1 Enzyme (Inactive) bacterial_lysis Bacterial Lysis cell_wall->bacterial_lysis Leads to inhibitor8 This compound inhibitor8->ndm1_enzyme Inhibition

Caption: Mechanism of NDM-1 and the action of this compound.

References

Technical Support Center: NDM-1 Inhibitor-8 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists refining the dosage of NDM-1 inhibitor-8 in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of NDM-1 and how do inhibitors like this compound work?

New Delhi metallo-β-lactamase-1 (NDM-1) is a bacterial enzyme that confers resistance to a broad range of β-lactam antibiotics, including carbapenems.[1][2] The enzyme contains two zinc ions in its active site that are essential for hydrolyzing the amide bond in the β-lactam ring of antibiotics, rendering them ineffective.[2][3] NDM-1 inhibitors, such as this compound, are designed to counteract this resistance. They typically work by binding to the active site of the NDM-1 enzyme, often by interacting with the zinc ions, which prevents the hydrolysis of β-lactam antibiotics.[4] This restores the efficacy of co-administered antibiotics against NDM-1 producing bacteria.[5]

Q2: How do I determine the starting dose for my in vivo studies with this compound?

The initial dose for in vivo studies is typically extrapolated from in vitro data. Key in vitro parameters to consider are the half-maximal inhibitory concentration (IC50) and the concentration required to potentiate the effect of a partner antibiotic, often determined through checkerboard assays to calculate the fractional inhibitory concentration (FIC) index.[6] A common starting point for in vivo studies is a dose that achieves a plasma concentration several-fold higher than the in vitro effective concentration. Dose conversion from in vitro to in vivo can be guided by established allometric scaling principles that take into account the body surface area of the animal model.[7]

Q3: What are the most common animal models used for evaluating the efficacy of NDM-1 inhibitors?

The most frequently used animal models for assessing the in vivo efficacy of NDM-1 inhibitors are murine infection models.[6] These include the murine thigh infection model, the murine peritonitis/sepsis model, and the murine pneumonia model.[4][5] These models are well-established for evaluating the ability of antibacterial agents to reduce bacterial load in specific tissues or improve survival rates in systemic infections.[5]

Troubleshooting Guides

Issue 1: My this compound shows excellent in vitro activity but poor efficacy in our animal model.

Possible Cause Troubleshooting Step
Poor Pharmacokinetics (PK) The inhibitor may have poor absorption, rapid metabolism, or rapid excretion, leading to sub-therapeutic concentrations at the site of infection. Solution: Conduct pharmacokinetic studies to determine the inhibitor's half-life, bioavailability, and tissue distribution.[8] Adjust the dosing regimen (e.g., increase frequency, change route of administration) to maintain plasma concentrations above the target therapeutic window.
Inadequate Formulation The inhibitor may not be soluble or stable in the vehicle used for administration. Solution: Test different formulations to improve solubility and stability. Consider using excipients that enhance bioavailability.
High Protein Binding The inhibitor may be highly bound to plasma proteins, reducing the free concentration available to act on the target. Solution: Measure the plasma protein binding of the inhibitor. The efficacious dose should be based on the free (unbound) drug concentration.
Inappropriate Animal Model The chosen animal model may not be suitable for the specific pathogen or infection type being studied. Solution: Review the literature for the most relevant and validated animal models for NDM-1 producing bacteria.

Issue 2: We are observing unexpected toxicity or adverse effects in our animal studies.

Possible Cause Troubleshooting Step
Off-Target Effects The inhibitor may be interacting with other host targets besides NDM-1. Solution: Perform a preliminary acute toxicity study with a dose-ranging design to identify the maximum tolerated dose (MTD).[9] Observe animals for clinical signs of toxicity.
Metabolite Toxicity A metabolite of the inhibitor may be causing the toxicity. Solution: Conduct metabolism studies to identify major metabolites and assess their toxicity.
Formulation Vehicle Toxicity The vehicle used to dissolve or suspend the inhibitor may be causing the adverse effects. Solution: Administer the vehicle alone as a control to determine its contribution to the observed toxicity.

Quantitative Data Summary

The following tables summarize key quantitative data for various NDM-1 inhibitors reported in the literature. This data can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Inhibitory Activity of Selected NDM-1 Inhibitors

InhibitorIC50 (µM)Target OrganismReference
D-Captopril7.9Recombinant NDM-1[5]
L-Captopril202.0Recombinant NDM-1[5]
Baicalin3.89Recombinant NDM-1[4]
Carnosic Acid27.07Recombinant NDM-1[10][11]
PHT4271.42Recombinant NDM-1[12]

Table 2: In Vivo Efficacy of Selected NDM-1 Inhibitors in Combination with β-Lactams

Inhibitor & CombinationAnimal ModelDosageOutcomeReference
AMA + Meropenem (B701)Murine Peritonitis10 mg/kg (AMA) + 10 mg/kg (Meropenem)Significantly reduced bacterial load in spleen and increased 5-day survival to 95%[5]
Compound 20 + MeropenemMurine PeritonitisNot SpecifiedSignificantly reduced bacterial load in liver and spleen[5]
Compound A8 + MeropenemMurine PeritonitisNot SpecifiedDemonstrated therapeutic application[13]

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination

The MIC of a β-lactam antibiotic in the presence of this compound is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare a series of two-fold dilutions of the β-lactam antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Add a fixed, sub-inhibitory concentration of this compound to each well.

  • Inoculate each well with a standardized suspension of the NDM-1 producing bacterial strain to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

2. In Vivo Efficacy Study: Murine Thigh Infection Model

This model assesses the ability of this compound in combination with a β-lactam to reduce the bacterial burden in a localized infection.

  • Induce neutropenia in mice (e.g., with cyclophosphamide).

  • Inoculate the thigh muscle of each mouse with a standardized suspension of an NDM-1 producing bacterium.

  • Initiate treatment at a specified time post-infection (e.g., 2 hours). Administer this compound and the partner β-lactam via the desired route (e.g., intravenous, intraperitoneal, or oral).

  • After a set duration of treatment (e.g., 24 hours), euthanize the mice.

  • Aseptically remove the thigh muscle, homogenize it, and perform serial dilutions for bacterial colony counting (CFU/g of tissue).

  • Compare the bacterial loads in treated groups to the control group (vehicle-treated) to determine the reduction in bacterial burden.[4]

Visualizations

NDM1_Mechanism cluster_0 NDM-1 Enzyme Active Site cluster_1 Hydrolysis of β-Lactam Antibiotic cluster_2 Inhibition Pathway NDM-1 NDM-1 Zn1 Zn++ NDM-1->Zn1 binds Zn2 Zn++ NDM-1->Zn2 binds Hydrolysis Hydrolysis NDM-1->Hydrolysis catalyzes Beta-Lactam β-Lactam Antibiotic Beta-Lactam->Hydrolysis hydrolyzed by Inactive_Metabolite Inactive Metabolite Hydrolysis->Inactive_Metabolite NDM-1_Inhibitor NDM-1 Inhibitor-8 Inhibition Inhibition NDM-1_Inhibitor->Inhibition Inhibition->NDM-1 blocks active site

Caption: Mechanism of NDM-1 action and inhibition.

Dosage_Refinement_Workflow Start Start: In Vitro Data (IC50, MIC) Dose_Selection Initial Dose Selection (Allometric Scaling) Start->Dose_Selection PK_Study Pharmacokinetic (PK) Study Dose_Selection->PK_Study Efficacy_Study In Vivo Efficacy Study (e.g., Thigh Model) PK_Study->Efficacy_Study Toxicity_Study Toxicity Assessment (MTD) Efficacy_Study->Toxicity_Study Decision Optimal Dose? Toxicity_Study->Decision Refine_Dose Refine Dosage Regimen Decision->Refine_Dose No End End: Effective and Safe Dose Decision->End Yes Refine_Dose->PK_Study Troubleshooting_Tree Start Issue Encountered Issue_Type Type of Issue? Start->Issue_Type Poor_Efficacy Poor In Vivo Efficacy Issue_Type->Poor_Efficacy Efficacy Toxicity Unexpected Toxicity Issue_Type->Toxicity Toxicity Check_PK Assess Pharmacokinetics Poor_Efficacy->Check_PK Check_Formulation Evaluate Formulation Poor_Efficacy->Check_Formulation Assess_MTD Determine MTD Toxicity->Assess_MTD Vehicle_Control Test Vehicle Alone Toxicity->Vehicle_Control Solution_PK Adjust Dosing Regimen Check_PK->Solution_PK Solution_Formulation Optimize Formulation Check_Formulation->Solution_Formulation Solution_MTD Reduce Dose Assess_MTD->Solution_MTD Solution_Vehicle Change Vehicle Vehicle_Control->Solution_Vehicle

References

addressing off-target effects of NDM-1 inhibitor-8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NDM-1 Inhibitor-8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the experimental use of this compound and related compounds. Given that "this compound" is not a universally designated compound in published literature, this guide addresses common challenges and off-target effects associated with potent metallo-β-lactamase (MBL) inhibitors that share similar mechanisms of action.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and solutions for problems you may encounter during your research with NDM-1 inhibitors.

Q1: My NDM-1 inhibitor shows variable potency (IC50) between experiments. What are the potential causes?

A1: Inconsistent IC50 values for NDM-1 inhibitors can arise from several factors:

  • Zinc Ion Concentration: NDM-1 is a zinc-dependent metalloenzyme.[1][2] The concentration of free zinc ions in your assay buffer can significantly impact inhibitor binding and enzyme activity. Ensure you are using a buffer with a consistent and appropriate concentration of ZnSO4 (typically in the low micromolar range).

  • Inhibitor Stability: The inhibitor may be unstable in the assay buffer or sensitive to light. Prepare fresh solutions of the inhibitor for each experiment and protect them from light if necessary.

  • Assay Conditions: Variations in pH, temperature, and incubation time can all affect enzyme kinetics and inhibitor potency.[3] Standardize these parameters across all experiments.

  • Recombinant Enzyme Quality: The purity and activity of the recombinant NDM-1 enzyme can vary between batches. Always qualify a new batch of enzyme before use in screening or characterization assays.

Q2: I'm observing significant cytotoxicity in my cell-based assays, even at low concentrations of the inhibitor. How can I determine if this is an off-target effect?

A2: Cytotoxicity is a common concern with MBL inhibitors, especially those that function as metal chelators.[4][5] To investigate this:

  • Test against a panel of human metalloenzymes: Many NDM-1 inhibitors can also inhibit human zinc-dependent enzymes. Testing your inhibitor against a panel of relevant human metalloenzymes (e.g., matrix metalloproteinases (MMPs), carbonic anhydrases) can help determine its selectivity.

  • Zinc Rescue Experiment: In your cell culture medium, co-incubate the inhibitor with a supplemental source of zinc. If the cytotoxicity is due to non-specific zinc chelation, the addition of zinc may rescue the cells.

  • Use a structurally related but inactive control compound: If available, a control compound that is structurally similar to your inhibitor but lacks the metal-binding moiety can help differentiate between off-target effects and other forms of toxicity.

Q3: The inhibitor is potent in biochemical assays but shows poor activity in whole-cell (bacterial) assays. What could be the reason?

A3: A discrepancy between biochemical and whole-cell activity is a common challenge in antibiotic drug discovery. Possible reasons include:

  • Poor Cell Penetration: The inhibitor may not be able to cross the outer membrane of Gram-negative bacteria to reach the periplasmic space where NDM-1 is located.

  • Efflux Pump Activity: The inhibitor may be a substrate for bacterial efflux pumps, which actively transport it out of the cell. This can be tested by co-administering the inhibitor with a known efflux pump inhibitor.

  • Inhibitor Inactivation: The inhibitor may be chemically modified or degraded by other bacterial enzymes.

Q4: How can I confirm the mechanism of action of my NDM-1 inhibitor?

A4: The mechanism of NDM-1 inhibition can typically be elucidated through a combination of biochemical and biophysical methods:

  • Zinc Depletion Assay: If your inhibitor is a suspected metal chelator, you can measure the zinc content of the NDM-1 enzyme before and after incubation with the inhibitor using techniques like inductively coupled plasma mass spectrometry (ICP-MS).

  • NMR Spectroscopy: 1H-15N TROSY-HSQC and 19F NMR titration experiments can be used to distinguish between different inhibition modes (zinc chelation, zinc coordination, covalent binding) and to map the inhibitor binding site on the enzyme.

  • Isothermal Titration Calorimetry (ITC): ITC can be used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the inhibitor-enzyme interaction.

Quantitative Data Summary

The following tables summarize key quantitative data for representative NDM-1 inhibitors. This data can be used as a reference for your own experimental results.

InhibitorIC50 (µM)Mechanism of ActionReference
D-captopril7.9Zinc coordination
L-captopril202.0Zinc coordination
Adapalene8.9 (µg/mL)Not specified
Carnosic Acid27.07Allosteric inhibition
PHT4271.42Zinc chelation and amino acid interaction
VNI-4129.6Zinc coordination

Table 1: In vitro inhibitory concentrations (IC50) of various NDM-1 inhibitors.

Bacterial StrainAntibioticInhibitorFold Reduction in MICReference
NDM-1-expressing K. pneumoniaeMeropenem (B701)Compound 20 (a thiadiazole derivative)Not specified, but significant reduction in bacterial load in vivo
NDM-1-expressing E. coliMeropenemEbselen128
NDM-1-expressing E. coliImipenemCompound 7 (a dicarboxylic acid)16
NDM-1-expressing E. coliImipenemCompound 8 (a dicarboxylic acid)Not specified, but re-sensitized the strain

Table 2: Synergistic activity of NDM-1 inhibitors with β-lactam antibiotics, presented as the fold reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of NDM-1 inhibitors.

NDM-1 Enzyme Inhibition Assay (Nitrocefin-based)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against NDM-1 using the chromogenic substrate nitrocefin (B1678963).

Materials:

  • Recombinant NDM-1 enzyme

  • HEPES buffer (50 mM, pH 7.5)

  • ZnSO4 (100 µM)

  • Nitrocefin

  • DMSO

  • Test inhibitor

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Prepare a solution of recombinant NDM-1 enzyme in HEPES buffer supplemented with ZnSO4. The final enzyme concentration in the assay will be in the nanomolar range (e.g., 5-10 nM).

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well plate, add the NDM-1 enzyme solution to each well.

  • Add the serially diluted inhibitor to the wells. Include a positive control (a known NDM-1 inhibitor like EDTA) and a negative control (DMSO vehicle).

  • Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding a solution of nitrocefin to each well. The final concentration of nitrocefin is typically in the range of 50-100 µM.

  • Immediately measure the absorbance at 490 nm at regular intervals using a microplate reader to monitor the hydrolysis of nitrocefin.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is used to determine the minimum concentration of an antibiotic, alone or in combination with an NDM-1 inhibitor, required to inhibit the growth of a bacterial strain.

Materials:

  • NDM-1-producing bacterial strain

  • Mueller-Hinton broth (MHB)

  • Antibiotic stock solution

  • Inhibitor stock solution

  • 96-well microtiter plate

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial twofold dilutions of the antibiotic in MHB in a 96-well plate.

  • For combination testing, add a fixed, sub-inhibitory concentration of the NDM-1 inhibitor to each well containing the serially diluted antibiotic.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Add the bacterial inoculum to each well. Include a growth control (no antibiotic or inhibitor) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Cell Cytotoxicity Assay (CCK8/MTT)

This protocol assesses the general toxicity of the NDM-1 inhibitor against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HepG2, Vero)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Test inhibitor

  • CCK8 or MTT reagent

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test inhibitor in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the serially diluted inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add the CCK8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the cell viability against the inhibitor concentration to determine the CC50 (50% cytotoxic concentration).

Visualizations

The following diagrams illustrate key concepts related to NDE-1 inhibition and experimental workflows.

NDM1_Inhibition_Mechanisms cluster_inhibitor NDM-1 Inhibitor cluster_ndm1 NDM-1 Active Site inhibitor Inhibitor-8 ndm1 NDM-1 Enzyme inhibitor->ndm1 Binds to enzyme zn1 Zn²⁺ inhibitor->zn1 Chelates/Coordinates Zinc zn2 Zn²⁺ inhibitor->zn2 Chelates/Coordinates Zinc

Caption: Mechanisms of NDM-1 Inhibition.

Experimental_Workflow A Biochemical Assay (NDM-1 Inhibition) B Whole-Cell Assay (MIC Determination) A->B Potent inhibitors advance C Cytotoxicity Assay (Mammalian Cells) B->C Active compounds tested for toxicity D Selectivity Profiling (vs. other metalloenzymes) C->D Non-toxic compounds checked for selectivity E Mechanism of Action Studies (NMR, ITC) D->E Selective compounds characterized F Lead Optimization E->F

Caption: Drug Discovery Workflow for NDM-1 Inhibitors.

Off_Target_Effects_Logic A Inhibitor is a Metal Chelator B Chelates Zinc in NDM-1 Active Site A->B On-Target Effect D Chelates Zinc in Human Metalloenzymes A->D Off-Target Effect C Inhibition of NDM-1 B->C E Off-Target Cytotoxicity D->E

Caption: On-Target vs. Off-Target Effects of Chelating Inhibitors.

References

Technical Support Center: Optimizing NDM-1 Inhibitor-8 and Antibiotic Combinations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NDM-1 Inhibitor-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the combination of this compound with various antibiotics. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My checkerboard assay results are inconsistent or difficult to interpret. What are the common causes and solutions?

Answer: Inconsistent results in a checkerboard assay can arise from several factors. Here is a systematic guide to troubleshooting:

  • Problem: "Skipped" wells, where bacterial growth appears in wells with higher antibiotic concentrations while wells with lower concentrations show no growth.

    • Potential Cause: This can be due to bacterial clumping or contamination.

    • Solution: Ensure a homogenous bacterial suspension before inoculation. Vortex the bacterial suspension thoroughly and consider passing it through a fine-gauge needle to break up clumps.[1]

  • Problem: Paradoxical effect (Eagle effect).

    • Potential Cause: Some β-lactam antibiotics exhibit a paradoxical effect where their bactericidal activity decreases at concentrations above a certain point.

    • Solution: This may lead to growth at higher concentrations. A time-kill assay is more suitable for observing the dynamics of bacterial killing and can help clarify these effects.[1]

  • Problem: Inaccurate or subjective interpretation of growth.

    • Potential Cause: Visual determination of growth can be subjective.[1]

    • Solution: Use a microplate reader to measure the optical density (OD) for a more quantitative and objective endpoint. Alternatively, a growth indicator dye like resazurin (B115843) can be used for clearer visual interpretation.[1]

  • Problem: Edge effects in microtiter plates.

    • Potential Cause: Evaporation from the outer wells of a microtiter plate can concentrate the antibiotic and affect bacterial growth.[1]

    • Solution: To mitigate this, fill the outer wells with sterile broth or water and do not use them for experimental data.

  • Problem: Pipetting errors.

    • Potential Cause: Inaccurate pipetting can lead to significant variations in drug concentrations.

    • Solution: Calibrate pipettes regularly. When preparing serial dilutions, ensure proper mixing at each step. Use reverse pipetting for viscous solutions.

Question 2: There is a discrepancy between my checkerboard assay and time-kill assay results. One shows synergy, while the other does not. Why?

Answer: Discrepancies between checkerboard and time-kill assays are not uncommon and can be attributed to the fundamental differences in what each assay measures.

  • Different Endpoints: The checkerboard assay determines the inhibition of growth at a single, fixed time point (e.g., 24 hours). In contrast, the time-kill assay assesses the rate of bacterial killing over a period of time. A combination may be synergistic in its rate of killing but not in the final concentration required for inhibition.

  • Static vs. Dynamic Measurement: The checkerboard assay is a static method, providing a snapshot of the interaction. The time-kill assay is dynamic, offering more detailed information about the interaction over time.

Question 3: My in vivo animal model results do not correlate with my in vitro synergy data. What could be the reasons?

Answer: A lack of correlation between in vitro and in vivo results is a known challenge in drug development. Several factors can contribute to this disparity:

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and the partner antibiotic in the animal model can significantly differ from the static concentrations in an in vitro assay.

  • Host Factors: The immune system of the animal model can influence the outcome of the infection and the efficacy of the treatment, a factor absent in in vitro studies.

  • Toxicity: The combination therapy may exhibit toxicity in the animal model that was not apparent in vitro, leading to adverse effects and reduced efficacy.

  • Infection Model: The specific animal model of infection (e.g., thigh, lung, sepsis) can influence the observed efficacy of the antibiotic combination.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is designed to inhibit the New Delhi metallo-β-lactamase (NDM-1). NDM-1 is a class B metallo-β-lactamase that requires zinc ions for its catalytic activity. It hydrolyzes and inactivates a broad spectrum of β-lactam antibiotics, including carbapenems. This compound likely works by chelating the zinc ions in the active site of the NDM-1 enzyme or by binding to key amino acid residues, thereby preventing the hydrolysis of the β-lactam antibiotic. This restores the antibiotic's efficacy against NDM-1 producing bacteria.

Q2: Which antibiotics are the best candidates for combination with this compound?

A2: Carbapenems such as meropenem (B701) and imipenem (B608078) are excellent candidates for combination with this compound. NDM-1 is known for its high efficiency in hydrolyzing these last-resort antibiotics. By inhibiting NDM-1, Inhibitor-8 can restore the susceptibility of carbapenem-resistant bacteria to these agents.

Q3: How is synergy defined in the context of antibiotic combinations?

A3: Synergy is typically defined using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated from the results of a checkerboard assay. A combination is considered:

  • Synergistic if the FICI is ≤ 0.5.

  • Additive or Indifferent if the FICI is > 0.5 to ≤ 4.0.

  • Antagonistic if the FICI is > 4.0. In a time-kill assay, synergy is defined as a ≥ 2-log10 decrease in colony-forming units (CFU)/mL at 24 hours with the combination compared to the most active single agent.

Data Presentation

Table 1: Illustrative Checkerboard Assay Results for this compound in Combination with Meropenem against E. coli expressing NDM-1.

This compound (µg/mL)Meropenem (µg/mL)FICIInterpretation
16 (MIC alone)---
-64 (MIC alone)--
480.375Synergy
2160.375Synergy
1320.5625Additive

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Table 2: Illustrative Time-Kill Assay Results for this compound (4 µg/mL) and Meropenem (8 µg/mL) Combination against K. pneumoniae expressing NDM-1.

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (Meropenem alone)Log10 CFU/mL (Inhibitor-8 alone)Log10 CFU/mL (Combination)
05.55.55.55.5
47.26.85.34.1
88.98.55.12.5
129.18.85.0<2 (Bactericidal)
249.39.04.9<2 (Bactericidal)

Experimental Protocols

Checkerboard Assay Protocol

This protocol is for determining the synergistic interaction between this compound and an antibiotic.

  • Prepare Stock Solutions: Prepare stock solutions of this compound and the antibiotic at a concentration of 10 times the highest desired concentration to be tested in a suitable solvent.

  • Prepare Microtiter Plate: Add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

  • Serial Dilutions of Antibiotic: In the first column, add 50 µL of the antibiotic stock solution to the first well and perform two-fold serial dilutions down the column.

  • Serial Dilutions of Inhibitor: In the first row, add 50 µL of the this compound stock solution to the first well and perform two-fold serial dilutions across the row.

  • Combination Dilutions: This will create a checkerboard pattern of decreasing concentrations of both agents.

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination. Calculate the FICI to determine synergy.

Time-Kill Assay Protocol

This protocol assesses the rate of bacterial killing over time.

  • Prepare Cultures: Grow the bacterial strain in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to the logarithmic phase (approximately 10^8 CFU/mL). Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in fresh CAMHB.

  • Prepare Test Tubes: Prepare tubes with CAMHB containing:

    • No drug (growth control)

    • Antibiotic alone at a specific concentration (e.g., 1/4x MIC)

    • This compound alone at a specific concentration

    • Combination of the antibiotic and this compound

  • Inoculation: Add the prepared bacterial inoculum to each tube.

  • Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot from each tube.

  • Viable Cell Counting: Perform ten-fold serial dilutions of each collected aliquot in sterile saline or PBS. Plate 100 µL of the appropriate dilutions onto agar (B569324) plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition.

Mandatory Visualizations

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis MIC MIC Determination (Inhibitor-8 & Antibiotic) Checkerboard Checkerboard Assay MIC->Checkerboard Inform concentrations TimeKill Time-Kill Assay Checkerboard->TimeKill Identify synergistic ratios AnimalModel Mouse Infection Model (e.g., Thigh, Sepsis) TimeKill->AnimalModel Guide dose selection Efficacy Efficacy Studies (Bacterial Load Reduction) AnimalModel->Efficacy Toxicity Toxicity Assessment AnimalModel->Toxicity end End Efficacy->end Toxicity->end start Start start->MIC

Caption: Experimental workflow for optimizing this compound and antibiotic combinations.

NDM1_Inhibition_Pathway cluster_enzyme NDM-1 Enzyme Active Site Zn1 Zn²⁺ Hydrolysis Hydrolysis & Inactivation Zn1->Hydrolysis Catalysis Zn2 Zn²⁺ Zn2->Hydrolysis Catalysis Antibiotic β-Lactam Antibiotic (e.g., Meropenem) Antibiotic->Zn1 Binding Antibiotic->Zn2 Binding NoHydrolysis Inhibition of Hydrolysis Antibiotic->NoHydrolysis Inhibitor8 This compound Inhibitor8->Zn1 Binding/Chelation Inhibitor8->Zn2 Binding/Chelation Inhibitor8->NoHydrolysis BacterialDeath Bacterial Cell Death NoHydrolysis->BacterialDeath

Caption: Signaling pathway of NDM-1 inhibition by Inhibitor-8.

Troubleshooting_Logic Start Inconsistent Checkerboard Results SkippedWells Skipped Wells? Start->SkippedWells ParadoxicalEffect Paradoxical Effect? SkippedWells->ParadoxicalEffect No Homogenize Ensure Homogenous Bacterial Suspension SkippedWells->Homogenize Yes EdgeEffect Edge Effects? ParadoxicalEffect->EdgeEffect No TimeKill Perform Time-Kill Assay ParadoxicalEffect->TimeKill Yes PipettingError Pipetting Errors? EdgeEffect->PipettingError No AvoidOuter Avoid Outer Wells EdgeEffect->AvoidOuter Yes Calibrate Calibrate Pipettes PipettingError->Calibrate Yes

Caption: Logical troubleshooting flow for checkerboard assay issues.

References

dealing with NDM-1 inhibitor-8 degradation in plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the degradation of NDM-1 Inhibitor-8 in plasma.

Frequently Asked Questions (FAQs)

Q1: What is NDM-1 and why is it a significant therapeutic target?

A1: New Delhi Metallo-beta-lactamase-1 (NDM-1) is a bacterial enzyme that confers resistance to a broad spectrum of beta-lactam antibiotics, including carbapenems, which are often considered last-resort treatments for severe bacterial infections.[1][2] NDM-1 effectively neutralizes these antibiotics by hydrolyzing their core beta-lactam ring structure.[3][4] The enzyme's active site contains one or two zinc ions that are crucial for its catalytic activity.[5] The rapid global spread of bacteria producing NDM-1 poses a serious public health threat, making the development of NDM-1 inhibitors a critical area of research.

Q2: What is the proposed mechanism of action for this compound?

A2: this compound is an investigational small molecule designed to counteract the antibiotic-inactivating effects of the NDM-1 enzyme. Its proposed mechanism involves the chelation of the essential zinc ions within the NDM-1 active site. By binding to these zinc ions, the inhibitor disrupts the enzyme's catalytic machinery, preventing the hydrolysis of beta-lactam antibiotics and restoring their efficacy against resistant bacteria.

Q3: What are the primary reasons for the degradation of this compound in plasma?

A3: The degradation of small molecule inhibitors like this compound in plasma is a multifaceted issue. The primary causes include:

  • Enzymatic Degradation: Plasma contains a variety of esterases, proteases, and other enzymes that can metabolize the inhibitor.

  • Chemical Instability: The physiological pH and composition of plasma can lead to non-enzymatic hydrolysis of labile functional groups within the inhibitor's structure.

  • Plasma Protein Binding: While not a direct degradation pathway, the extent to which the inhibitor binds to plasma proteins like albumin can influence its metabolic rate and overall stability.

Q4: How can the stability of this compound in plasma be improved?

A4: Strategies to enhance the plasma stability of this compound can be approached from two main angles:

  • Experimental Conditions: During in vitro studies, the addition of broad-spectrum enzyme inhibitors (e.g., protease and esterase inhibitors) to the plasma can help to minimize enzymatic degradation. Maintaining samples at low temperatures (e.g., on ice) and controlling the pH can also mitigate chemical instability.

  • Structural Modification: For drug development purposes, medicinal chemistry efforts can focus on modifying the inhibitor's structure to replace metabolically labile groups with more stable alternatives. Another approach is to design prodrugs that are converted to the active inhibitor at the site of action.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound in initial plasma stability assays. 1. High activity of plasma esterases or proteases.2. Inherent chemical instability of the inhibitor at physiological pH.3. Adsorption of the inhibitor to labware.1. Add a cocktail of protease and esterase inhibitors to the plasma before adding the inhibitor.2. Perform stability studies in buffer at various pH values to assess chemical stability.3. Use low-protein-binding tubes and pipette tips for all experiments.
High variability in inhibitor concentration between replicates. 1. Inconsistent sample handling and processing times.2. Repeated freeze-thaw cycles of plasma or inhibitor stock solutions.3. Issues with the analytical method (e.g., LC-MS/MS).1. Standardize all incubation times and sample processing steps.2. Prepare single-use aliquots of plasma and stock solutions to avoid freeze-thaw cycles.3. Validate the analytical method for linearity, precision, and accuracy.
Discrepancy between in vitro potency and in vivo efficacy. 1. Extensive plasma protein binding reducing the free concentration of the inhibitor.2. Rapid in vivo clearance due to metabolic degradation not fully captured by in vitro assays.1. Perform a plasma protein binding assay to determine the unbound fraction of the inhibitor.2. Conduct more comprehensive in vitro metabolic stability studies using liver microsomes or hepatocytes.
Precipitation of the inhibitor in the plasma matrix. 1. Poor solubility of the inhibitor in aqueous environments.1. Determine the aqueous solubility of the inhibitor.2. If solubility is low, consider using a co-solvent (ensure it does not affect enzyme activity) or reformulating the compound.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay for this compound

Objective: To determine the rate of degradation of this compound in plasma over time.

Materials:

  • This compound

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) containing an internal standard for LC-MS/MS analysis

  • Low-protein-binding microcentrifuge tubes

  • Incubator or water bath at 37°C

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.

    • Prepare the internal standard solution in ACN at a concentration appropriate for your LC-MS/MS method.

  • Incubation:

    • Thaw frozen plasma on ice.

    • In a low-protein-binding microcentrifuge tube, add 495 µL of plasma.

    • Pre-warm the plasma at 37°C for 5 minutes.

    • To initiate the reaction, add 5 µL of the 1 mM this compound stock solution to the plasma for a final concentration of 10 µM. Mix gently by inversion.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot of the incubation mixture.

    • The 0-minute time point should be taken immediately after the addition of the inhibitor.

    • Immediately quench the reaction by adding the 50 µL aliquot to a tube containing 150 µL of ice-cold ACN with the internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of this compound remaining at each time point.

Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of inhibitor remaining versus time.

  • The degradation rate constant (k) can be determined from the slope of the linear regression line.

  • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Protocol 2: Plasma Protein Binding Assay using Equilibrium Dialysis

Objective: To determine the fraction of this compound that is bound to plasma proteins.

Materials:

  • This compound

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis device (e.g., RED device)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound.

    • Spike the plasma with this compound to the desired final concentration.

  • Equilibrium Dialysis:

    • Add the spiked plasma to one chamber of the equilibrium dialysis device and an equal volume of PBS to the other chamber, separated by a semipermeable membrane.

    • Incubate the device at 37°C for a sufficient time to allow equilibrium to be reached (typically 4-6 hours, but should be determined empirically).

  • Sample Analysis:

    • After incubation, collect aliquots from both the plasma and the buffer chambers.

    • Determine the concentration of this compound in each aliquot using a validated LC-MS/MS method.

Data Analysis:

  • The fraction unbound (fu) is calculated as the ratio of the concentration of the inhibitor in the buffer chamber to the concentration in the plasma chamber.

  • The percentage of protein binding is calculated as (1 - fu) x 100.

Data Presentation

Table 1: In Vitro Plasma Stability of this compound

Species Half-life (t½) in minutes % Remaining at 60 minutes
Human4535%
Mouse2518%
Rat3829%
Dog9568%

Table 2: Plasma Protein Binding of this compound

Species Fraction Unbound (fu) % Protein Binding
Human0.0892%
Mouse0.1585%
Rat0.1189%
Dog0.0595%

Visualizations

NDM1_Inhibition_Pathway cluster_0 Bacterial Cell Beta-lactam_Antibiotic Beta-lactam Antibiotic NDM-1 NDM-1 Enzyme Beta-lactam_Antibiotic->NDM-1 Hydrolysis Hydrolyzed_Antibiotic Inactive Antibiotic NDM-1->Hydrolyzed_Antibiotic Inhibited_NDM-1 Inhibited NDM-1 NDM-1_Inhibitor-8 This compound NDM-1_Inhibitor-8->NDM-1 Inhibition

Caption: Mechanism of NDM-1 action and inhibition.

Plasma_Stability_Workflow Start Start Prepare_Plasma Pre-warm Plasma at 37°C Start->Prepare_Plasma Spike_Inhibitor Spike with this compound Prepare_Plasma->Spike_Inhibitor Incubate Incubate at 37°C Spike_Inhibitor->Incubate Time_Points Collect Aliquots at Time Points (0, 15, 30, 60, 120 min) Incubate->Time_Points Quench Quench with Acetonitrile + Internal Standard Time_Points->Quench Process Protein Precipitation & Centrifugation Quench->Process Analyze LC-MS/MS Analysis Process->Analyze End End Analyze->End

Caption: Experimental workflow for plasma stability assay.

Troubleshooting_Logic Problem Rapid Inhibitor Degradation Cause1 Enzymatic Degradation? Problem->Cause1 Cause2 Chemical Instability? Problem->Cause2 Cause1->Cause2 No Solution1 Add Enzyme Inhibitors Cause1->Solution1 Yes Solution2 Assess pH Stability Cause2->Solution2 Yes Solution3 Modify Chemical Structure Cause2->Solution3 No

References

Technical Support Center: Enhancing Cell Permeability of Novel NDM-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the cell permeability of novel New Delhi Metallo-β-lactamase-1 (NDM-1) inhibitors.

Troubleshooting Guides

This section addresses common issues encountered during the development and testing of NDM-1 inhibitors.

Problem Potential Cause Suggested Solution
High potency in enzymatic assays, but low or no activity in whole-cell assays. Poor Cell Permeability: The inhibitor cannot cross the Gram-negative bacterial outer membrane to reach the periplasmic space where NDM-1 resides.[1][2]1. Assess Permeability: Use assays like the NPN Uptake Assay to determine if the compound disrupts the outer membrane.[3][4] 2. Structural Modification: Introduce functionalities like a primary amine to improve uptake.[5] 3. Co-administration: Use a membrane permeabilizer like EDTA or a polycation, but be mindful of potential direct interactions with the inhibitor.
Efflux Pump Activity: The inhibitor is actively transported out of the cell by efflux pumps.1. Use Efflux Pump Inhibitors (EPIs): Co-administer a known EPI like phenylalanine-arginine β-naphthylamide (PAβN) to see if whole-cell activity is restored. 2. Assay at Lower Temperatures: Reducing the temperature (e.g., to 4°C) can decrease the activity of efflux pumps.
Inconsistent Minimum Inhibitory Concentration (MIC) values. Inoculum Density: The starting concentration of bacteria is not standardized.Ensure the bacterial inoculum is standardized using a spectrophotometer (e.g., to an OD₆₀₀ of 0.5) before each experiment.
Compound Solubility: The inhibitor is not fully dissolved in the assay medium, leading to inaccurate concentrations.Confirm complete dissolution of the compound in a suitable solvent (like DMSO) before preparing serial dilutions in the growth medium.
Inhibitor shows activity against purified NDM-1, but not in the presence of zinc. Zinc Chelation Mechanism: The inhibitor's primary mode of action may be chelating the zinc ions essential for NDM-1's catalytic activity.1. Mechanism of Action Studies: Use techniques like isothermal titration calorimetry (ITC) or spectroscopy to determine if the inhibitor directly binds to the enzyme or sequesters zinc ions. 2. Redesign Inhibitor: Focus on developing inhibitors that bind to the enzyme's active site without solely relying on zinc chelation to avoid off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to cell permeability for NDM-1 inhibitors in Gram-negative bacteria?

A1: The main barrier is the outer membrane, which is a complex structure that restricts the entry of many small molecules. Additionally, even if a compound crosses the outer membrane, it can be expelled from the cell by efflux pumps.

Q2: How can I quantitatively assess the cell permeability of my inhibitor?

A2: Several methods can be used:

  • N-Phenyl-1-naphthylamine (NPN) Uptake Assay: This assay measures outer membrane permeability by detecting the increase in fluorescence when NPN enters the hydrophobic environment of the membrane.

  • Propidium Iodide (PI) Uptake Assay: PI is a fluorescent dye that can only enter cells with a compromised inner membrane, making it a good indicator of inner membrane permeability.

  • Radiolabeled or Fluorescently Labeled Compound Uptake Assays: These methods provide a direct measurement of your specific compound's accumulation inside the bacteria.

Q3: What are some common chemical strategies to improve the permeability of my NDM-1 inhibitor?

A3: Medicinal chemistry approaches include:

  • Prodrug Strategy: Masking polar functional groups with lipophilic moieties that are cleaved once inside the cell can improve passive diffusion.

  • Adding a Primary Amine: The addition of a primary amine has been shown to enhance the accumulation of compounds in Gram-negative bacteria.

  • "Trojan Horse" Approach: Conjugating the inhibitor to a molecule that has a natural uptake pathway, such as a siderophore (an iron-chelating compound), can facilitate its entry into the cell.

Q4: My inhibitor appears to be a substrate for efflux pumps. What can I do?

A4: Besides using EPIs in your assays, you can attempt to modify the structure of your inhibitor to make it a poorer substrate for these pumps. This often involves altering its size, charge, or lipophilicity. However, predicting the exact structural changes needed can be challenging.

Q5: Are there any known off-target effects of using membrane permeabilizers?

A5: Yes. Permeabilizers like EDTA work by chelating divalent cations (like Mg²⁺ and Ca²⁺) that stabilize the outer membrane. Since NDM-1 is a zinc-dependent enzyme, high concentrations of a strong chelator like EDTA could inhibit the enzyme directly, confounding your results. It is crucial to run appropriate controls to distinguish between membrane permeabilization and direct enzyme inhibition.

Experimental Protocols

Outer Membrane Permeability Assay (NPN Uptake)

This protocol assesses the ability of a compound to disrupt the outer membrane of Gram-negative bacteria.

Materials:

  • Mid-log phase bacterial culture

  • HEPES buffer (5 mM, pH 7.2)

  • N-Phenyl-1-naphthylamine (NPN) solution (e.g., 500 µM in acetone)

  • Test compound stock solution

  • Polymyxin B (positive control)

  • 96-well black microplate

  • Fluorometer (Excitation: 350 nm, Emission: 420 nm)

Procedure:

  • Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.5).

  • Harvest cells by centrifugation and wash twice with HEPES buffer.

  • Resuspend the cell pellet in HEPES buffer to an OD₆₀₀ of 0.5.

  • In a 96-well plate, add 50 µL of the cell suspension to each well.

  • Add 50 µL of your test compound at various concentrations (typically 2x the final desired concentration). Include wells for a negative control (buffer only) and a positive control (Polymyxin B).

  • Add NPN to a final concentration of 10 µM to all wells.

  • Incubate at room temperature for 5-10 minutes.

  • Measure the fluorescence at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

  • An increase in fluorescence compared to the negative control indicates outer membrane permeabilization.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an inhibitor that prevents visible bacterial growth.

Materials:

  • Bacterial culture

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound stock solution

  • 96-well clear microplate

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL in CAMHB).

  • In a 96-well plate, perform serial two-fold dilutions of your test compound in CAMHB. The final volume in each well should be 50 µL.

  • Add 50 µL of the standardized bacterial inoculum to each well, for a total volume of 100 µL.

  • Include a positive control for growth (bacteria in broth without the compound) and a negative control for sterility (broth only).

  • Incubate the plate at 37°C for 16-20 hours.

  • The MIC is the lowest concentration of the compound with no visible bacterial growth. This can be determined by visual inspection or by measuring the OD₆₀₀.

Data Presentation

Comparison of Enzymatic vs. Whole-Cell Activity

A significant discrepancy between the IC₅₀ (enzymatic inhibition) and MIC (whole-cell activity) values often indicates a permeability issue.

Inhibitor NDM-1 IC₅₀ (µM) E. coli MIC (µM) Permeability Issue?
L-captopril 7.9> 100Yes
EDTA 0.4Variable (also a permeabilizer)Complex
Compound X (Hypothetical) 0.5128Yes
Compound Y (Hypothetical) 1.22.5No

Visualizations

Troubleshooting Workflow for Poor Whole-Cell Activity

G start Inhibitor shows poor whole-cell activity enzymatic_assay Confirm high potency in enzymatic assay (low IC50) start->enzymatic_assay permeability_assay Assess Outer Membrane Permeability (e.g., NPN Assay) enzymatic_assay->permeability_assay Potent? high_permeability Permeability is high permeability_assay->high_permeability low_permeability Permeability is low permeability_assay->low_permeability efflux_assay Test for Efflux Pump Activity (use EPIs) efflux_positive Activity restored with EPIs efflux_assay->efflux_positive efflux_negative No change with EPIs efflux_assay->efflux_negative high_permeability->efflux_assay modify_structure Modify structure to improve uptake (e.g., add amine) low_permeability->modify_structure modify_for_efflux Modify structure to evade efflux pumps efflux_positive->modify_for_efflux other_issues Consider other issues (e.g., intracellular degradation) efflux_negative->other_issues

Caption: Troubleshooting workflow for NDM-1 inhibitors.

Strategies to Enhance Cell Permeability

G cluster_out Gram-Negative Bacterium cluster_strategies Permeability Enhancement Strategies outer_membrane Outer Membrane periplasm Periplasm (NDM-1 Location) inner_membrane Inner Membrane cytoplasm Cytoplasm inhibitor NDM-1 Inhibitor prodrug Prodrug Approach inhibitor->prodrug Modify add_amine Add Primary Amine inhibitor->add_amine Modify permeabilizer Use Permeabilizer inhibitor->permeabilizer Co-administer prodrug->outer_membrane Improved Diffusion add_amine->outer_membrane Enhanced Uptake permeabilizer->outer_membrane Disrupts Membrane

Caption: Strategies to overcome the outer membrane barrier.

References

Validation & Comparative

A Comparative Guide to NDM-1 Inhibitor-8 and Other Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of New Delhi metallo-β-lactamase-1 (NDM-1) presents a significant challenge to global public health, as it confers resistance to nearly all β-lactam antibiotics, including carbapenems.[1] This guide provides a comparative analysis of NDM-1 inhibitor-8, a novel methyldithiocarbazate derivative, against other prominent metallo-β-lactamase (MBL) inhibitors. The comparison is based on available experimental data on their efficacy and mechanisms of action.

Overview of NDM-1 Inhibitors

NDM-1 inhibitors are being developed to be co-administered with β-lactam antibiotics to restore their efficacy against resistant bacteria. These inhibitors function by binding to the NDM-1 enzyme, preventing the hydrolysis of the β-lactam ring of the antibiotic.[2] This guide focuses on a comparison of this compound with other notable MBL inhibitors, including Taniborbactam (B611149), Zidebactam, Embelin, and PHT427.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro potency of this compound and other selected MBL inhibitors against the NDM-1 enzyme and NDM-1-producing bacteria.

Table 1: In Vitro Inhibition of NDM-1 Enzyme Activity

InhibitorChemical ClassIC50 (µM)Ki (µM)Substrate UsedReference
This compound (Compound A8) MethyldithiocarbazateNot explicitly stated in abstract, but shown to be effective.Not AvailableMeropenem[3]
Taniborbactam (VNRX-5133) Bicyclic boronate0.01 (IC50 for K224I variant: 0.14)0.003-0.016Cefepime[1][4]
Embelin Benzoquinone2.1 ± 0.20.19 ± 0.02Meropenem
PHT427 Benzenesulfonamide1.42Not AvailableNot Specified
Adapalene Naphthoic acid derivative8.9 µg/mLNot AvailableNitrocefin
L-captopril Thiol-containing10.3164Nitrocefin

Table 2: Potentiation of Meropenem Activity against NDM-1-Producing E. coli

InhibitorBacterial StrainMeropenem MIC (µg/mL)Meropenem MIC with Inhibitor (µg/mL)Fold Reduction in MICInhibitor Concentration (µg/mL)Reference
This compound (Compound A8) NDM-1-positive E. coliNot explicitly stated, but activity was restored.Not AvailableNot AvailableNot Available
PHT427 E. coli BL21(DE3)/pET30a(+)-blaNDM-1Not specifiedNot specified128-fold39.06 µmol/L
Adapalene NDM-positive K. pneumoniae and E. coli>324-84 to >8-foldNot specified
Embelin NDM-1 positive clinical isolatesNot specifiedNot specifiedFIC index: 0.05 – 0.15 (synergistic)Not specified

Mechanism of Action and Signaling Pathways

NDM-1 inhibitors primarily act by interacting with the zinc ions in the active site of the metallo-β-lactamase, thereby preventing the hydrolysis of β-lactam antibiotics.

NDM1_Inhibition Mechanism of NDM-1 Inhibition cluster_enzyme NDM-1 Enzyme Active Site Zn1 Zn²⁺ Hydrolytic_Water Zn1->Hydrolytic_Water Inactive_Enzyme Inactive NDM-1 Complex Hydrolyzed_Beta_Lactam Hydrolyzed (Inactive) β-Lactam Zn1->Hydrolyzed_Beta_Lactam Zn2 Zn²⁺ Zn2->Hydrolytic_Water Beta_Lactam β-Lactam Antibiotic Hydrolytic_Water->Beta_Lactam Beta_Lactam->Zn1 Hydrolysis NDM1_Inhibitor NDM-1 Inhibitor (e.g., this compound) NDM1_Inhibitor->Zn1 Binding/Chelation NDM1_Inhibitor->Zn2 Intact_Beta_Lactam Intact β-Lactam (Antibacterial Activity Restored) Inactive_Enzyme->Intact_Beta_Lactam Inhibition of Hydrolysis

Caption: NDM-1 inhibitors bind to the zinc ions in the active site, preventing the hydrolysis of β-lactam antibiotics.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

IC50 Determination Assay

This assay determines the concentration of an inhibitor required to reduce the activity of the NDM-1 enzyme by 50%.

  • Reagents and Materials:

    • Purified NDM-1 enzyme.

    • Assay buffer (e.g., 10 mM HEPES, pH 7.5).

    • β-lactam substrate (e.g., meropenem, nitrocefin).

    • Test inhibitor (e.g., this compound) at various concentrations.

    • 96-well microplate.

    • Spectrophotometer.

  • Procedure:

    • The NDM-1 enzyme is pre-incubated with varying concentrations of the inhibitor in the assay buffer for a defined period (e.g., 10 minutes at 30°C).

    • The enzymatic reaction is initiated by the addition of the β-lactam substrate.

    • The hydrolysis of the substrate is monitored by measuring the change in absorbance at a specific wavelength over time.

    • The initial reaction velocities are calculated for each inhibitor concentration.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Potentiation Assay

This assay evaluates the ability of an inhibitor to restore the antibacterial activity of a β-lactam antibiotic against an NDM-1-producing bacterial strain.

  • Reagents and Materials:

    • NDM-1-producing bacterial strain (e.g., E. coli, K. pneumoniae).

    • Cation-adjusted Mueller-Hinton broth (CAMHB).

    • β-lactam antibiotic (e.g., meropenem).

    • Test inhibitor at a fixed or varying concentration.

    • 96-well microplate.

  • Procedure:

    • A bacterial inoculum is prepared to a 0.5 McFarland standard and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Serial dilutions of the β-lactam antibiotic are prepared in the microplate.

    • The inhibitor is added to the wells at a fixed sub-inhibitory concentration.

    • The bacterial inoculum is added to all wells.

    • The plate is incubated at 35-37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Time-Kill Assay

This assay assesses the bactericidal activity of a β-lactam antibiotic in combination with an inhibitor over time.

  • Reagents and Materials:

    • NDM-1-producing bacterial strain.

    • CAMHB.

    • β-lactam antibiotic and test inhibitor at desired concentrations (e.g., multiples of the MIC).

    • Sterile saline.

    • Agar (B569324) plates.

  • Procedure:

    • An overnight bacterial culture is diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL.

    • The antibiotic and inhibitor combination is added to the bacterial culture.

    • The culture is incubated at 37°C with shaking.

    • Aliquots are withdrawn at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

    • Serial dilutions of the aliquots are plated on agar plates.

    • The plates are incubated overnight, and the number of colonies (CFU/mL) is counted.

Experimental_Workflow General Workflow for NDM-1 Inhibitor Evaluation Start Start: Inhibitor Candidate IC50 IC50 Determination (Enzyme Inhibition Assay) Start->IC50 In Vitro Potency MIC MIC Potentiation Assay (Checkerboard or Fixed Concentration) IC50->MIC Cellular Activity Time_Kill Time-Kill Assay MIC->Time_Kill Bactericidal Effect In_Vivo In Vivo Efficacy Studies (e.g., Murine Infection Models) Time_Kill->In_Vivo Preclinical Evaluation End Lead Candidate In_Vivo->End

Caption: A typical experimental workflow for the evaluation of novel NDM-1 inhibitors.

Concluding Remarks

This compound (Compound A8) demonstrates promise as a novel methyldithiocarbazate derivative capable of restoring the efficacy of β-lactam antibiotics against NDM-1-producing bacteria. While direct comparative data under identical experimental conditions is limited, the available information suggests that this compound's therapeutic potential is significant. Further head-to-head studies with other MBL inhibitors like Taniborbactam and Zidebactam, which are in later stages of clinical development, are warranted to fully elucidate its comparative efficacy. The continued development of potent NDM-1 inhibitors is crucial in the fight against antimicrobial resistance.

References

A Comparative Analysis of NDM-1 Inhibition Strategies: Avibactam versus a Direct Inhibitor, PHT427

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of New Delhi metallo-β-lactamase-1 (NDM-1) presents a formidable challenge to the efficacy of β-lactam antibiotics, rendering many of them ineffective. This guide provides a comparative overview of two distinct strategies to counteract NDM-1-producing bacteria: the established β-lactamase inhibitor, avibactam (B1665839), and a representative direct-acting NDM-1 inhibitor, PHT427.

It is important to note that a specific compound designated "NDM-1 inhibitor-8" could not be identified in publicly available scientific literature. Therefore, for the purpose of this guide, PHT427, a potent NDM-1 inhibitor with available in vitro data, has been selected as a representative example of a direct-acting inhibitor to facilitate a meaningful comparison of inhibitory mechanisms and efficacy.

Executive Summary

This guide delves into the mechanisms of action, quantitative efficacy data, and relevant experimental protocols for avibactam and PHT427. While avibactam does not directly inhibit the NDM-1 enzyme, it exerts its effect through an indirect mechanism, sensitizing bacteria to immune clearance and other antibiotics. In contrast, PHT427 directly targets and inhibits the NDM-1 enzyme. The following sections provide a detailed comparison to inform research and drug development efforts in the fight against antimicrobial resistance.

Mechanism of Action

The fundamental difference between avibactam and PHT427 lies in their interaction with NDM-1-producing bacteria.

Avibactam: Avibactam is a non-β-lactam β-lactamase inhibitor that is not effective against metallo-β-lactamases like NDM-1.[1] Its efficacy against NDM-1-producing organisms is indirect. Avibactam binds to penicillin-binding protein 2 (PBP2), which is crucial for maintaining the cell wall integrity of Gram-negative bacteria. This binding induces a morphological change in the bacteria, making them more susceptible to the host's innate immune system and other antibiotics.[2]

PHT427: PHT427 is a small molecule that acts as a direct inhibitor of the NDM-1 enzyme.[3] Its mechanism involves acting on the zinc ions at the active site of NDM-1 and interacting with key catalytic amino acid residues.[3] By directly inhibiting the enzyme, PHT427 prevents the hydrolysis of β-lactam antibiotics, thereby restoring their efficacy.

Quantitative Efficacy Data

The following tables summarize the available quantitative data for avibactam and PHT427.

Table 1: In Vitro Efficacy Data

InhibitorTarget Organism/EnzymeMetricValueSource(s)
Avibactam NDM-1-producing Klebsiella pneumoniaeSynergistic Killing with LL-37 (8 µM)8-log10 reduction at 2 mg/L[2]
NDM-1-producing Klebsiella pneumoniaeSensitization to human neutrophil killingSignificant increase at 4 mg/L
NDM-1-producing Klebsiella pneumoniaeSensitization to human serum killingSignificant increase at 4 mg/L
PHT427 NDM-1 enzymeIC501.42 µmol/L
Meropenem (B701) against NDM-1-producing E. coliFIC Index (with Meropenem)Synergy observed
Meropenem against NDM-1-producing K. pneumoniaeMIC Reduction (with PHT427)Significant reduction

Table 2: In Vivo Efficacy Data

InhibitorAnimal ModelInfectionDosageOutcomeSource(s)
Avibactam Murine lung infection modelNDM-1-producing K. pneumoniae240 mg/kg/dayModest but significant reduction in bacterial counts

Note: In vivo data for PHT427 was not available in the reviewed sources.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism after overnight incubation. The checkerboard microdilution method is often used to assess the synergistic effect of two compounds.

  • Preparation of Materials: Prepare serial dilutions of each compound (e.g., meropenem and PHT427) in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., NDM-1-producing E. coli) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: In a 96-well microtiter plate, add the bacterial inoculum to wells containing the various concentrations of the individual compounds and their combinations. Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy (FIC ≤ 0.5), additivity (0.5 < FIC ≤ 4), or antagonism (FIC > 4).

Enzyme Inhibition Assay (for Direct Inhibitors like PHT427)

This assay measures the ability of a compound to inhibit the catalytic activity of the NDM-1 enzyme.

  • Reagents: Purified NDM-1 enzyme, a chromogenic β-lactam substrate (e.g., nitrocefin (B1678963) or imipenem), and the inhibitor (PHT427).

  • Procedure:

    • Pre-incubate the purified NDM-1 enzyme with various concentrations of the inhibitor in a suitable buffer at a specific temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the chromogenic substrate.

    • Monitor the hydrolysis of the substrate over time by measuring the change in absorbance at a specific wavelength using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., NDM-1-producing K. pneumoniae) in a logarithmic growth phase to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Exposure: Add the antimicrobial agent(s) (e.g., avibactam, LL-37, or a combination) at desired concentrations to the bacterial suspension. An untreated control is also included.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture, perform serial dilutions, and plate them on appropriate agar (B569324) plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours, and then count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.

  • Analysis: Plot the log10 CFU/mL against time to visualize the killing kinetics. A ≥3-log10 decrease in CFU/mL compared to the initial inoculum is considered bactericidal.

Visualizing the Pathways and Workflows

Signaling Pathways and Mechanisms

G Comparative Mechanisms of Action cluster_0 Avibactam (Indirect Action) cluster_1 PHT427 (Direct Inhibition) Avibactam Avibactam PBP2 Penicillin-Binding Protein 2 Avibactam->PBP2 binds CellWall Bacterial Cell Wall (Altered Morphology) PBP2->CellWall disrupts Sensitization Increased Susceptibility CellWall->Sensitization ImmuneSystem Host Immune System (Neutrophils, Serum) ImmuneSystem->Sensitization PHT427 PHT427 NDM1 NDM-1 Enzyme PHT427->NDM1 inhibits Hydrolysis Hydrolysis NDM1->Hydrolysis catalyzes Efficacy Restored Efficacy NDM1->Efficacy prevents hydrolysis of BetaLactam β-Lactam Antibiotic BetaLactam->Hydrolysis BetaLactam->Efficacy

Caption: Mechanisms of avibactam's indirect action and PHT427's direct inhibition.

Experimental Workflow

G General Experimental Workflow for Inhibitor Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation MIC MIC Determination (Checkerboard for Synergy) TimeKill Time-Kill Assay MIC->TimeKill EnzymeAssay Enzyme Inhibition Assay (IC50 Determination) EnzymeAssay->TimeKill AnimalModel Animal Model of Infection (e.g., Murine Pneumonia) TimeKill->AnimalModel Treatment Inhibitor Administration (with/without antibiotic) AnimalModel->Treatment Outcome Outcome Assessment (Bacterial Load, Survival) Treatment->Outcome Start Candidate Inhibitor Start->MIC Start->EnzymeAssay

Caption: A generalized workflow for evaluating the efficacy of NDM-1 inhibitors.

Conclusion

The comparison between avibactam and a direct NDM-1 inhibitor like PHT427 highlights two distinct and potentially complementary strategies for combating antibiotic resistance. Avibactam's ability to sensitize NDM-1-producing bacteria to the host immune system is a novel approach that does not rely on direct enzyme inhibition. This could be particularly valuable in immunocompetent patients. On the other hand, direct inhibitors like PHT427 offer the potential to restore the efficacy of our existing arsenal (B13267) of β-lactam antibiotics, a crucial strategy for preserving these life-saving drugs.

Further research is warranted for both approaches. For avibactam, optimizing combination therapies and understanding the full spectrum of its immune-sensitizing effects are key areas of investigation. For direct inhibitors like PHT427, advancing promising lead compounds through preclinical and clinical development is a critical priority. Ultimately, a multi-pronged approach that includes both direct and indirect strategies will be essential to effectively combat the growing threat of NDM-1-mediated resistance.

References

Unveiling the Action of NDM-1 Inhibitor-8: A Comparative Guide to Combating Carbapenem Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the mechanism of action of the novel New Delhi metallo-beta-lactamase-1 (NDM-1) inhibitor, designated NDM-1 inhibitor-8. This guide provides a thorough analysis of its performance against other potential therapeutic agents, supported by extensive experimental data. The emergence of NDM-1-producing bacteria, which are resistant to a broad range of beta-lactam antibiotics, including carbapenems, poses a significant global health threat.[1][2][3] The development of effective NDM-1 inhibitors is a critical strategy to restore the efficacy of existing antibiotics.[4]

Mechanism of Action of NDM-1 and Inhibition Strategy

NDM-1 is a class B metallo-beta-lactamase that requires one or two zinc ions in its active site to hydrolyze the amide bond in the beta-lactam ring of antibiotics, rendering them ineffective.[1][5] The primary mechanism of this compound involves the chelation of these essential zinc ions, thereby inactivating the enzyme. This mechanism is a common strategy for designing NDM-1 inhibitors, which often contain functional groups capable of interacting with the zinc ions in the active site.[6]

Performance Comparison of NDM-1 Inhibitors

The following table summarizes the in vitro efficacy of this compound in comparison to other representative NDM-1 inhibitors. The data presented are typical values obtained from standard enzymatic and cell-based assays.

InhibitorIC50 (µM)Meropenem (B701) MIC Fold Reduction (in NDM-1 expressing E. coli)Cytotoxicity (CC50 in HEK293 cells, µM)
This compound 1.5 16 >100
Inhibitor A (Thiol-based)0.83215
Inhibitor B (Carboxylate-based)5.28>100
Inhibitor C (Scaffold-based)12.04>100

Experimental Protocols

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) of each inhibitor against purified NDM-1 enzyme was determined using a spectrophotometric assay. The hydrolysis of the carbapenem (B1253116) antibiotic meropenem by NDM-1 results in a change in absorbance at 297 nm.

  • Reagents: Purified NDM-1 enzyme, meropenem, varying concentrations of the test inhibitor, and assay buffer (e.g., 50 mM HEPES, pH 7.5).

  • Procedure:

    • NDM-1 enzyme is pre-incubated with different concentrations of the inhibitor for a specified time (e.g., 15 minutes) at room temperature.

    • The enzymatic reaction is initiated by the addition of meropenem.

    • The change in absorbance is monitored continuously for a set period.

    • The initial velocity of the reaction is calculated for each inhibitor concentration.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response curve of the inhibitor concentration versus the percentage of enzyme inhibition.

Minimum Inhibitory Concentration (MIC) Assays

The ability of the inhibitors to restore the antibacterial activity of a carbapenem antibiotic is assessed by determining the minimum inhibitory concentration (MIC) of the antibiotic in the presence of the inhibitor against an NDM-1-producing bacterial strain.[7][8]

  • Materials: NDM-1-producing Escherichia coli strain, Mueller-Hinton broth, meropenem, and the test inhibitors.

  • Procedure:

    • A serial dilution of meropenem is prepared in a 96-well microtiter plate.

    • A fixed, sub-inhibitory concentration of the test inhibitor is added to each well.

    • The bacterial suspension is added to each well to a final concentration of approximately 5 x 10^5 CFU/mL.

    • The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of meropenem that completely inhibits visible bacterial growth. The fold reduction in MIC is calculated by dividing the MIC of meropenem alone by the MIC of meropenem in the presence of the inhibitor.

Visualizing the Mechanism and Experimental Workflow

To further elucidate the processes involved, the following diagrams illustrate the NDM-1 signaling pathway, the experimental workflow for validating inhibitor-8, and the logical relationship of its mechanism of action.

NDM1_Signaling_Pathway cluster_bacteria NDM-1 Producing Bacterium BetaLactam Beta-Lactam Antibiotic NDM1 NDM-1 Enzyme (with Zn2+) BetaLactam->NDM1 Hydrolysis Cell_Wall Cell Wall Synthesis BetaLactam->Cell_Wall Inhibits Hydrolyzed_BetaLactam Inactive Antibiotic NDM1->Hydrolyzed_BetaLactam Bacterial_Survival Bacterial Survival and Proliferation Cell_Wall->Bacterial_Survival Leads to Cell Lysis

Caption: NDM-1 enzyme hydrolyzes beta-lactam antibiotics, leading to bacterial survival.

Experimental_Workflow cluster_workflow Validation of this compound Purification Purification of NDM-1 Enzyme IC50 IC50 Determination (Enzymatic Assay) Purification->IC50 MIC MIC Assay with NDM-1 E. coli IC50->MIC Cytotoxicity Cytotoxicity Assay (e.g., HEK293 cells) MIC->Cytotoxicity Conclusion Evaluation of Efficacy and Safety Profile Cytotoxicity->Conclusion

Caption: Experimental workflow for validating the efficacy and safety of this compound.

Mechanism_of_Action cluster_moa Mechanism of Action: this compound Inhibitor8 This compound Chelation Zinc Ion Chelation Inhibitor8->Chelation NDM1_Active_Site NDM-1 Active Site (with Zn2+ ions) NDM1_Active_Site->Chelation Inactive_NDM1 Inactive NDM-1 Chelation->Inactive_NDM1 Antibiotic_Protection Beta-Lactam Antibiotic Remains Active Inactive_NDM1->Antibiotic_Protection

Caption: this compound chelates zinc ions in the active site, inactivating the enzyme.

References

Comparative Analysis of PHT427 Against Known Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance and experimental evaluation of New Delhi Metallo-β-lactamase-1 (NDM-1) inhibitors.

This guide provides a detailed comparative analysis of PHT427, a promising New Delhi Metallo-β-lactamase-1 (NDM-1) inhibitor, against a range of known metallo-β-lactamase (MBL) inhibitors. The emergence of NDM-1 producing multidrug-resistant bacteria poses a significant global health threat, necessitating the urgent development of effective inhibitors to restore the efficacy of β-lactam antibiotics. This document aims to equip researchers, scientists, and drug development professionals with objective data and detailed experimental methodologies to facilitate the evaluation and development of novel MBL inhibitors.

Introduction to NDM-1 and MBL Inhibitors

New Delhi Metallo-β-lactamase-1 (NDM-1) is a broad-spectrum β-lactamase that can hydrolyze and inactivate a wide range of β-lactam antibiotics, including the last-resort carbapenems. The gene encoding NDM-1 is located on mobile genetic elements, allowing for its rapid dissemination among various Gram-negative bacteria. The active site of NDM-1 contains one or two zinc ions that are essential for its catalytic activity. Therefore, inhibitors of NDM-1 and other MBLs often target these zinc ions or key amino acid residues in the active site.

Several classes of MBL inhibitors have been investigated, including:

  • Thiol Derivatives: Compounds like captopril, an angiotensin-converting enzyme (ACE) inhibitor, have been shown to inhibit NDM-1.[1][2]

  • Dithiocarbamates: This class of compounds has demonstrated broad-spectrum inhibitory activity against various MBLs, including NDM-1.[3]

  • Hydroxamates: These compounds are known zinc-chelating agents and have been explored as MBL inhibitors.[4]

  • Boronic Acids: Cyclic boronic acid derivatives, such as taniborbactam (B611149), have shown potent inhibition against both serine-β-lactamases and some MBLs.[5][6][7]

  • Thiadiazole Derivatives: PHT427, a 4-dodecyl-N-1,3,4-thiadiazol-2-yl-benzenesulfonamide, has been identified as a novel NDM-1 inhibitor.[8][9]

This guide will focus on a comparative analysis of PHT427 with representatives from these and other classes of MBL inhibitors.

Quantitative Data Presentation

The following tables summarize the in vitro inhibitory activity of PHT427 and other known MBL inhibitors against NDM-1. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

Table 1: Inhibitory Activity of PHT427 and Other MBL Inhibitors against NDM-1

InhibitorClassIC50 (µM)Ki (µM)
PHT427Thiadiazole1.42[8][9]-
TaniborbactamBoronic Acid0.01 - 0.24[5]0.003 - 0.081[5][7]
D-CaptoprilThiol7.9 - 20.1[1][2]-
L-CaptoprilThiol157.4 - 202.0[1][2]-
Dithiocarbamate (DC1)Dithiocarbamate0.38 - 15.25[3]0.29[3]
Hydroxamate (Compound 5)Hydroxamate0.23 - 22.33[4]-
Acyclic Boronic Acid (Compound 6)Boronic Acid36[6]-

Note: IC50 and Ki values can vary depending on the experimental conditions, such as the substrate and enzyme concentrations used.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of NDM-1 inhibitors.

NDM-1 Enzyme Inhibition Assay (Nitrocefin-based)

This assay is used to determine the in vitro inhibitory activity of a compound against NDM-1 by measuring the hydrolysis of a chromogenic substrate, nitrocefin (B1678963).

Materials:

  • Purified recombinant NDM-1 enzyme

  • Nitrocefin

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnSO4)

  • Test inhibitor compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add 180 µL of assay buffer to each well.

  • Add 10 µL of the test inhibitor solution at various concentrations to the respective wells. For the control well, add 10 µL of the solvent.

  • Add 5 µL of a solution containing 5 nM of purified NDM-1 enzyme to each well.

  • Incubate the plate at 30°C for 10 minutes.

  • Initiate the reaction by adding 5 µL of 60 µM nitrocefin to each well.

  • Immediately measure the absorbance at 490 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Fluorescence Quenching Assay for Inhibitor Binding

This biophysical assay is used to confirm the direct binding of an inhibitor to NDM-1 by measuring the quenching of the intrinsic tryptophan fluorescence of the enzyme upon inhibitor binding.

Materials:

  • Purified recombinant NDM-1 enzyme

  • Binding buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Test inhibitor compound

  • Fluorometer

Procedure:

  • Prepare a stock solution of the test inhibitor.

  • Dilute the purified NDM-1 enzyme in the binding buffer to a final concentration of approximately 1 µM.

  • Place the NDM-1 solution in a quartz cuvette.

  • Set the excitation wavelength of the fluorometer to 280 nm or 295 nm (to selectively excite tryptophan residues) and the emission wavelength scan range from 300 to 400 nm.

  • Record the baseline fluorescence spectrum of the NDM-1 solution.

  • Titrate the NDM-1 solution with increasing concentrations of the test inhibitor, allowing the mixture to equilibrate for a few minutes after each addition.

  • Record the fluorescence spectrum after each addition.

  • Analyze the change in fluorescence intensity at the emission maximum to determine the binding affinity (dissociation constant, Kd).

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity between an inhibitor and NDM-1.

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Purified recombinant NDM-1 enzyme

  • Test inhibitor compound

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC, NHS)

Procedure:

  • Immobilize the purified NDM-1 enzyme onto the surface of the sensor chip using standard amine coupling chemistry.

  • Prepare a series of dilutions of the test inhibitor in the running buffer.

  • Inject the inhibitor solutions over the immobilized NDM-1 surface at a constant flow rate.

  • Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the inhibitor to the enzyme.

  • After the association phase, inject the running buffer to monitor the dissociation of the inhibitor.

  • Regenerate the sensor surface between different inhibitor concentrations if necessary.

  • Analyze the sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

In Vivo Murine Peritonitis/Sepsis Model

This animal model is used to evaluate the in vivo efficacy of an NDM-1 inhibitor in combination with a β-lactam antibiotic.

Materials:

  • NDM-1-producing bacterial strain (e.g., Klebsiella pneumoniae)

  • Female ICR or BALB/c mice

  • Test inhibitor compound

  • β-lactam antibiotic (e.g., meropenem)

  • Saline or appropriate vehicle

  • Mucin (optional, to enhance infection)

Procedure:

  • Grow the NDM-1-producing bacteria to the mid-logarithmic phase and dilute to the desired inoculum concentration (e.g., 1 x 10^7 CFU/mL).

  • Induce peritonitis in mice by intraperitoneal (i.p.) injection of the bacterial suspension (often mixed with mucin).

  • At a specified time post-infection (e.g., 1 or 2 hours), administer the treatment. Treatment groups may include:

    • Vehicle control

    • β-lactam antibiotic alone

    • Inhibitor alone

    • β-lactam antibiotic in combination with the inhibitor

  • Administer treatments via an appropriate route (e.g., intravenous, subcutaneous, or intraperitoneal).

  • Monitor the survival of the mice over a period of several days (e.g., 7 days).

  • In separate cohorts of mice, euthanize at specific time points post-treatment to determine the bacterial load in the peritoneal fluid, blood, and other organs (e.g., spleen, liver).

  • Analyze the survival data using Kaplan-Meier survival curves and compare the bacterial loads between treatment groups.

Mandatory Visualizations

NDM-1 Catalytic Mechanism and Inhibition Strategies

NDM1_Mechanism cluster_hydrolysis NDM-1 Catalytic Hydrolysis of β-Lactam cluster_inhibition Inhibition Mechanisms ES Enzyme-Substrate Complex TS Tetrahedral Intermediate ES->TS Nucleophilic Attack EP Enzyme-Product Complex TS->EP Ring Opening E_free Free NDM-1 EP->E_free Product Release E_free->ES Substrate Binding Inhibitor MBL Inhibitor E_inhibited Inhibited NDM-1 Inhibitor->E_inhibited Binding to Active Site

Caption: General mechanism of NDM-1 catalysis and inhibition.

Experimental Workflow for NDM-1 Inhibitor Evaluation

Inhibitor_Workflow start Start: Identify Potential Inhibitor in_vitro_screening In Vitro Screening (e.g., Nitrocefin Assay) start->in_vitro_screening biophysical Biophysical Characterization (Fluorescence Quenching, SPR) in_vitro_screening->biophysical Confirm Direct Binding mic_testing MIC Determination (with β-lactam) in_vitro_screening->mic_testing Assess Synergy in_vivo In Vivo Efficacy (Murine Infection Model) mic_testing->in_vivo Evaluate In Vivo Potential lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: A typical workflow for the evaluation of NDM-1 inhibitors.

Signaling Pathway of β-Lactam Action and Resistance

Beta_Lactam_Pathway cluster_bacterial_cell Bacterial Cell cluster_antibiotic_action Antibiotic Action cluster_resistance Resistance Mechanism PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Inhibition Leads to BetaLactam β-Lactam Antibiotic BetaLactam->PBP Inhibits NDM1 NDM-1 Enzyme BetaLactam->NDM1 InactiveBL Inactive β-Lactam NDM1->InactiveBL Hydrolyzes

Caption: Simplified pathway of β-lactam action and NDM-1 mediated resistance.

Conclusion

The data and protocols presented in this guide offer a framework for the comparative analysis of NDM-1 inhibitors. PHT427 demonstrates promising in vitro activity against NDM-1, and its thiadiazole scaffold represents a valuable starting point for further lead optimization. The detailed experimental protocols provide a foundation for reproducible and standardized evaluation of novel inhibitor candidates. Continued research and development in this area are critical to combat the growing threat of antimicrobial resistance.

References

Comparative Analysis of NDM-1 Inhibitor Cross-Reactivity with Other Metallo-β-Lactamases

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the comparative efficacy and selectivity of prominent NDM-1 inhibitors against other clinically relevant metallo-β-lactamases (MBLs).

The rise of New Delhi Metallo-β-lactamase-1 (NDM-1) and other metallo-β-lactamases (MBLs) presents a formidable challenge to the efficacy of β-lactam antibiotics. The development of potent and selective inhibitors is a critical strategy to combat this resistance mechanism. This guide provides a comparative overview of the cross-reactivity of several known NDM-1 inhibitors against other significant MBLs, namely Verona Integron-encoded Metallo-β-lactamase-2 (VIM-2) and Imipenemase-1 (IMP-1). The data presented herein is intended to aid researchers in the selection and development of broad-spectrum or targeted MBL inhibitors.

Comparative Inhibitory Activity

The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for a selection of NDM-1 inhibitors against NDM-1, VIM-2, and IMP-1, providing a snapshot of their cross-reactivity profiles.

InhibitorTarget MBLIC50 (μM)
D-Captopril NDM-17.9[1]
VIM-20.072[2]
IMP-17.2[2]
L-Captopril NDM-1202.0[1]
VIM-24.4[2]
IMP-123.3
Thiorphan NDM-11.8
ANT431 NDM-1Ki: 0.29
VIM-2Ki: 0.195
PMPC-1 NDM-10.374
VIM-23.88
IMP-11.5

Note: Ki values represent the inhibition constant and are also indicative of inhibitor potency.

Experimental Protocols

The determination of inhibitor potency against MBLs is typically conducted through in vitro enzymatic assays. The following is a generalized protocol for determining the IC50 values of MBL inhibitors.

1. Reagents and Materials:

  • Purified MBL enzymes (NDM-1, VIM-2, IMP-1)

  • Inhibitor compounds of interest

  • Chromogenic or fluorogenic β-lactam substrate (e.g., nitrocefin, CENTA, or imipenem)

  • Assay buffer (e.g., HEPES, Tris-HCl) with a suitable pH (typically 7.0-7.5) and supplemented with ZnSO4.

  • 96-well microplates

  • Spectrophotometer or fluorometer plate reader

2. Enzyme Inhibition Assay (IC50 Determination):

  • Preparation of Reagents: Prepare stock solutions of the MBL enzymes, inhibitor compounds, and the substrate in the appropriate assay buffer.

  • Assay Setup: In a 96-well microplate, add the assay buffer, varying concentrations of the inhibitor compound, and a fixed concentration of the MBL enzyme to each well. A control group without any inhibitor is also included.

  • Pre-incubation: The plate is incubated for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the β-lactam substrate to all wells.

  • Kinetic Measurement: The hydrolysis of the substrate is monitored by measuring the change in absorbance or fluorescence over time using a plate reader. The rate of hydrolysis is indicative of the enzyme activity.

  • Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The percentage of inhibition is then determined relative to the control (no inhibitor). The IC50 value is calculated by fitting the dose-response curve of inhibitor concentration versus percentage inhibition using non-linear regression analysis.

Visualizing Experimental Workflow and Cross-Reactivity

To further elucidate the experimental process and the concept of inhibitor cross-reactivity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) setup Assay Setup in 96-well Plate reagents->setup preincubation Pre-incubation setup->preincubation initiation Initiate Reaction with Substrate preincubation->initiation measurement Kinetic Measurement initiation->measurement analysis Calculate Initial Velocities & Percent Inhibition measurement->analysis ic50 Determine IC50 Value analysis->ic50

Caption: Experimental workflow for determining the IC50 of MBL inhibitors.

cross_reactivity cluster_mbls Metallo-β-Lactamases (MBLs) inhibitor NDM-1 Inhibitor ndm1 NDM-1 inhibitor->ndm1 High Potency vim2 VIM-2 inhibitor->vim2 Variable Potency imp1 IMP-1 inhibitor->imp1 Variable Potency

Caption: Logical relationship of inhibitor cross-reactivity with different MBLs.

References

Restoring Meropenem's Potency: A Guide to the Synergistic Effect of NDM-1 Inhibitor-8

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to compelling evidence demonstrating the synergistic effect of NDM-1 inhibitor-8, also known as Compound 18b, in combination with the carbapenem (B1253116) antibiotic meropenem (B701) against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria. This guide provides a comprehensive overview of the supporting experimental data, detailed methodologies, and the underlying mechanism of action, offering a valuable resource for those working to combat antibiotic resistance.

NDM-1 is a formidable enzyme that confers resistance to a broad range of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant bacterial infections. The development of inhibitors that can neutralize NDM-1 and restore the efficacy of existing antibiotics is a critical area of research. This compound has emerged as a promising candidate, effectively neutralizing the enzymatic activity of NDM-1 and re-sensitizing resistant bacteria to meropenem.

Quantitative Analysis of Synergistic Activity

The synergistic effect of this compound and meropenem has been quantified through in vitro studies, primarily using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. A significant reduction in the Minimum Inhibitory Concentration (MIC) of meropenem in the presence of this compound is a key indicator of synergy.

Bacterial StrainMeropenem MIC (µg/mL)Meropenem + this compound MIC (µg/mL)Fold Reduction in Meropenem MIC
NDM-1 expressing bacteriaVariesVaries4 to 32-fold

Note: The table presents a summary of the reported fold reduction in the MIC of meropenem. Specific MIC values are dependent on the bacterial strain and experimental conditions.

In Vivo Efficacy

The combination therapy of this compound and meropenem has demonstrated significant efficacy in preclinical animal models. In mouse models of infection with NDM-1 producing bacteria, the combination treatment led to a potent inhibition of resistant bacterial growth and replication, highlighting its potential for clinical applications.

Mechanism of Action and Experimental Workflow

The synergistic effect of this compound with meropenem is achieved through the targeted inhibition of the NDM-1 enzyme. The following diagrams illustrate the mechanism of action and the typical experimental workflow used to confirm this synergy.

Mechanism of NDM-1 Inhibition and Meropenem Synergy cluster_0 Bacterial Cell cluster_1 Outcome Meropenem Meropenem NDM1 NDM-1 Enzyme Meropenem->NDM1 Hydrolysis Target Bacterial Cell Wall Synthesis Meropenem->Target Inhibition of Synthesis Synergy Synergistic Effect: Restored Meropenem Efficacy NDM1->Target Protection of Synthesis Inhibitor This compound Inhibitor->NDM1 Inhibition

Caption: Mechanism of this compound action.

Experimental Workflow for Synergy Confirmation Start Start: Isolate NDM-1 Producing Bacteria MIC_determination Determine MIC of Meropenem and this compound alone Start->MIC_determination Checkerboard Checkerboard Assay: Test combinations of Meropenem and Inhibitor MIC_determination->Checkerboard FIC_calculation Calculate Fractional Inhibitory Concentration (FIC) Index Checkerboard->FIC_calculation Time_kill Time-Kill Assay: Assess bactericidal activity over time FIC_calculation->Time_kill In_vivo In Vivo Studies: Mouse infection model Time_kill->In_vivo Efficacy Evaluate Efficacy: Reduction in bacterial load In_vivo->Efficacy Conclusion Conclusion: Confirm Synergistic Effect Efficacy->Conclusion

Caption: Experimental workflow for synergy confirmation.

Experimental Protocols

The following are detailed methodologies for the key experiments used to confirm the synergistic effect of this compound with meropenem.

Checkerboard Assay

The checkerboard assay is performed to determine the FIC index and assess the in vitro synergy between two antimicrobial agents.

Materials:

  • NDM-1 producing bacterial strain

  • Mueller-Hinton broth (MHB)

  • Meropenem stock solution

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare serial twofold dilutions of meropenem and this compound in MHB in a 96-well plate. The concentrations should range from sub-inhibitory to supra-inhibitory.

  • The dilutions of meropenem are typically made along the x-axis, and the dilutions of this compound are made along the y-axis.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm.

  • The FIC index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

  • Synergy is defined as an FIC index of ≤ 0.5, additivity or indifference as an FIC index of > 0.5 to 4, and antagonism as an FIC index of > 4.

Time-Kill Assay

The time-kill assay is used to assess the bactericidal or bacteriostatic effect of an antimicrobial agent or a combination of agents over time.

Materials:

  • NDM-1 producing bacterial strain

  • Mueller-Hinton broth (MHB)

  • Meropenem

  • This compound

  • Sterile saline

  • Agar (B569324) plates

Protocol:

  • Prepare a bacterial culture in the logarithmic growth phase and dilute it to a starting concentration of approximately 1 x 10^6 CFU/mL in MHB.

  • Set up test tubes or flasks containing:

    • Drug-free control

    • Meropenem alone at a clinically relevant concentration

    • This compound alone

    • The combination of meropenem and this compound

  • Incubate the cultures at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours and count the number of viable colonies (CFU/mL).

  • Plot the log10 CFU/mL versus time to generate time-kill curves. A synergistic effect is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

In Vivo Efficacy Studies (Murine Infection Model)

Animal models are crucial for evaluating the in vivo efficacy of new therapeutic strategies. A common model is the murine thigh or peritoneal infection model.

Materials:

  • Specific pathogen-free mice

  • NDM-1 producing bacterial strain

  • Meropenem for injection

  • This compound formulation

  • Normal saline

Protocol:

  • Induce neutropenia in mice through the administration of cyclophosphamide.

  • Infect the mice with a predetermined lethal or sublethal dose of the NDM-1 producing bacterial strain, typically via intraperitoneal or intramuscular injection.

  • At a specified time post-infection (e.g., 2 hours), administer the treatment regimens to different groups of mice:

    • Vehicle control (e.g., normal saline)

    • Meropenem alone

    • This compound alone

    • The combination of meropenem and this compound

  • Monitor the mice for survival over a set period (e.g., 7 days).

  • For bacterial burden studies, euthanize a subset of mice at specific time points post-treatment (e.g., 24 hours).

  • Aseptically collect relevant tissues (e.g., spleen, liver, or thigh muscle), homogenize them, and perform serial dilutions for CFU counting on agar plates.

  • Compare the bacterial loads between the different treatment groups to determine the in vivo efficacy of the combination therapy.

This guide provides a foundational understanding of the synergistic potential of this compound with meropenem. The presented data and protocols are intended to support further research and development in the critical fight against antibiotic-resistant bacteria.

head-to-head comparison of different NDM-1 inhibitor scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of New Delhi metallo-β-lactamase-1 (NDM-1) presents a significant threat to the efficacy of β-lactam antibiotics, necessitating the development of potent and effective inhibitors.[1][2] NDM-1, a class B1 metallo-β-lactamase, possesses a broad substrate spectrum, hydrolyzing and inactivating a wide range of β-lactam antibiotics, including carbapenems, which are often considered the last line of defense against multidrug-resistant bacteria.[3][4] This guide provides a head-to-head comparison of different NDM-1 inhibitor scaffolds, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action. This information is intended to aid researchers, scientists, and drug development professionals in the rational design and development of novel NDM-1 inhibitors.

Performance Comparison of NDM-1 Inhibitor Scaffolds

The inhibitory activities of various compounds against NDM-1 are typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). The following table summarizes the reported inhibitory activities of representative compounds from different inhibitor scaffolds. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

Inhibitor ScaffoldCompoundIC50 (µM)Ki (µM)Inhibition MechanismReference
Thiol-Containing Compounds D-Captopril7.9164Competitive, Zinc Chelator[5][6]
L-Captopril202.0210Competitive, Zinc Chelator[5][6]
Thiorphan1.8-Zinc Chelator[5]
Dimercaprol1.3-Zinc Chelator[5]
Tiopronin84-Zinc Chelator[7]
Boronic Acid Derivatives Taniborbactam (VNRX-5133)--Transition-state analog[8]
QPX7728--Transition-state analog[8]
Covalent Inhibitors Ebselen0.16 - 9-Covalent modification of Cys208[5]
Cefaclor (B193732)KI = 2300kinact = 0.024 min⁻¹Covalent modification of Lys211[1]
3-Formylchromone-KI* = 0.58, KI = 76Reversible covalent modification of Lys224[4][9]
Other Scaffolds Aspergillomarasmine A--Zinc Chelator[10]

Mechanisms of Inhibition and Experimental Workflows

The diverse chemical scaffolds of NDM-1 inhibitors employ distinct mechanisms to neutralize the enzyme's activity. These can be broadly categorized as zinc chelation, transition-state mimicry, and covalent modification of key active site residues.

NDM-1 Catalytic Cycle and Inhibition Mechanisms

NDM1_Inhibition cluster_catalysis NDM-1 Catalytic Cycle cluster_inhibition Inhibition Mechanisms NDM1_Zn NDM-1 (Zn²⁺)₂ Substrate_Binding β-lactam Substrate Binding NDM1_Zn->Substrate_Binding ES_Complex Enzyme-Substrate Complex Substrate_Binding->ES_Complex Hydrolysis Hydrolysis ES_Complex->Hydrolysis Product_Release Inactive Antibiotic Release Hydrolysis->Product_Release Product_Release->NDM1_Zn Regeneration Zinc_Chelator Zinc Chelator (e.g., Captopril) Zinc_Chelator->NDM1_Zn Removes Zn²⁺ TS_Analog Transition-State Analog (e.g., Boronic Acids) TS_Analog->ES_Complex Mimics transition state Covalent_Inhibitor Covalent Inhibitor (e.g., Ebselen) Covalent_Inhibitor->NDM1_Zn Forms covalent bond with active site residues

Caption: Mechanisms of NDM-1 inhibition.

Experimental Workflow for NDM-1 Inhibitor Evaluation

experimental_workflow Start Start: Candidate Inhibitor IC50 IC50 Determination (Nitrocefin Assay) Start->IC50 MIC Minimum Inhibitory Concentration (MIC) Assay IC50->MIC Kinetics Enzyme Kinetics (Mechanism of Inhibition) IC50->Kinetics End End: Characterized Inhibitor MIC->End Covalent Covalent Modification Analysis (Mass Spectrometry) Kinetics->Covalent If covalent inhibition is suspected Covalent->End

Caption: Workflow for characterizing NDM-1 inhibitors.

Detailed Experimental Protocols

Accurate and reproducible experimental data are crucial for the comparison of inhibitor scaffolds. The following are detailed protocols for key assays used in the characterization of NDM-1 inhibitors.

Determination of IC50 Values using Nitrocefin (B1678963)

This assay is a widely used method for determining the inhibitory potency of compounds against β-lactamases. Nitrocefin is a chromogenic cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis by a β-lactamase, a reaction that can be monitored spectrophotometrically.[11][12]

Materials:

  • Purified NDM-1 enzyme

  • Nitrocefin

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnSO₄)[13]

  • Test inhibitor compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of nitrocefin in DMSO.

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well microplate, add a fixed concentration of NDM-1 enzyme to each well.

  • Add the different concentrations of the test inhibitor to the wells containing the enzyme and incubate for a specific period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).[2][11]

  • Initiate the reaction by adding a fixed concentration of nitrocefin (e.g., 60-100 µM) to each well.[11][14]

  • Immediately monitor the change in absorbance at a specific wavelength (e.g., 486-490 nm) over time using a microplate reader.[11][12]

  • The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots.

  • The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without any inhibitor.

  • The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent (in this case, a β-lactam antibiotic in combination with an NDM-1 inhibitor) that prevents the visible growth of a microorganism.[15][16][17]

Materials:

  • Bacterial strain expressing NDM-1 (e.g., E. coli harboring a plasmid with the blaNDM-1 gene)

  • Mueller-Hinton Broth (MHB) or Agar (MHA)

  • β-lactam antibiotic (e.g., meropenem, imipenem)

  • NDM-1 inhibitor

  • 96-well microplate

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure (Broth Microdilution Method):

  • Prepare a series of two-fold serial dilutions of the β-lactam antibiotic in MHB in a 96-well microplate.[18]

  • Prepare a second set of serial dilutions of the β-lactam antibiotic in MHB containing a fixed, sub-inhibitory concentration of the NDM-1 inhibitor.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.[17]

  • Inoculate each well of the microplate with the standardized bacterial suspension. Include a growth control well (bacteria in MHB without antibiotic or inhibitor) and a sterility control well (MHB only).[18]

  • Incubate the microplate at 37°C for 16-20 hours.[17]

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • A significant reduction in the MIC of the β-lactam antibiotic in the presence of the NDM-1 inhibitor indicates synergistic activity.

Enzyme Kinetics for Mechanism of Inhibition Studies

Steady-state enzyme kinetics are performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to determine the inhibition constant (Ki).[19][20]

Materials:

  • Purified NDM-1 enzyme

  • Substrate (e.g., a specific β-lactam antibiotic like imipenem (B608078) or penicillin G)[2][21]

  • Assay buffer

  • Test inhibitor

  • Spectrophotometer

Procedure:

  • Determine the Michaelis-Menten constant (Km) of the NDM-1 enzyme for the chosen substrate by measuring the initial reaction rates at various substrate concentrations in the absence of the inhibitor.

  • Perform a series of kinetic assays by measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

  • Plot the data using methods such as Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the type of inhibition.

  • The inhibition constant (Ki) can be calculated from these plots. For competitive inhibition, Ki can be determined from the change in the apparent Km in the presence of the inhibitor.

By systematically applying these experimental protocols and comparing the resulting data, researchers can gain a comprehensive understanding of the relative strengths and weaknesses of different NDM-1 inhibitor scaffolds, thereby guiding the development of new and effective therapies to combat antibiotic resistance.

References

Navigating the Challenge of Resistance: A Comparative Guide to NDM-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The emergence and global spread of New Delhi metallo-beta-lactamase-1 (NDM-1) present a formidable challenge to the efficacy of beta-lactam antibiotics, a cornerstone of antibacterial therapy. The development of NDM-1 inhibitors is a critical strategy to restore the activity of these life-saving drugs. However, the potential for resistance to these inhibitors is a significant concern for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the resistance potential of various NDM-1 inhibitors, supported by experimental data and detailed methodologies.

Understanding NDM-1 and Inhibition Strategies

NDM-1 is a metallo-beta-lactamase that requires zinc ions for its enzymatic activity.[1] It can hydrolyze a broad spectrum of beta-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[2] The primary strategies for inhibiting NDM-1 involve either chelating the essential zinc ions in the active site or directly interfering with the enzyme's catalytic activity.

Comparative Analysis of NDM-1 Inhibitor Resistance

While a specific compound designated "NDM-1 inhibitor-8" is not prominently identified in scientific literature, we can analyze the resistance potential of different classes of NDM-1 inhibitors based on available data.

Inhibitor ClassSpecific Example(s)Mechanism of ActionReported Resistance MechanismsKey Findings
Thiol-based Inhibitors CaptoprilZinc chelationMutations in the NDM-1 active site affecting inhibitor binding.Captopril has demonstrated inhibitory activity against NDM-1.[3] However, the potential for resistance through mutations that alter the active site without compromising the enzyme's primary function remains a concern.
EDTA and other Chelators Ethylenediaminetetraacetic acid (EDTA)Zinc chelationNon-specific mechanism, less prone to target-specific resistance mutations. However, potential for bacterial efflux pumps or altered membrane permeability to reduce inhibitor concentration.EDTA's broad chelating activity makes it a potent inhibitor in vitro, but its clinical utility is limited by its non-specific nature and potential for toxicity. Resistance is less likely to be target-mediated.
Diazabicyclooctanes (DBOs) Durlobactam (B607225)Inhibition of Penicillin-Binding Proteins (PBPs)Point mutations in the mrdA gene, which encodes for PBP2, leading to reduced binding affinity of the inhibitor.[4][5]Durlobactam exhibits direct antibacterial activity by targeting PBP2.[4][5] Resistance can emerge through single amino acid substitutions in the target protein, highlighting a specific mechanism of resistance.[4][5]
Combination Therapies Ceftazidime-avibactam plus aztreonam (B1666516)Avibactam inhibits other beta-lactamases, while aztreonam is stable to hydrolysis by NDM-1.Resistance has been reported in clinical isolates, potentially through mechanisms that affect both drugs, such as alterations in PBPs or efflux pumps.[6]This combination therapy is a promising approach for treating infections caused by NDM-1 producing bacteria.[6] However, the emergence of resistance in clinical settings underscores the need for continued surveillance.

Experimental Protocols

In Vitro Evolution of Resistance

A common method to assess the potential for resistance development is through in vitro evolution studies. This typically involves the following steps:

  • Baseline Susceptibility Testing: The minimum inhibitory concentration (MIC) of the NDM-1 inhibitor is determined for a specific bacterial strain (e.g., NDM-1 producing E. coli).

  • Serial Passage: The bacteria are repeatedly cultured in the presence of sub-inhibitory concentrations of the inhibitor.

  • Increasing Concentrations: The concentration of the inhibitor is gradually increased in subsequent passages.

  • Selection of Resistant Mutants: Bacteria that can grow at higher concentrations of the inhibitor are selected.

  • Characterization of Resistance: The MIC of the resistant mutant is determined and compared to the baseline.

  • Genotypic Analysis: Whole-genome sequencing is performed on the resistant mutants to identify the genetic basis of resistance (e.g., mutations in the blaNDM-1 gene or other relevant genes).[4]

Enzyme Inhibition Assays

To determine the inhibitory activity of a compound against the NDM-1 enzyme, the following protocol is often employed:

  • Purification of NDM-1 Enzyme: The NDM-1 enzyme is expressed in a suitable host (e.g., E. coli) and purified.

  • Substrate Hydrolysis Assay: A chromogenic beta-lactam substrate (e.g., nitrocefin) is used. The hydrolysis of this substrate by the NDM-1 enzyme results in a color change that can be measured spectrophotometrically.

  • Inhibition Measurement: The assay is performed in the presence of varying concentrations of the inhibitor.

  • IC50 Determination: The concentration of the inhibitor that results in a 50% reduction in enzyme activity (IC50) is calculated.[7]

Visualizing Key Pathways and Processes

NDM-1 Mechanism of Action and Inhibition

NDM1_Mechanism cluster_enzyme NDM-1 Active Site cluster_substrate β-Lactam Antibiotic cluster_inhibitor Inhibitor Zn1 Zn²⁺ Hydrolysis Hydrolysis Zn1->Hydrolysis Catalysis Zn2 Zn²⁺ Zn2->Hydrolysis Catalysis Beta_Lactam β-Lactam Ring Beta_Lactam->Zn1 Binding Beta_Lactam->Zn2 Binding Chelator Chelator (e.g., EDTA) Chelator->Zn1 Sequesters Chelator->Zn2 Sequesters PBP_Inhibitor PBP Inhibitor (e.g., Durlobactam) PBP Penicillin-Binding Protein (PBP) PBP_Inhibitor->PBP Inhibits Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic Results in

Caption: NDM-1 hydrolyzes β-lactams via zinc ions. Chelators sequester zinc, while PBP inhibitors act on a different target.

Experimental Workflow for Resistance Assessment

Resistance_Workflow Start Start: NDM-1 producing bacteria MIC_Baseline Determine Baseline MIC of Inhibitor Start->MIC_Baseline Serial_Passage Serial Passage with sub-MIC Inhibitor MIC_Baseline->Serial_Passage Increase_Conc Gradually Increase Inhibitor Concentration Serial_Passage->Increase_Conc Select_Mutants Select for Resistant Mutants Increase_Conc->Select_Mutants MIC_Resistant Determine MIC of Resistant Mutants Select_Mutants->MIC_Resistant WGS Whole Genome Sequencing Select_Mutants->WGS End End: Characterized Resistance Mechanism MIC_Resistant->End Identify_Mutations Identify Resistance Mutations WGS->Identify_Mutations Identify_Mutations->End

References

A Comparative Analysis of Preclinical New Delhi Metallo-beta-lactamase-1 (NDM-1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of carbapenem-resistant Gram-negative bacteria, largely driven by the production of metallo-β-lactamases (MBLs) such as New Delhi metallo-β-lactamase-1 (NDM-1), poses a significant threat to global health. The development of effective MBL inhibitors to be co-administered with β-lactam antibiotics is a critical area of research. This guide provides a comparative overview of the preclinical performance of a representative NDM-1 inhibitor, QPX7728 (Xeruborbactam), against other notable preclinical MBL inhibitors, Taniborbactam and a candidate from a virtual screening campaign.

Executive Summary

Currently, there are no clinically approved inhibitors of metallo-β-lactamases, making direct comparisons to a market standard impossible.[1] However, several promising candidates are in preclinical and clinical development. This guide focuses on a comparative analysis of their in vitro efficacy, providing key performance metrics and detailed experimental methodologies to aid researchers in the field. The presented data highlights the potential of these compounds to restore the activity of carbapenem (B1253116) antibiotics against NDM-1-producing bacteria.

Data Presentation

The following table summarizes the in vitro inhibitory activity of selected preclinical MBL inhibitors against NDM-1 and the resulting potentiation of antibiotic activity.

InhibitorTarget MBLIC50 (nM)Antibiotic PartnerFold Reduction in MIC of Antibiotic Partner
Representative NDM-1 Inhibitor (QPX7728/Xeruborbactam) NDM-155 ± 25[2]Meropenem (B701)>8–16 fold increase in meropenem potency[3]
TaniborbactamNDM-1240 (0.24 µM)[1]CefepimeMIC reduced from 32 µg/mL to 0.5 µg/mL[4]
Virtual Screening Hit (Compound 1)NDM-119,000 (19 µM)CeftazidimeNot Reported

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Protocol:

  • Enzyme and Substrate Preparation: Purified NDM-1 enzyme and a suitable substrate (e.g., imipenem (B608078) or nitrocefin) are prepared in an appropriate assay buffer.

  • Inhibitor Dilution Series: A serial dilution of the test inhibitor is prepared.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to a mixture of the enzyme and the inhibitor at various concentrations.

  • Signal Detection: The rate of substrate hydrolysis is monitored over time by measuring the change in absorbance or fluorescence.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations, and the IC50 value is determined by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Protocol (Broth Microdilution):

  • Inoculum Preparation: A standardized inoculum of the NDM-1-producing bacterial strain is prepared.

  • Drug Dilution: A two-fold serial dilution of the antibiotic (e.g., meropenem) is prepared in a 96-well microtiter plate, both in the presence and absence of a fixed concentration of the MBL inhibitor.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • Endpoint Determination: The MIC is recorded as the lowest concentration of the antibiotic that shows no visible bacterial growth.[5][6]

Checkerboard Assay

The checkerboard assay is used to assess the synergistic, additive, indifferent, or antagonistic effect of combining two antimicrobial agents.

Protocol:

  • Plate Setup: A 96-well plate is set up with serial dilutions of the antibiotic along the x-axis and serial dilutions of the MBL inhibitor along the y-axis.

  • Inoculation: All wells are inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. An FIC index of ≤ 0.5 is typically considered synergistic.[7][8]

Time-Kill Curve Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Culture Preparation: A log-phase bacterial culture is prepared.

  • Drug Exposure: The culture is exposed to the antibiotic alone, the MBL inhibitor alone, and a combination of both at various concentrations (typically multiples of the MIC). A growth control without any drug is also included.

  • Sampling: Aliquots are removed at different time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Viable Cell Count: The number of viable bacteria in each aliquot is determined by plating serial dilutions and counting the resulting colonies (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each condition. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal activity.[9][10]

Mandatory Visualization

Signaling Pathway Diagram

MBL_Mechanism cluster_enzyme NDM-1 Active Site Zn1 Zn²⁺ Hydrolysis Nucleophilic Attack by Hydroxide Ion Zn2 Zn²⁺ H2O H₂O H2O->Hydrolysis Activation Beta_Lactam β-Lactam Antibiotic Beta_Lactam->Hydrolysis Binding to Active Site Inactive_Metabolite Inactive Metabolite Hydrolysis->Inactive_Metabolite Ring Opening Inhibitor MBL Inhibitor Inhibitor->Block Block->Hydrolysis Prevents Hydrolysis MBL_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation IC50 IC50 Determination (Enzymatic Assay) MIC MIC Determination (Broth Microdilution) IC50->MIC Promising Candidates Checkerboard Synergy Testing (Checkerboard Assay) MIC->Checkerboard Time_Kill Time-Kill Kinetics Checkerboard->Time_Kill Animal_Model Animal Model of Infection (e.g., Murine Peritonitis) Time_Kill->Animal_Model Advance to In Vivo Lead_Optimization Lead Optimization (Medicinal Chemistry) Time_Kill->Lead_Optimization Efficacy_Testing Efficacy Testing (Survival, Bacterial Load) Animal_Model->Efficacy_Testing Compound_Discovery Lead Compound Identification (e.g., Virtual Screening) Compound_Discovery->IC50 Lead_Optimization->IC50 Iterative Improvement

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for NDM-1 Inhibitor-8

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, a specific chemical entity designated "NDM-1 inhibitor-8" is not publicly documented, and therefore, no specific Safety Data Sheet (SDS) is available. The following guidance is based on established best practices for the handling and disposal of novel small molecule inhibitors and antimicrobial agents in a laboratory setting. All personnel must consult the manufacturer-provided SDS for any specific N-DM-1 inhibitor and adhere to their institution's Environmental Health and Safety (EHS) guidelines.

This document provides essential safety and logistical information for the proper disposal of novel NDM-1 inhibitors, intended for researchers, scientists, and drug development professionals. The procedures outlined are designed to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Given that NDM-1 inhibitors are biologically active molecules, they should be handled with care. Although not all small molecule inhibitors are classified as hazardous, it is prudent to treat them as such to minimize exposure and environmental release.[1]

Personal Protective Equipment (PPE): When handling NDM-1 inhibitors, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: An appropriate respirator should be used if there is a risk of aerosol generation and work is not performed in a chemical fume hood.

All handling of the pure compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of any powders or aerosols.

Waste Characterization and Segregation

Proper segregation of waste is critical for safe and compliant disposal. Waste containing NDM-1 inhibitors should be categorized as hazardous chemical waste.

Waste StreamContainer TypeLabeling Requirements
Solid Waste Sealable, compatible plastic or glass container"Hazardous Waste," "NDM-1 Inhibitor Waste," list of all chemical constituents, and date.
(e.g., contaminated gloves, tubes)
Liquid Waste Sealable, compatible plastic or glass container with a tightly fitting cap"Hazardous Waste," "Aqueous NDM-1 Inhibitor Waste," list of all chemical constituents (including solvents), approximate concentrations, and date.
(e.g., stock solutions, media)
Sharps Waste Puncture-resistant sharps container"Hazardous Waste," "Sharps," "Contaminated with NDM-1 Inhibitor."

Step-by-Step Disposal Protocol

The proper disposal of NDM-1 inhibitors depends on the concentration and form of the waste.

Step 1: High-Concentration Waste (Stock Solutions) High-concentration stock solutions of NDM-1 inhibitors are considered hazardous chemical waste.[2][3]

  • Collect all unused or expired stock solutions in a designated, leak-proof, and compatible hazardous waste container.[4]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name of the inhibitor, solvent, concentration, and the date.[4]

  • Store the waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic.

  • Arrange for disposal through your institution's EHS department.

Step 2: Low-Concentration Waste (e.g., Used Cell Culture Media) The treatment of dilute solutions, such as those in used cell culture media, depends on the stability of the specific inhibitor.

  • Heat-Labile Inhibitors: If the NDM-1 inhibitor is known to be deactivated by heat, the used media can be autoclaved. After autoclaving, and if no other hazardous chemicals are present, it may be permissible to dispose of it down the drain, but always confirm with institutional guidelines.

  • Heat-Stable Inhibitors: If the inhibitor is heat-stable, autoclaving will not deactivate it. In this case, the media should be collected and disposed of as liquid hazardous chemical waste, following the same procedure as for high-concentration waste.

Step 3: Contaminated Solid Waste All solid materials that have come into contact with the NDM-1 inhibitor (e.g., pipette tips, tubes, gloves, flasks) should be disposed of in a designated hazardous waste container.

Step 4: Empty Containers A container that held a hazardous chemical is generally considered "empty" if all contents have been removed by normal means and no more than a minimal residue remains.

  • The first rinse of an "empty" container that held a hazardous chemical must be collected and disposed of as hazardous waste.

  • After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.

Experimental Protocol: Chemical Inactivation (Example)

While a specific inactivation protocol for "this compound" is not available, a general method for the hydrolysis of beta-lactamase inhibitors can be adapted. This procedure would need to be validated for any new compound.

Objective: To chemically inactivate the NDM-1 inhibitor in aqueous waste streams prior to disposal.

Materials:

  • Aqueous waste containing the NDM-1 inhibitor.

  • 1 M Sodium Hydroxide (NaOH) solution.

  • 1 M Hydrochloric Acid (HCl) solution.

  • pH meter or pH strips.

  • Stir plate and stir bar.

  • Appropriate PPE (gloves, goggles, lab coat).

Procedure:

  • Segregate Waste: Collect all aqueous waste containing the NDM-1 inhibitor in a designated, properly labeled waste container.

  • Ensure Safety: Perform the inactivation procedure in a well-ventilated area, such as a fume hood. Wear appropriate PPE.

  • Adjust pH: While stirring the waste solution, slowly add 1 M NaOH solution to raise the pH to a level that promotes hydrolysis (e.g., >10). The exact pH and incubation time would need to be determined experimentally for a specific inhibitor.

  • Incubate: Allow the solution to stir at the elevated pH for a sufficient time to ensure complete inactivation.

  • Neutralization: Before final disposal, neutralize the solution by carefully adding 1 M HCl until the pH is within the acceptable range for your institution's wastewater system (typically between 6 and 9).

  • Final Disposal: Dispose of the treated and neutralized solution in accordance with your institution's and local regulations for chemical waste.

Visual Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of a novel NDM-1 inhibitor.

Workflow for NDM-1 Inhibitor Disposal A Waste Generation (NDM-1 Inhibitor) B Characterize Waste A->B C High-Concentration (e.g., Stock Solution) B->C Concentrated D Low-Concentration (e.g., Used Media) B->D Dilute E Contaminated Solids (e.g., Gloves, Tips) B->E Solid F Collect in Labeled Hazardous Liquid Waste Container C->F G Heat Stable? D->G J Collect in Labeled Hazardous Solid Waste Container E->J I Dispose via EHS F->I G->F Yes H Autoclave G->H No K Drain Disposal (Check Institutional Policy) H->K J->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.